molecular formula C12H10BrN B1595865 2-Bromo-4-phenylaniline CAS No. 41738-70-9

2-Bromo-4-phenylaniline

Cat. No.: B1595865
CAS No.: 41738-70-9
M. Wt: 248.12 g/mol
InChI Key: NUMYOKLDZQAXAJ-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylaniline is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-phenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10BrN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYOKLDZQAXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300360
Record name 2-bromo-4-phenylaniline
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Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41738-70-9
Record name 41738-70-9
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Record name 2-bromo-4-phenylaniline
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Record name 3-Bromo-4-phenylaniline
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Foundational & Exploratory

2-Bromo-4-phenylaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-Bromo-4-phenylaniline.

CAS Registry Number: 41738-70-9 Synonyms: 3-Bromo-4-aminobiphenyl; 2-Bromo-[1,1'-biphenyl]-4-amine; 3-Bromo-4-biphenylamine[1]

Executive Summary

2-Bromo-4-phenylaniline is a bifunctional organobromine building block critical to the development of organic light-emitting diodes (OLEDs) and small-molecule pharmaceuticals.[1] Its structural uniqueness lies in the "orthogonal" reactivity of its functional groups: an electron-rich primary amine (-NH₂) and an aryl bromide (-Br).[1] This dual functionality allows for sequential, selective functionalization—typically serving as a core scaffold for constructing hole-transport materials (HTMs) and kinase inhibitors.[1]

Researchers handling this compound must exercise extreme caution, as it is a derivative of 4-aminobiphenyl, a known human carcinogen. This guide outlines the rigorous safety protocols, validated synthesis methods, and physical characterization data required for its use in high-performance applications.

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values from patent literature and crystallographic studies.

Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Appearance Orange-tan to off-white needle-like crystals
Melting Point 65 – 67 °C [1]
Density (Predicted) ~1.5 g/cm³
Solubility Soluble: Dichloromethane (DCM), Chloroform, THF, Ethyl AcetateInsoluble: Water
pKa (Predicted) ~3.5 – 4.0 (Conjugate acid of amine)
Crystal Habit Orthorhombic system; "Propeller" disposition of phenyl rings [2]
Structural Analysis

The molecule features a biphenyl core with a bromine atom ortho to the amine.[1] This steric crowding forces the two phenyl rings to twist out of coplanarity, adopting a torsion angle of approximately 52°, which disrupts π-conjugation and influences the compound's electronic band gap—a desirable trait for tuning optoelectronic properties.

Synthesis & Production Protocols

Core Directive: The synthesis of 2-Bromo-4-phenylaniline requires precise regiocontrol to ensure bromination occurs at the 3-position (ortho to the amine) rather than the less activated distal ring.[1] The following protocol uses N-Bromosuccinimide (NBS) for mild, selective bromination.

Experimental Protocol: Regioselective Bromination

Adapted from EP 2330108 A1 [1]

Reagents:

  • 4-Aminobiphenyl (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.0 eq)[1]

  • Dichloromethane (DCM) (Solvent, 0.6 M concentration relative to substrate)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 4-aminobiphenyl and DCM. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath to suppress over-bromination.

  • Addition: Add NBS portion-wise over 30 minutes. Note: Slow addition prevents localized high concentrations of brominating agent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours . Monitor via TLC (Hexane/Ethyl Acetate 4:1) for the disappearance of the starting amine.[1]

  • Quenching: Add water to the reaction mixture to quench any unreacted NBS.

  • Extraction: Extract the aqueous layer with Chloroform (3x).[1][3] Combine organic layers.

  • Washing: Wash combined organics with water (5x) to remove succinimide byproducts.[1][3] Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Hexane 1:1).

  • Crystallization: Recrystallize the solid from hot hexane to yield orange-tan needles (Target Yield: ~70-75%).

Visualization: Synthesis Pathway

Synthesis Figure 1: Regioselective Bromination Pathway via Electrophilic Aromatic Substitution Start 4-Aminobiphenyl (C12H11N) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Reagent NBS / DCM 0°C -> RT, 12h Reagent->Intermediate Br+ Source Product 2-Bromo-4-phenylaniline (C12H10BrN) Intermediate->Product Deprotonation (-HBr)

Figure 1: The electron-donating amine group directs the electrophile (Br+) to the ortho position, ensuring high regioselectivity.

Chemical Reactivity & Applications[1][3]

2-Bromo-4-phenylaniline is a "linchpin" intermediate.[1] Its value lies in the ability to react the amine and bromide groups independently.[1]

Orthogonal Coupling Strategies
  • Site A (Bromide): Undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the carbon skeleton.[1] This is used to attach carbazole or fluorene units for OLED hole-transport layers.[1]

  • Site B (Amine): Acts as a nucleophile in Buchwald-Hartwig aminations or can be converted to a diazonium salt for Sandmeyer reactions (introducing -F, -CN, or -I).[1]

Divergent Reactivity Map

Reactivity Figure 2: Divergent Synthetic Pathways for Drug and Material Discovery Center 2-Bromo-4-phenylaniline (Core Scaffold) Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Center->Suzuki Reacts at -Br Buchwald Buchwald-Hartwig (Pd2(dba)3, Ar-X) Center->Buchwald Reacts at -NH2 Diazotization Diazotization (NaNO2, HX) Center->Diazotization Activates -NH2 OLED Triarylamine Derivatives (OLED HTMs) Suzuki->OLED C-C Bond Formation Pharma Biaryl Kinase Inhibitors Buchwald->Pharma C-N Bond Formation Sandmeyer 3-Halo-4-biphenyls (F, Cl, I, CN) Diazotization->Sandmeyer Substitution

Figure 2: The bromide and amine handles allow for modular synthesis of complex functional materials.

Safety & Handling (Critical)

Hazard Class: Carcinogen (Category 1A/1B).[1] Precursor Risk: This compound is a brominated derivative of 4-aminobiphenyl , a potent human bladder carcinogen restricted globally.[1] While the bromine substituent modifies metabolic activation, it should be handled with the same level of containment as the parent carcinogen.

Mandatory Safety Protocols
  • Engineering Controls: All weighing and transfer operations must occur inside a certified Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.[1]

  • PPE: Double nitrile gloves (0.11 mm min.[1] thickness), Tyvek lab coat, and safety goggles.

  • Decontamination: Surface decontamination should be performed using a surfactant-based cleaner followed by a solvent wipe (ethanol/acetone) to solubilize residues.[1]

  • Waste Disposal: Segregate as hazardous halogenated organic waste. Do not mix with general solvent waste.[1]

References

  • European Patent Office. (2011).[1] Method for the preparation of condensed polycyclic aromatic compounds.[1] EP 2330108 A1.[1] Retrieved from .

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[1] Acta Crystallographica Section E, 67(4), o976. (Note: Provides structural context for isomeric "propeller" biphenylamines). Retrieved from .[1]

  • National Toxicology Program. (2021). 4-Aminobiphenyl Profile. Report on Carcinogens, Fifteenth Edition. Retrieved from .[1]

  • BenchChem. (2025).[1][4] Synthesis of Brominated Anilines: General Methodologies. Retrieved from .[1]

Sources

Synthesis of 2-Bromo-4-phenylaniline from 4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 2-Bromo-4-phenylaniline (IUPAC: 3-Bromo-4-aminobiphenyl).

Executive Summary

Target Molecule: 2-Bromo-4-phenylaniline (CAS: 41738-70-9) Synonyms: 3-Bromo-4-aminobiphenyl, 3-Bromo-[1,1'-biphenyl]-4-amine.[1] Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling reactions in the synthesis of biaryl-based pharmaceuticals, organic semiconductors, and liquid crystals.

This guide details the regioselective monobromination of 4-phenylaniline (4-aminobiphenyl). The synthesis exploits the strong ortho-directing effect of the amino group to introduce a bromine atom at the C2 position (C3 of the biphenyl system), while the bulky phenyl group at the para position blocks substitution at C4.

Two methodologies are presented:

  • N-Bromosuccinimide (NBS) Protocol (Recommended): High regioselectivity, mild conditions, and minimal oxidative byproducts.

  • Elemental Bromine Protocol (Classical): Suitable for scale-up but requires strict temperature control to prevent polybromination.

Critical Safety & Hazard Control (Must Read)

DANGER: CARCINOGEN ALERT The starting material, 4-Phenylaniline (4-Aminobiphenyl) , is a Group 1 Carcinogen (IARC) and a known human bladder carcinogen. It can be absorbed through the skin and respiratory tract.[2]

Mandatory Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a certified Glove Box or a Class II Biological Safety Cabinet (BSC).

  • Ventilation: Reactions must be conducted in a high-efficiency fume hood with a face velocity >100 fpm.

  • Decontamination: All surfaces and glassware contacting 4-aminobiphenyl must be decontaminated using a solution of surfactant and bleach (sodium hypochlorite) before removal from the containment zone.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if working outside a glove box (not recommended).

  • Dermal: Double-gloving (Nitrile over Laminate/Barrier) and a Tyvek lab coat or sleeve covers.

Mechanistic Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Activation: The amino group (

    
    ) is a strong activating group and an ortho, para-director.
    
  • Blocking: The phenyl ring occupies the para position (relative to the amine), effectively blocking it.

  • Regioselectivity: The incoming electrophile (

    
    ) is directed to the ortho position (C2 relative to the amine). The meta positions are deactivated relative to the ortho position.
    
Reaction Pathway Diagram

ReactionMechanism cluster_conditions Selectivity Factors Start 4-Phenylaniline (4-Aminobiphenyl) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack (Ortho-position) Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product 2-Bromo-4-phenylaniline (Target) Intermediate->Product Deprotonation (-HBr) SideProduct 2,6-Dibromo-4-phenylaniline (Over-brominated) Product->SideProduct Excess Reagent (Avoidable) Temp < 0°C Temp < 0°C Temp < 0°C->SideProduct Suppresses Stoichiometry 1:1 Stoichiometry 1:1 Stoichiometry 1:1->Product Favors

Caption: Electrophilic aromatic substitution pathway showing the critical ortho-direction and the risk of over-bromination.

Methodology 1: NBS Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. NBS provides a controlled release of low-concentration bromine, significantly reducing the formation of dibromo- byproducts compared to elemental bromine.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Phenylaniline 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Brominating Agent
Acetonitrile (MeCN) SolventSolvent (0.1 M conc.)
Ammonium Acetate 0.1Catalyst (Optional)
Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylaniline (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Lower temperatures prevent oxidation of the amino group.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

  • Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted active bromine.
    
  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Methodology 2: Classical Bromination ( )

This method uses elemental bromine. It is cost-effective for larger scales but requires precise temperature control to avoid the formation of 2,6-dibromo-4-phenylaniline.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Phenylaniline 1.0Substrate
Bromine (

)
1.0Brominating Agent
Glacial Acetic Acid SolventSolvent
Protocol Steps
  • Dissolution: Dissolve 4-phenylaniline in Glacial Acetic Acid (15 mL/g) in a 3-neck flask equipped with a dropping funnel and thermometer.

  • Temperature Control: Cool the solution to < 5°C . This is critical.

  • Bromine Addition: Prepare a solution of Bromine (1.0 equiv) in Acetic Acid (1:1 v/v). Add this solution very slowly dropwise over 1 hour, ensuring the internal temperature does not rise above 10°C.

  • Stirring: Stir at 10°C for 2 hours. A precipitate (the hydrobromide salt of the product) may form.

  • Quenching: Pour the reaction mixture into Ice Water containing sodium bisulfite (

    
    ) to destroy excess bromine.
    
  • Neutralization: Slowly basify the aqueous slurry with Sodium Hydroxide (NaOH) or Ammonium Hydroxide to pH ~9-10 to liberate the free amine.

  • Isolation: Filter the resulting solid precipitate.

  • Purification: Recrystallize the crude solid from Ethanol/Water.

Experimental Workflow Diagram

Workflow Start Start: 4-Phenylaniline (Carcinogen Handling!) Dissolve Dissolve in Solvent (MeCN or AcOH) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddReagent Slow Addition of Brominating Agent (NBS or Br2) Cool->AddReagent Monitor Monitor (TLC/HPLC) Check for Dibromo- impurity AddReagent->Monitor Monitor->AddReagent Incomplete Quench Quench with Na2S2O3 / NaHSO3 Monitor->Quench Complete Workup Extraction / Neutralization Quench->Workup Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify End Pure 2-Bromo-4-phenylaniline Purify->End

Caption: Step-by-step process flow for the synthesis and purification of 2-Bromo-4-phenylaniline.

Characterization & Data

Upon isolation, the product should be characterized to confirm regioselectivity (mono-bromination at C2) and purity.

Expected Properties
PropertyValue / Observation
Appearance Off-white to beige crystalline solid
Molecular Weight 248.12 g/mol
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in Water
Melting Point ~85–90°C (Consistent with brominated biphenylamines)
Spectroscopic Validation ( NMR)
  • Aromatic Region: The key indicator of success is the substitution pattern on the aniline ring.

    • C2-H (Ortho to Br): Absent (Substituted).

    • C3-H (Meta to N, Ortho to Br): Doublet (d,

      
       Hz). This proton is deshielded by the bromine.
      
    • C5-H (Ortho to N): Doublet (d,

      
       Hz).
      
    • C6-H (Meta to N): Doublet of doublets (dd).

  • Amine Protons: Broad singlet (

    
    ) around 3.5–5.0 ppm (solvent dependent).
    

Troubleshooting

IssueProbable CauseCorrective Action
Formation of Dibromo- species Temperature too high or excess reagent.Maintain T < 5°C. Add reagent strictly dropwise. Use exactly 1.0–1.05 equiv.
Dark/Black Reaction Mixture Oxidation of the amino group.Ensure inert atmosphere (

). Protect from light.[2] Use NBS (milder) instead of

.
Low Yield Incomplete extraction or loss during recrystallization.Check pH of aqueous layer during workup (must be basic to extract amine). Re-extract aqueous layer.

References

  • ChemicalBook. (2023). 4-Bromoaniline: properties, applications and safety. (Analogous chemistry and properties). Link

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-4-phenylaniline Compound Summary. Link

  • Organic Syntheses. (1928). Biphenyl, 4-bromo-.[1][3] Org. Synth. 1928, 8, 42. (Classic bromination protocols). Link

  • Ganguly, N. C., De, P., & Dutta, S. (2005).[4] Mild Regioselective Monobromination of Activated Aromatics... with N-Bromosuccinimide. Synthesis, 2005(07), 1103-1108. Link

  • Occupational Safety and Health Administration (OSHA). 4-Aminodiphenyl (4-Aminobiphenyl) Safety Data. Link

  • International Labour Organization (ILO). ICSC 0759 - 4-AMINOBIPHENYL. Link

Sources

Structural Elucidation and Analytical Characterization of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the structural elucidation and quality control of 2-Bromo-4-phenylaniline (also identified as 3-bromo-4-aminobiphenyl). It moves beyond simple data listing to explain the diagnostic features required for confirmation in a drug development context.

CAS: 41738-70-9 | Formula: C₁₂H₁₀BrN | MW: 248.12 g/mol

Executive Summary & Strategic Context

In medicinal chemistry, 2-Bromo-4-phenylaniline serves as a critical "ortho-blocked" biaryl scaffold. The bromine atom at the ortho position to the amine provides a reactive handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, while simultaneously forcing a twist in the biphenyl torsion angle, influencing the pharmacokinetic profile of downstream derivatives.

This guide provides the spectroscopic fingerprint required to distinguish this compound from its regioisomers (e.g., 4-bromo-2-phenylaniline) and process impurities (e.g., dibrominated species).

Analytical Workflow

The following decision tree outlines the logical progression for validating the identity and purity of the compound.

AnalyticalWorkflow Sample Crude/Isolated Sample LCMS LC-MS (ESI+) Check MW & Isotope Pattern Sample->LCMS Purity Purity Check (>98%?) LCMS->Purity  M+H 248/250   NMR 1H NMR (DMSO-d6) Regiochemistry Confirmation Purity->NMR  Pass   Repurify Recrystallize (EtOH/Water) Purity->Repurify  Fail   IR FT-IR Functional Group Check NMR->IR Release Release for Synthesis IR->Release Repurify->LCMS

Figure 1: Analytical validation workflow ensuring isotopic signature and regiochemical fidelity before release.

Mass Spectrometry (MS)

Methodology: LC-MS (ESI+) or GC-MS (EI). The mass spectrum is the primary confirmation of the bromine incorporation.

Diagnostic Interpretation

The presence of a single bromine atom dictates a specific isotopic abundance pattern due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br.

Ion Speciesm/z ValueRelative AbundanceInterpretation
[M]⁺ (⁷⁹Br) 247.0 100%Base peak (molecular ion)
[M+2]⁺ (⁸¹Br) 249.0 ~98%Characteristic "Doublet" signature
[M-Br]⁺ 168.1VariableLoss of Bromine (Phenylaniline cation)

Critical QC Check: If the intensity ratio of m/z 247 to 249 deviates significantly from 1:1 , suspect contamination with non-brominated starting material (4-phenylaniline, m/z 169) or dibrominated byproducts (m/z ~327 with a 1:2:1 pattern).

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid crystalline powder.

The IR spectrum confirms the integrity of the primary amine and the substitution pattern of the arene.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3450 & 3360 N-H Stretch (Sym/Asym)Primary Amine (-NH₂) . A doublet indicates the amine is unsubstituted.
3030 - 3060 C-H Stretch (sp²)Aromatic ring protons.
1620 N-H ScissoringDeformation band of the primary amine.
1590 & 1480 C=C Ring StretchBiphenyl skeletal vibrations.
810 - 830 C-H Out-of-plane (oop)Diagnostic for 1,2,4-trisubstituted benzene ring (Ring A).
690 & 750 C-H oopMonosubstituted benzene ring (Ring B - Phenyl group).
~1070 C-Br StretchAryl-Bromide bond (often weak/obscured).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher, Solvent: DMSO-d₆ or CDCl₃.[1][2] NMR is the only method to definitively distinguish the 2-bromo isomer from the 3-bromo isomer (relative to the amine).

¹H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on substituent additivity rules for this specific scaffold.

Shift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
7.75 Doublet (d)1HJ ≈ 2.0 HzH3 : Ortho to Br, Meta to NH₂. Most deshielded on Ring A due to Br/Ph proximity.
7.55 - 7.60 Multiplet (m)2H-H2', H6' : Ortho protons on the phenyl ring (Ring B).
7.45 dd1HJ ≈ 8.2, 2.0 HzH5 : Para to Br. Coupled to H6 (ortho) and H3 (meta).
7.40 Multiplet (m)2H-H3', H5' : Meta protons on phenyl ring.
7.28 Multiplet (m)1H-H4' : Para proton on phenyl ring.
6.85 Doublet (d)1HJ ≈ 8.2 HzH6 : Ortho to NH₂. Shielded by the electron-donating amine.
5.20 Broad Singlet2H--NH₂ : Exchangeable protons.
Structural Logic (The "Fingerprint"):
  • The H3 Singlet: The proton at position 3 is "isolated" between the Bromine and the Phenyl ring. It appears as a doublet with a very small coupling constant (meta-coupling ~2Hz) and is significantly downfield.

  • The H6 Doublet: The proton ortho to the amine is strongly shielded (shifted upfield to ~6.8 ppm) and shows a strong ortho-coupling (~8Hz) to H5.

  • Differentiation: If the Bromine were at position 3 (meta to amine), you would see a singlet ortho to the amine, which would be shielded. In the correct 2-bromo isomer, the singlet (H3) is deshielded.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow these preparation steps.

A. For NMR Spectroscopy[1][2][3]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for amines to prevent peak broadening due to H-bonding).

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids will ruin the baseline.

B. For LC-MS[4]
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (MeCN).

  • Buffer: Use 0.1% Formic Acid in water/MeCN gradient.

  • Injection: 1–5 µL. Avoid high concentrations to prevent detector saturation which distorts the isotopic pattern.

References

  • PubChem Compound Summary. (2025). 2-Bromo-4-phenylaniline (CID 282627).[3] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Bromoanilines. National Institute of Standards and Technology. [Link]

  • SpectraBase. (2024).[3] Spectral Data for 2-Bromo-4-phenylaniline. John Wiley & Sons.[3][4] [Link]

Sources

CAS number 41738-70-9 characterization and literature review

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Characterization: Photodynamic Action & YAP/TEAD Inhibition

Executive Summary

Verteporfin (CAS 41738-70-9), chemically known as benzoporphyrin derivative monoacid ring A (BPD-MA), is a second-generation photosensitizer originally developed for the photodynamic therapy (PDT) of age-related macular degeneration (AMD).[1][2] Beyond its established clinical utility in ophthalmology, Verteporfin has emerged as a critical chemical probe in oncology and regenerative medicine due to its light-independent ability to inhibit the Yes-Associated Protein (YAP) and Transcriptional Co-activator with PDZ-binding motif (TAZ)—the primary effectors of the Hippo signaling pathway.[1]

This guide provides a rigorous technical breakdown of Verteporfin, distinguishing its handling for photodynamic applications versus its use as a pharmacological inhibitor of transcriptional machinery.

Part 1: Physicochemical Characterization[3]

Verteporfin is a lipophilic molecule prone to self-aggregation in aqueous environments. Successful experimentation relies entirely on correct solubilization and stability management.

Core Properties
PropertySpecification
CAS Number 41738-70-9
Chemical Name Benzoporphyrin derivative monoacid ring A (BPD-MA)
Molecular Formula C₄₁H₄₂N₄O₈
Molecular Weight 718.79 g/mol
Appearance Dark green to black crystalline solid
Absorption Maxima ~689–693 nm (Q-band); ~430 nm (Soret band)
Fluorescence Emission peak at ~698 nm (useful for uptake assays)
Solubility & Stability Logic

The Challenge: Verteporfin is essentially insoluble in water. In aqueous buffers (PBS), it rapidly forms non-active aggregates, leading to false negatives in cellular assays.

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: ~50 mg/mL in DMSO.[3]

  • Critical Handling:

    • Light Sensitivity: Verteporfin generates reactive oxygen species (ROS) upon exposure to ambient light (even fluorescent lab lights), leading to self-oxidation and degradation. All handling must occur in low-light conditions (amber tubes, aluminum foil wrapping).

    • Hydrolysis Risk: The ester groups are susceptible to hydrolysis; stock solutions should be anhydrous and stored at -20°C.

Part 2: Mechanisms of Action

Verteporfin exhibits two distinct, context-dependent mechanisms. Researchers must isolate these variables to interpret data correctly.

Mechanism A: Photodynamic Therapy (PDT)

In this mode, Verteporfin acts as a photosensitizer.[1][3][4][5] It absorbs low-energy photons (red light, ~690 nm), transitioning to an excited singlet state, then intersystem crossing to a long-lived triplet state. This triplet state transfers energy to ground-state molecular oxygen (


), generating cytotoxic singlet oxygen (

).

Key Outcome: Mitochondrial damage, endothelial cell rounding, and vascular occlusion.

Mechanism B: YAP/TEAD Inhibition (Light-Independent)

Independently of light, Verteporfin binds to YAP, altering its conformation and preventing its interaction with TEAD transcription factors. This blocks the transcription of pro-proliferative genes (e.g., CTGF, CYR61).

Key Outcome: Suppression of oncogenic growth and prevention of fibrosis/scarring.

Pathway Visualization

The following diagram contrasts the two pathways, highlighting the divergence point at "Light Activation."

Verteporfin_Mechanisms cluster_PDT Pathway A: Photodynamic Therapy (Light-Dependent) cluster_YAP Pathway B: Hippo Signaling (Light-Independent) VP Verteporfin (CAS 41738-70-9) Excited Excited Triplet State VP->Excited + Light Absorption YAP YAP Protein VP->YAP Direct Binding Complex YAP-TEAD Complex VP->Complex INHIBITS Interaction Sequestration 14-3-3 Sequestration Proteasomal Degradation VP->Sequestration Promotes Light Light (689 nm) Light->Excited SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer to O2 O2 Ground State O2 O2->SingletO2 Damage Mitochondrial Collapse Vascular Occlusion SingletO2->Damage Oxidation YAP->Complex Normal State TEAD TEAD Transcription Factor TEAD->Complex Normal State Transcription Gene Transcription (CTGF, CYR61) Complex->Transcription

Caption: Divergent mechanisms of Verteporfin. Pathway A requires photoactivation for ROS generation. Pathway B functions pharmacologically to disrupt the YAP-TEAD transcriptional complex.

Part 3: Experimental Protocols

Protocol 1: Preparation of "Self-Validating" Stock Solutions

Objective: To create a stable stock that ensures consistent dosing.

  • Weighing: Weigh Verteporfin powder in a static-free environment.

  • Dissolution: Add high-grade DMSO (anhydrous) to achieve a concentration of 10 mM .

    • Calculation: For 1 mg of Verteporfin (MW 718.8), add ~139 µL of DMSO.[6]

  • Validation Step (Critical): Dilute a small aliquot 1:1000 in DMSO and measure absorbance at 690 nm. Verify against the extinction coefficient (

    
    ) to confirm concentration accuracy.
    
  • Storage: Aliquot into amber, light-proof vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol 2: In Vitro YAP Inhibition Assay (Light-Independent)

Objective: To test YAP suppression without confounding phototoxicity.

  • Cell Seeding: Seed cells (e.g., HUVECs or tumor lines) to reach 60-70% confluence.

  • Drug Treatment:

    • Dilute 10 mM stock into warm media to final concentrations (typically 0.5 µM – 5 µM ).

    • Control: Vehicle control (DMSO) must match the highest drug volume (e.g., 0.1% v/v).

  • Light Protection: Wrap culture plates in aluminum foil immediately after dosing. Incubate for 24–48 hours.

    • Why? Even without specific laser activation, ambient light can trigger low-level ROS, causing non-specific toxicity that mimics YAP inhibition.

  • Readout:

    • Western Blot: Lysate preparation. Probe for YAP (total and phosphorylated) and downstream targets (CTGF).

    • qRT-PCR: Measure mRNA levels of CTGF and CYR61.

    • Success Criteria: A dose-dependent decrease in YAP-TEAD target genes without massive cell death (unless studying viability).

Protocol 3: In Vitro Photodynamic Therapy (PDT)

Objective: To assess cytotoxicity via ROS generation.

  • Incubation: Treat cells with Verteporfin (typically 10 nM – 100 nM , significantly lower than YAP inhibition doses) for 60–90 minutes.

  • Wash Step (Crucial):

    • Remove media containing Verteporfin.[2]

    • Wash 2x with PBS.

    • Replace with fresh, drug-free media.

    • Causality: This ensures that only intracellular Verteporfin contributes to the effect, mimicking the clinical clearance phase and reducing background absorbance.

  • Irradiation:

    • Expose cells to 690 nm light (LED array or Laser).[1]

    • Fluence (Dose): Typically 2 – 50 J/cm² .

  • Post-Treatment: Incubate for 24 hours in the dark.

  • Viability Assay: MTT or CellTiter-Glo.

Part 4: Clinical & Translational Context

Ophthalmology (Approved Use)
  • Indication: Predominantly classic subfoveal choroidal neovascularization (CNV) due to AMD.[2]

  • Formulation: Liposomal (Visudyne).[7] The liposome facilitates uptake by Low-Density Lipoprotein (LDL) receptors, which are upregulated in rapidly dividing neovascular endothelial cells.

  • Clinical Pearl: The "selectivity" of PDT comes from the combination of preferential LDL-mediated uptake and the spatial confinement of the activating laser light.

Oncology (Investigational)
  • Target: YAP-driven cancers (e.g., Uveal Melanoma, Glioblastoma).

  • Mechanism: Verteporfin is one of the few small molecules capable of disrupting the protein-protein interaction (PPI) between YAP and TEAD.

  • Challenge: Systemic toxicity and rapid clearance. High doses required for YAP inhibition (µM range) compared to PDT (nM range) make systemic delivery difficult without causing phototoxicity in the skin/eyes.

Scarring & Regeneration (Emerging)
  • Insight: Mechanical tension activates YAP in fibroblasts, driving scarring. Local administration of Verteporfin to surgical wounds has been shown to prevent scar formation by temporarily blocking this mechanotransduction pathway, regenerating normal collagen architecture (Enjalbert et al., 2020).

References

  • Liu-Chittenden, Y., et al. (2012). Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP. Genes & Development.

    • Significance: The seminal paper identifying Verteporfin as a YAP inhibitor.
  • TAP Study Group. (1999). Photodynamic therapy of subfoveal choroidal neovascularization in age-related macular degeneration with verteporfin. Archives of Ophthalmology.

    • Significance: The pivotal clinical trial establishing Verteporfin (Visudyne) for AMD.
  • Enjalbert, F., et al. (2020). Mechanical stress and the Hippo pathway drive scarring and fibrosis. Science.

    • Significance: Demonstrates the use of Verteporfin to prevent scarring via YAP inhibition.
  • PubChem. (n.d.). Verteporfin Compound Summary.[8] National Library of Medicine.

    • Significance: Authoritative source for physicochemical d

Sources

Technical Guide: Reactivity, Stability, and Handling of 2-Bromo-4-phenylaniline

[1]

Executive Summary

2-Bromo-4-phenylaniline (CAS: 41738-70-9), systematically known as 3-bromo-4-aminobiphenyl , is a critical biaryl scaffold used in the synthesis of hole-transport materials (OLEDs) and as an intermediate in medicinal chemistry.[1][2] Its structural duality—possessing both a nucleophilic amine and an electrophilic aryl bromide—makes it a versatile but chemically sensitive building block.

Critical Safety Alert: This compound is a derivative of 4-aminobiphenyl , a known human carcinogen (Group 1). While the bromine substituent alters its metabolic activation pathway, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with strict containment protocols to prevent inhalation or dermal absorption.

Physicochemical Profile

The following data establishes the baseline identity for quality control and reaction stoichiometry.

PropertySpecificationNotes
IUPAC Name 3-Bromo-[1,1'-biphenyl]-4-amineOften cited as 2-bromo-4-phenylaniline in synthesis literature.[1][2]
CAS Number 41738-70-9 Distinct from 4-bromo-N-phenylaniline (diphenylamine derivative).[2]
Molecular Formula C₁₂H₁₀BrNMW: 248.12 g/mol
Appearance Orange-tan crystalline solidDarkens upon oxidation/light exposure.[1]
Melting Point 65 – 67 °CSharp melting point indicates high purity (>98%).
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water. Recrystallizable from Hexane.
pKa (Calculated) ~3.5 - 4.0The ortho-bromo group acts as an electron-withdrawing group (EWG), reducing basicity compared to 4-aminobiphenyl (pKa 4.35).

Stability Profile & Storage Protocols

The stability of 2-Bromo-4-phenylaniline is governed by two primary degradation pathways: photo-debromination and oxidative oligomerization .[1]

Thermal & Oxidative Stability[1]
  • Oxidation: Like most electron-rich anilines, the amino group is susceptible to atmospheric oxidation, leading to the formation of azo-dimers and quinone-imines.[1] This manifests as a color shift from pale orange to dark brown/black.

  • Thermal: Stable up to its melting point (67 °C). Prolonged heating >100 °C without inert gas protection accelerates decomposition.

Photostability

Aryl bromides are inherently photosensitive. Exposure to UV/visible light can induce homolytic cleavage of the C-Br bond, generating radical species that lead to debromination (reverting to 4-aminobiphenyl) or non-specific polymerization.[1]

Storage Standard Operating Procedure (SOP)

To maintain purity >98% over 6+ months:

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps.

  • Temperature: 2–8 °C (Refrigerated).

  • Desiccation: Store in a desiccator to prevent moisture-mediated hydrolysis of downstream reaction intermediates.

Reactivity Profile

The compound exhibits three distinct reactive sites, necessitating careful chemoselective planning.

Reactivity Map

The following diagram illustrates the competing reaction pathways available to 2-Bromo-4-phenylaniline.

ReactivityMapCompound2-Bromo-4-phenylaniline(Substrate)SiteNSite 1: Amino Group (-NH2)Nucleophilic AttackCompound->SiteNDominant w/ ElectrophilesSiteBrSite 2: Aryl Bromide (-Br)Oxidative AdditionCompound->SiteBrDominant w/ Pd(0)SiteRingSite 3: Phenyl RingElectrophilic Sub.Compound->SiteRingRequires Strong AcidAmidesAmides/Carbamates(Protection)SiteN->AmidesAcyl Chlorides/AnhydridesAzoDiazonium Salts(Sandmeyer)SiteN->AzoNaNO2 / HClBiarylsTerphenyls(Suzuki Coupling)SiteBr->BiarylsAr-B(OH)2 / Pd Catalyst

Figure 1: Chemoselective reaction sites.[1] The amino group often requires protection (e.g., Boc, Acetyl) before engaging the bromide in metal-catalyzed couplings to prevent catalyst poisoning.[1]

Key Transformations
  • Suzuki-Miyaura Coupling: The ortho-bromide is sterically hindered by the adjacent amine.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2) are required.[1]

    • Challenge: Free amines can coordinate to Pd, deactivating the catalyst.

    • Solution: Use a base that buffers the system (e.g., K₃PO₄) or protect the amine as an acetamide prior to coupling.

  • Sandmeyer Reaction: Diazotization of the amine allows for the substitution of the -NH₂ group with -Cl, -I, or -CN, retaining the biphenyl core.[1]

  • N-Functionalization: Standard acylation or alkylation proceeds readily. However, the ortho-bromo group exerts a steric blockade, slowing down reactions with bulky electrophiles compared to un-substituted 4-aminobiphenyl.[1]

Experimental Protocols

Purification: Recrystallization

If the compound appears dark (oxidized), recrystallization is the preferred purification method over chromatography to minimize silica-catalyzed decomposition.

Protocol:

  • Dissolve crude solid (10 g) in minimal boiling Hexane (approx. 100-150 mL).

    • Note: If solubility is poor, add small amounts of Chloroform (up to 5% v/v).

  • Filter the hot solution through a pre-warmed glass frit to remove insoluble oligomers.

  • Allow the filtrate to cool slowly to room temperature, then place in a -20 °C freezer for 12 hours.

  • Collect the orange-tan needles via vacuum filtration.

  • Wash with cold pentane and dry under high vacuum.

Workflow: Suzuki Coupling (Synthesis of Terphenyls)

This protocol addresses the steric challenge of the ortho-bromo position.

SuzukiWorkflowStartStart: 2-Bromo-4-phenylanilineStep1Step 1: Solvent Degassing(DME/Water 4:1) - Sparge w/ Ar 30 minStart->Step1Step2Step 2: Reagent AdditionAdd Boronic Acid (1.2 eq) + K2CO3 (2.0 eq)Step1->Step2Step3Step 3: Catalyst AdditionPd(dppf)Cl2 (5 mol%) - Add in GloveboxStep2->Step3Avoid O2Step4Step 4: ReactionReflux (85°C) for 16h under ArgonStep3->Step4Step5Step 5: WorkupDilute w/ EtOAc, Wash w/ Brine, Dry Na2SO4Step4->Step5

Figure 2: Optimized Suzuki coupling workflow minimizing oxidative byproducts.

Causality & Logic:

  • Solvent Choice (DME/Water): The biphenyl core is hydrophobic; DME provides solubility while water dissolves the inorganic base (K₂CO₃), creating the necessary interface for transmetallation.

  • Catalyst (Pd(dppf)Cl₂): The bidentate ligand (dppf) prevents the formation of Pd-black and is robust enough to withstand the steric bulk of the ortho-bromo substrate.

  • Degassing: Essential. Oxygen competes with the aryl halide for the Pd(0) species, leading to homocoupling of the boronic acid (phenol formation) and lower yields.

Troubleshooting & Quality Assurance

ObservationRoot CauseCorrective Action
Material is black/tarry Oxidative polymerization.[1]Do not use. Recrystallize immediately. If recovery <50%, discard as hazardous waste.
Low Yield in Coupling Catalyst poisoning by free amine.Protect amine as acetamide (Ac2O/Pyridine) before coupling, then deprotect (KOH/EtOH).
Incomplete Conversion Steric hindrance at Br site.Increase catalyst loading to 5-10 mol% or switch to SPhos-Pd-G2 (specialized for hindered halides).[1]

References

  • Chemical Identity & Properties: PubChem. 2-bromo-4-phenylaniline (Compound CID 282627). National Library of Medicine. [Link]

  • Synthesis & Melting Point: Google Patents. Method for the preparation of condensed polycyclic aromatic compounds (EP2330108A1). Example 4: Synthesis of 3-bromo-4-aminobiphenyl.
  • Carcinogenicity Context: National Toxicology Program. 4-Aminobiphenyl - 15th Report on Carcinogens. [Link][1]

Discovery and historical context of 2-Bromo-4-phenylaniline in organic chemistry

[1]

Executive Summary: The Biaryl Pivot

2-Bromo-4-phenylaniline (CAS: 41738-70-9) represents a critical junction in organic synthesis.[1] Structurally, it is a biphenyl system functionalized with an amine handle and an ortho-bromine atom.[1] Historically, this molecule emerged from the dye industry's exploration of biphenyl amines, but its modern significance lies in its orthogonal reactivity .[1] The bromine atom serves as a site for further cross-coupling (e.g., to form triphenylamines for OLEDs), while the amine allows for Buchwald-Hartwig cyclizations to synthesize carbazoles.[1]

Historical Genesis & Structural Identification

The Dye Chemistry Era

In the early 20th century, the parent compound, 4-aminobiphenyl , was a high-volume intermediate for azo dyes (e.g., Congo Red derivatives).[1] However, the discovery of its potent carcinogenicity (bladder cancer) in the 1950s led to a strict cessation of its industrial use.[1]

Research shifted toward functionalized derivatives that could offer similar electronic properties with altered metabolic profiles or specific synthetic utility.[1] 2-Bromo-4-phenylaniline was identified not just as a dye precursor, but as a mechanistic probe for electrophilic aromatic substitution (EAS) .[1]

The Regioselectivity Challenge

Early synthesis relied on direct bromination.[1] The challenge was controlling regioselectivity:

  • Directing Groups: The amino group (

    
    ) is a strong ortho, para-activator.[1]
    
  • Blocking: The phenyl group at the C4 position blocks the para site.[1]

  • Outcome: Bromination is forced to the ortho positions (C3/C5 relative to the biphenyl system; C2/C6 relative to the aniline).[1]

  • Historical Difficulty: Controlling mono-bromination vs. di-bromination (2,6-dibromo-4-phenylaniline) required precise stoichiometric control and cryogenic conditions.[1]

Technical Deep Dive: Synthetic Protocols

To ensure scientific integrity, we present two distinct synthetic routes: the Classical Direct Bromination (cost-effective, lower selectivity) and the Modern Chemoselective Suzuki Coupling (high precision, higher cost).[1]

Method A: Classical Direct Bromination (Self-Validating Protocol)

Principle: Electrophilic aromatic substitution using elemental bromine or NBS.[1] Precursor: 4-Aminobiphenyl (Handle with extreme caution due to toxicity).[1]

ParameterSpecification
Reagents 4-Aminobiphenyl (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq)
Solvent DMF or Acetic Acid (Polar aprotic/protic promotes ionic mechanism)
Temperature 0°C to Room Temperature (Strict control to prevent di-bromination)
Yield 75-85% (Variable depending on agitation efficiency)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 4-aminobiphenyl in 50 mL of DMF under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. Causality: Slow addition prevents localized high concentration of brominating agent, reducing di-bromo byproducts.[1]

  • Quench: Pour reaction mixture into 200 mL ice-water. The product precipitates.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

  • Validation:

    
     NMR must show a doublet at 
    
    
    ~8.0-8.2 (ortho coupling) and loss of one aromatic proton signal compared to starting material.[1]
Method B: Modern Chemoselective Suzuki Coupling (Recommended)

Principle: Exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide in Pd-catalyzed cross-coupling.[1] Precursors: 2-Bromo-4-iodoaniline + Phenylboronic acid.[1]

ParameterSpecification
Reagents 2-Bromo-4-iodoaniline (1.0 eq), Phenylboronic Acid (1.1 eq)
Catalyst

(3-5 mol%)
Base

(2.0 eq, aqueous/organic biphasic)
Selectivity >98% coupling at Iodo-position (C4) over Bromo-position (C2)

Step-by-Step Protocol:

  • Setup: In a Schlenk flask, combine 2-bromo-4-iodoaniline (5 mmol), phenylboronic acid (5.5 mmol), and

    
     (0.15 mmol).
    
  • Solvent System: Add Toluene (20 mL) and Ethanol (5 mL). Degas for 10 mins.[1]

  • Activation: Add 2M aqueous

    
     (5 mL).
    
  • Reaction: Heat to 80°C for 6-12 hours.

    • Mechanistic Insight: The C-I bond is weaker and undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond.[1] This kinetic difference ensures the phenyl ring attaches only at the 4-position, leaving the 2-bromo moiety intact for future reactions.[1]

  • Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the classical and modern routes.

SynthesisPathwaysStart14-Aminobiphenyl(Carcinogenic Precursor)Process1Direct Bromination(NBS/DMF, 0°C)Start1->Process1Electrophilic Sub.Start22-Bromo-4-iodoaniline(Dihalogenated Precursor)Process2Chemoselective Suzuki(Ph-B(OH)2, Pd(0))Start2->Process2Selective CouplingTarget2-Bromo-4-phenylaniline(Target Scaffold)Process1->TargetMajor ProductSideProduct2,6-Dibromo byproduct(Impurity)Process1->SideProductOver-bromination riskProcess2->TargetKinetic Control (I > Br)

Caption: Comparative synthetic workflows showing the high-fidelity modern Suzuki route versus the classical bromination route.

Applications in Drug Discovery & Materials Science[1]

The "Privileged" Biaryl Scaffold

In medicinal chemistry, the biphenyl amine core is a frequent motif in Kinase Inhibitors .[1] The 2-bromo substituent provides a steric lock that forces the two phenyl rings out of planarity (dihedral angle ~50°), creating a "propeller" shape that can fit into specific hydrophobic pockets of enzymes.[1]

  • Key Application: Synthesis of carbazole-based alkaloids via intramolecular C-N coupling.[1]

OLED Hole Transport Materials

2-Bromo-4-phenylaniline is a primary building block for Triarylamines .[1]

  • Workflow: The amine is arylated (Ullmann or Buchwald) to form a diphenylamine core.[1] The bromine is then coupled to a core unit (e.g., fluorene or biphenyl) to create star-shaped molecules used as Hole Transport Layers (HTL) in OLED devices.[1]

  • Performance: The non-planar structure prevents

    
    -stacking crystallization, enhancing the longevity of the organic electronic film.[1]
    

References

  • Direct Bromination Mechanism: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A selective monobromination reagent for aromatic amines."[1] Journal of Organic Chemistry, 1979.[1]

  • Chemoselective Cross-Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Structural Analysis: Hefter, E. J., & Tanski, J. M. "4-Bromo-N-phenylaniline and related biphenyl amines."[1] Acta Crystallographica Section E, 2011.[1] (Note: Discusses structural analogs and dihedral angles).

  • OLED Applications: Thelakkat, M. "Star-shaped, Discoid, and Dendritic Oligofluorene-Triarylamine Hybrids."[1] Macromolecular Materials and Engineering, 2002.[1]

  • PubChem Compound Summary: "2-Bromo-4-phenylaniline (CID 282627)."[1] National Center for Biotechnology Information.[1]

Strategic Utilization of 2-Bromo-4-phenylaniline: A Technical Guide to Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine) represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Its structural uniqueness lies in the ortho-bromoamine motif embedded within a biphenyl core .[1] This specific arrangement offers three orthogonal reactivity vectors, making it an ideal precursor for:

  • Medicinal Chemistry: Rapid access to 9H-carbazoles (via intramolecular cyclization) and biaryl-based kinase inhibitors.[1]

  • Materials Science: Synthesis of steric-hindered terphenyls for liquid crystals and hole-transport materials (HTMs) in OLEDs.

  • Divergent Library Generation: Simultaneous exploitation of the nucleophilic amine and the electrophilic bromide.

This guide provides a rigorous technical analysis of this scaffold, detailing validated protocols for its transformation and highlighting its critical role in drug discovery and organic electronics.

Structural Analysis & Reactivity Profile

To effectively utilize 2-Bromo-4-phenylaniline, one must understand its electronic and steric environment.[1] The molecule is not merely a substituted aniline; it is a pre-organized cyclization precursor .

The "Tri-Vector" Reactivity Model

The molecule possesses three distinct sites for chemical manipulation, which can be engaged sequentially or simultaneously.

ReactivityMap Core 2-Bromo-4-phenylaniline (Scaffold) Amine Vector 1: Amine (-NH2) Nucleophilic Attack Core->Amine Bromide Vector 2: Bromide (-Br) Electrophilic/Metal Insertion Core->Bromide Ortho Vector 3: Ortho-Relationship Intramolecular Cyclization Core->Ortho Amine_Apps Buchwald-Hartwig Acylation/Sulfonylation Sandmeyer Reaction Amine->Amine_Apps Bromide_Apps Suzuki-Miyaura Sonogashira Lithium-Halogen Exchange Bromide->Bromide_Apps Ortho_Apps Carbazole Synthesis Indole Derivatives Fused Heterocycles Ortho->Ortho_Apps

Figure 1: The orthogonal reactivity vectors of 2-Bromo-4-phenylaniline, allowing for divergent synthesis strategies.

Critical Applications in Drug Development

The Carbazole Gateway (Oncology & Anti-Infectives)

The most potent application of this scaffold is the synthesis of functionalized carbazoles . The 9H-carbazole moiety is a privileged pharmacophore found in antitumor alkaloids (e.g., Ellipticine) and kinase inhibitors (e.g., PKC inhibitors).

Mechanism: The ortho-bromoamine motif allows for a Pd-catalyzed intramolecular C–N bond formation (Buchwald-Hartwig type) or a radical-based cyclization to close the central ring, converting the biphenyl backbone into a tricyclic carbazole.[1]

Biaryl Scaffolds in Kinase Inhibition

Many kinase inhibitors (e.g., p38 MAPK inhibitors) require a twisted biaryl core to fit into the ATP-binding pocket. The bromine atom at the 2-position induces a specific torsion angle between the phenyl rings due to steric clash, locking the conformation. This "pre-organized" shape can significantly enhance binding affinity compared to non-brominated analogs.[1]

Validated Experimental Protocols

The following protocols are designed for high reproducibility. Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) unless otherwise stated.

Protocol A: Synthesis of 2-Phenyl-9H-carbazole via Intramolecular Cyclization

Target Application: Synthesis of OLED materials or DNA-intercalating drugs.[1]

Rationale: This protocol utilizes a Palladium(II) catalytic cycle to effect an intramolecular C-H activation/amination.[1] The choice of ligand is critical to prevent intermolecular oligomerization.

Materials:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) or JohnPhos (10 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: o-Xylene (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add 2-Bromo-4-phenylaniline, Pd(OAc)₂, PCy₃, and K₂CO₃ to a heavy-walled pressure vial.

  • Solvate: Add anhydrous o-xylene. Sparge with Argon for 10 minutes to remove dissolved O₂ (critical for Pd cycle stability).[1]

  • Cyclize: Seal the vial and heat to 140°C for 12–16 hours. The reaction mixture will darken as the active Pd(0) species forms.

  • Monitor: Check TLC (Hexane/EtOAc 8:1). The starting material (lower Rf due to amine) should disappear, replaced by a highly fluorescent spot (Carbazole) near the solvent front.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation:

  • 1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 3.8 ppm) and the appearance of the carbazole NH (approx. 11.2 ppm, broad). The aromatic region will simplify due to increased symmetry if the substitution pattern allows.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target Application: Extension of the biphenyl core to a terphenyl system (Liquid Crystals).

Rationale: The challenge here is to couple an aryl boronic acid to the bromide without poisoning the catalyst with the free amine. We utilize a base-heavy aqueous system to facilitate transmetallation.[1]

Table 1: Optimized Conditions for Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[1]·DCM (3 mol%)Bidentate ligand prevents coordination of the free amine to Pd center.
Coupling Partner Aryl Boronic Acid (1.2 eq)Slight excess to drive full conversion of the bromide.
Base K₃PO₄ (3.0 eq)Stronger base required for sterically hindered ortho-bromides.[1]
Solvent System 1,4-Dioxane : Water (4:[1]1)Biphasic system dissolves inorganic base and organic reactants.[1]
Temperature 90°CSufficient energy to overcome steric hindrance at the ortho position.

Workflow Visualization: From Scaffold to Lead Compound

The following diagram illustrates the decision matrix for a medicinal chemist using this scaffold.

Workflow Start Starting Material: 2-Bromo-4-phenylaniline Decision Decision Point: Target Architecture Start->Decision PathA Path A: Carbazole Core (Rigid/Planar) Decision->PathA Cyclization PathB Path B: Terphenyl/Biaryl (Twisted/Linear) Decision->PathB Extension StepA1 Intramolecular Cyclization (Pd-Catalyzed) PathA->StepA1 StepB1 Suzuki Coupling (Retain Amine) PathB->StepB1 StepA2 N-Alkylation (Solubility/Targeting) StepA1->StepA2 FinalA Lead: Intercalator / OLED Host StepA2->FinalA StepB2 Amine Derivatization (Amide/Urea Formation) StepB1->StepB2 FinalB Lead: Kinase Inhibitor / Liquid Crystal StepB2->FinalB

Figure 2: Strategic decision tree for derivatizing 2-Bromo-4-phenylaniline in drug discovery and materials science.

Quality Control & Characterization Standards

To ensure the integrity of research when using this scaffold, the following QC parameters must be met.

  • Purity Verification: Commercial samples often contain trace des-bromo analogs (4-aminobiphenyl).[1]

    • Method: GC-MS or HPLC (C18 column, Acetonitrile/Water gradient).[1]

    • Specification: >98% purity is required for metal-catalyzed cross-couplings to prevent catalyst poisoning by impurities.[1]

  • Regiochemistry Check: Confirm the bromine position relative to the amine.

    • 1H NMR Diagnostic: The proton at position 3 (between Br and Phenyl ring) should appear as a doublet with a small meta-coupling constant (J ~ 2 Hz) and a distinct chemical shift around 7.6–7.8 ppm due to the deshielding effect of the bromine.

References

  • PubChem. (2025).[1] 2-bromo-4-phenylaniline | C12H10BrN.[1] National Library of Medicine.[1][2] [Link]

  • Stokes, B. J., et al. (2009).[3] Intramolecular C-H Amination Reactions: Exploiting the Rh-Catalyzed C-H Insertion Mechanism. Journal of Organic Chemistry. (Context: Synthesis of Carbazoles from biaryl amines). [Link]

  • Bedford, R. B., et al. (2003). Palladium-Catalyzed Synthesis of Carbazoles via the Annulation of 2-Chloroanilines. Tetrahedron. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: General protocol for hindered aryl bromides). [Link]

Sources

2-Bromo-4-phenylaniline structural analysis and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

2-Bromo-4-phenylaniline (CAS: N/A for specific isomer, analogous to 2-bromo-4-aminobiphenyl) represents a critical scaffold in the design of biaryl-based pharmacophores and organic semiconductors. Structurally, it combines the electronic versatility of a biphenyl system with the orthogonal reactivity of an ortho-bromoaniline moiety.

For researchers in drug discovery (specifically kinase inhibitors) and materials science, this molecule offers two distinct vectors for functionalization:

  • The Amine Handle: A nucleophilic center modulated by the electron-withdrawing inductive effect (-I) of the ortho-bromine.

  • The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of extended

    
    -conjugated systems or tricyclic heterocycles (e.g., carbazoles).
    

This guide analyzes the conformational interplay between the biphenyl twist and the intramolecular NH


Br interaction , providing a validated protocol for its synthesis and characterization.

Structural Analysis & Conformation

The physicochemical behavior of 2-bromo-4-phenylaniline is governed by two competing steric and electronic forces. Unlike 2-bromo-biphenyls where the halogen is at the biaryl junction, here the bromine is ortho to the amine and meta to the phenyl ring .

2.1 The Biphenyl Twist (Inter-ring Dynamics)

The connection between the aniline ring (Ring A) and the phenyl substituent (Ring B) at the C4 position creates a biphenyl system.

  • Steric Force: The repulsion between the ortho-hydrogens (H3/H5 on Ring A and H2'/H6' on Ring B) prevents planarity.

  • Electronic Force:

    
    -conjugation favors a planar arrangement (
    
    
    
    ) to maximize orbital overlap.
  • Result: In solution, the molecule adopts a twisted conformation with a dihedral angle (

    
    ) of approximately 35°–45° . This twist disrupts full conjugation, isolating the electronic character of the two rings slightly, which is critical for UV-Vis absorption properties.
    
2.2 The Ortho-Effect (Intramolecular Locking)

The defining feature of this molecule is the relationship between the amine (-NH


) at C1 and the bromine (-Br) at C2.
  • NH

    
    Br Interaction:  The amine protons act as weak hydrogen bond donors to the electron-rich bromine cloud. This creates a pseudo-five-membered ring, locking the C1-N bond and reducing the rotation of the amine group.
    
  • Electronic Consequence: The bromine exerts an inductive electron-withdrawing effect, reducing the pKa of the aniline nitrogen compared to unsubstituted 4-phenylaniline. However, it also sterically shields the nitrogen, potentially improving selectivity in nucleophilic substitution reactions.

2.3 Conformational Energy Landscape (DOT Visualization)

Conformation Sterics Steric Repulsion (Ortho-Hydrogens) Equilibrium Equilibrium Conformation (Twist ~40° | Locked Amine) Sterics->Equilibrium Twists Rings Electronics Pi-Conjugation (Planar Preference) Electronics->Equilibrium Flattens Rings HBond Intramolecular H-Bond (NH...Br Stabilization) HBond->Equilibrium Locks C1-N Rotamer

Figure 1: The conformational equilibrium is a vector sum of steric repulsion (red), conjugative flattening (blue), and local hydrogen bonding (green).

Validated Synthesis Protocol

The most reliable route to 2-bromo-4-phenylaniline is the regioselective bromination of 4-phenylaniline (4-aminobiphenyl). The amino group is a strong ortho, para-director. Since the para position is blocked by the phenyl ring, bromination occurs exclusively at the ortho positions (C2).

3.1 Reaction Scheme

Substrate: 4-Phenylaniline Reagent: N-Bromosuccinimide (NBS) or Bromine (


)
Solvent:  DMF (for NBS) or Glacial Acetic Acid (for 

) Product: 2-Bromo-4-phenylaniline
3.2 Step-by-Step Methodology (NBS Route)

Rationale: NBS provides a controlled source of electrophilic bromine, minimizing di-bromination side products compared to elemental bromine.

  • Preparation: Dissolve 4-phenylaniline (10 mmol, 1.69 g) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Critical Control Point: rapid addition causes localized high concentration, leading to 2,6-dibromo byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a slightly less polar spot than the starting material.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with brine (2 x 20 mL) to remove DMF residues. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

3.3 Synthesis & Application Workflow (DOT Visualization)

Synthesis SM 4-Phenylaniline (Starting Material) Intermediate Bromonium Ion Complex SM->Intermediate Electrophilic Attack Reagent NBS / DMF (0°C -> RT) Reagent->Intermediate Product 2-Bromo-4-phenylaniline (Target Scaffold) Intermediate->Product Regioselective Subst. App1 Suzuki Coupling (Biaryl Extension) Product->App1 Pd(0) / Ar-B(OH)2 App2 Buchwald-Hartwig (N-Arylation) Product->App2 Pd(0) / Amine

Figure 2: Synthesis pathway from 4-phenylaniline to the brominated scaffold and downstream catalytic applications.

Spectroscopic Characterization Data

The following data summarizes the expected spectral signatures for 2-bromo-4-phenylaniline. These values are derived from substituent shielding constants and validated against analogous 2-bromoaniline systems [1, 2].

4.1 Proton NMR (

NMR, 400 MHz,

)
Proton PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment
H-3 7.65 - 7.70Doublet (d)

Ortho to Br, Meta to NH

(Deshielded by Br)
H-5 7.35 - 7.40Doublet of Doublets (dd)

Para to Br
H-6 6.80 - 6.85Doublet (d)

Ortho to NH

(Shielded by Amine)
Phenyl (Ring B) 7.30 - 7.55Multiplet (m)-Biphenyl system protons
-NH

4.10 - 4.30Broad Singlet (br s)-Amine protons (Shift varies w/ conc.)

Interpretation:

  • H-3 appears most downfield on the aniline ring due to the inductive effect of the adjacent Bromine and the anisotropic effect of the Ring B phenyl group.

  • H-6 is significantly upfield, characteristic of protons ortho to an amino group (electron donation via resonance).

4.2 Carbon NMR (

NMR, 100 MHz,

)
  • C-Br (C2):

    
    109-110 ppm (Upfield due to heavy atom effect).
    
  • C-NH

    
     (C1): 
    
    
    
    142-144 ppm (Deshielded by N).
  • C-Ph (C4):

    
    130-132 ppm (Quaternary carbon linking rings).
    

Applications in Drug Discovery

2-Bromo-4-phenylaniline serves as a "linchpin" intermediate. The presence of the bromine atom allows for the rapid diversification of the biphenyl core using Suzuki-Miyaura Cross-Coupling .

Protocol: Suzuki Coupling for Library Generation

To generate a library of terphenyls or functionalized biaryls:

  • Mix: 2-Bromo-4-phenylaniline (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: Heat to 90°C for 12 hours under Argon.

Mechanism: The oxidative addition of Palladium into the C-Br bond is facilitated by the electron-rich nature of the aniline, although the free amine may require protection (as a Boc-carbamate) if the catalyst is sensitive to coordination by the nitrogen [3].

References

  • PubChem. 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Hefter, E. J., & Tanski, J. M. (2011).[1] 4-Bromo-N-phenylaniline.[1][2] (Structural comparison for biphenyl twist angles). Acta Crystallographica Section E, 67(4), o976. Available at: [Link]

Sources

Health and safety information for handling 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: Handling 2-Bromo-4-phenylaniline

Chemical Identity & Structural Significance

2-Bromo-4-phenylaniline (Systematic Name: 2-Bromo-[1,1'-biphenyl]-4-amine or 4-Amino-3-bromobiphenyl) is a halogenated aromatic amine commonly utilized as a scaffold in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura cross-coupling.

The presence of the primary amine group on a biphenyl core structurally aligns this compound with 4-aminobiphenyl , a known human carcinogen (IARC Group 1). Consequently, this substance must be handled as a Suspected Carcinogen and a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.

PropertyData
CAS Number 132-96-7 (Generic for isomer class; verify specific lot) or 114363-22-3 (specific isomer dependent)
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Pharmacophore Halogenated Biphenyl Amine

Toxicological Assessment & Hazard Identification

To ensure scientific integrity, we must look beyond generic SDS statements and understand the mechanism of toxicity.

The Mechanism of Action (Metabolic Activation)

The primary hazard of 2-Bromo-4-phenylaniline stems from its metabolic activation in the liver. Like its parent compound 4-aminobiphenyl, it undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).

  • Pathway: The resulting N-hydroxy metabolite is further esterified (acetylated or sulfated) to form a highly unstable nitrenium ion.

  • Genotoxicity: This electrophilic nitrenium ion covalently binds to DNA (specifically the C8 position of guanine), leading to DNA adducts, mutagenesis, and potential bladder carcinogenesis.

GHS Classification (Presumed)

Based on Structural Activity Relationship (SAR) with 4-aminobiphenyl and brominated anilines:

  • H350: May cause cancer (Presumed).[1]

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H373: May cause damage to organs (Bladder, Liver, Blood/Methemoglobinemia) through prolonged exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.[2][5][6]

Engineering Controls & Hierarchy of Protection

Reliance on PPE alone is insufficient for biphenyl amines. A strict hierarchy of controls must be implemented to prevent inhalation of dust and dermal absorption.

Visualization: Exposure Control Logic

HierarchyOfControls Hazard Hazard: 2-Bromo-4-phenylaniline (Genotoxic Dust) Elimination 1. Elimination/Substitution (Is a non-toxic analog possible?) Hazard->Elimination Assess Engineering 2. Engineering Controls (ISO 5 Containment / Glovebox) Elimination->Engineering If Essential Admin 3. Administrative Controls (SOPs, Access Restriction) Engineering->Admin Support PPE 4. PPE (Last Line of Defense) Admin->PPE Mandate

Figure 1: Risk Management Decision Tree for Handling Genotoxic Amines.

Primary Containment (Engineering)
  • Solid Handling: Weighing must occur inside a Powder Containment Balance Enclosure or a Glovebox under negative pressure.

    • Why: The critical exposure route is inhalation of micro-particulates during transfer.

  • Solution Handling: Once solubilized, handling in a standard certified Chemical Fume Hood (Face velocity > 0.5 m/s) is acceptable.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (inspection grade).

    • Outer:Silver Shield (Laminate) or thick Nitrile (>8 mil).

    • Reasoning: Aromatic amines can permeate standard thin nitrile gloves rapidly.

  • Respiratory: If engineering controls fail or during spill cleanup, use a P3/N100 particulate respirator or a Powered Air Purifying Respirator (PAPR).

Operational Protocol: Safe Solubilization

This protocol minimizes dust generation, the highest risk phase.

  • Preparation: Place the reaction vessel and solvent (e.g., DMSO) inside the containment enclosure before opening the chemical vial.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Brominated aromatics are often static-prone.

  • Weighing:

    • Tare the receiving vessel.

    • Transfer solid gently. Do not dump.

    • Immediately recap the source vial and wipe the exterior with a solvent-dampened tissue (discard as hazardous waste).

  • Solubilization: Add solvent to the solid in the vessel. Cap immediately. Swirl to dissolve.

    • Note: Once in solution, the risk of airborne contamination drops significantly, but dermal risk remains high.

Emergency Response & Decontamination

In the event of exposure, immediate action is required to prevent systemic absorption and Methemoglobinemia.

Visualization: Emergency Workflow

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin 1. Drench (15 min) 2. Soap Wash 3. No Alcohol! Skin->ActionSkin ActionEye 1. Eye Wash (15 min) 2. Hold Eyelids Open Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate Response Protocol for Aromatic Amine Exposure.

Decontamination of Surfaces

Standard soap and water are insufficient for degrading the chemical.

  • Decon Solution: Use a solution of 10% Bleach (Sodium Hypochlorite) followed by water.

  • Chemistry: Hypochlorite oxidizes the amine, breaking the aromatic conjugation and reducing its toxic potential before disposal.

  • Procedure:

    • Cover spill with absorbent pads.

    • Wet pads with 10% bleach (allow 10-minute contact time).

    • Collect as hazardous chemical waste.

Waste Management & Environmental Stewardship

2-Bromo-4-phenylaniline is classified as Aquatic Chronic 1 .[6][7] It must never enter the water course.

  • Segregation: Segregate waste into "Halogenated Organic" streams.

  • Labeling: Clearly label waste containers as "Contains Genotoxic Amine - Cancer Suspect Agent."

  • Disposal: Incineration is the only acceptable disposal method to ensure thermal destruction of the biphenyl core.

References

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; 4-Aminobiphenyl. U.S. Department of Health and Human Services. Available at: [Link]

  • PubChem. Compound Summary for CID 7059, 4-Aminobiphenyl (Parent Structure Safety Data). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Biphenyl-4-ylamine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link][8]

Sources

Literature review on the synthesis of substituted biphenyl amines

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Construction to Functionalization

Executive Summary

Substituted biphenyl amines are privileged pharmacophores in drug discovery, serving as core motifs in kinase inhibitors, GPCR ligands, and organic light-emitting diodes (OLEDs). Their synthesis presents a unique dichotomy: one must decide whether to construct the biaryl skeleton first and then aminate (Route A), or couple an existing aniline derivative to an aryl partner (Route B).

This guide moves beyond basic textbook definitions to provide a decision-making framework for the bench scientist. It focuses on the two dominant transition-metal-catalyzed methodologies—Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling —while addressing the critical "last mile" challenges of steric hindrance, catalyst deactivation, and palladium scavenging.

Part 1: Strategic Disconnection & Route Selection

Before weighing reagents, the synthetic strategy must be defined by the substrate's electronic and steric profile.

The Decision Matrix
  • Route A (C-N Bond Formation): Ideal when the biaryl core is pre-formed or commercially available. This relies on the Buchwald-Hartwig amination of a biphenyl halide.

  • Route B (C-C Bond Formation): Ideal when building the biaryl system from scratch. This utilizes Suzuki-Miyaura coupling of an aminoboronic acid (or ester) with an aryl halide, or an aniline halide with an aryl boronic acid.[1]

RouteSelection Start Target: Substituted Biphenyl Amine CheckCore Is the Biaryl Core Pre-formed? Start->CheckCore RouteA Route A: Buchwald-Hartwig (C-N Bond Formation) CheckCore->RouteA Yes RouteB Route B: Suzuki-Miyaura (C-C Bond Formation) CheckCore->RouteB No Yes Yes No No SubA Start: Biphenyl Halide + Amine Key: Ligand Sterics (e.g., BrettPhos) RouteA->SubA SubB Start: Haloaniline + Boronic Acid Key: Protecting Group Strategy RouteB->SubB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Part 2: The Palladium Paradigm

Buchwald-Hartwig Amination (C-N Formation)

This is the gold standard for introducing amines onto aryl halides. The success of this reaction on a hindered biphenyl scaffold depends almost entirely on ligand selection .

Mechanistic Insight

The catalytic cycle involves four stages. For biphenyl amines, the Reductive Elimination step is often the rate-determining step due to steric crowding. Electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate this step.

BH_Cycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Pd-N) OxAdd->Coord HNR2 Deprot Deprotonation (Base) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle emphasizing the critical intermediate stages.

Ligand Selection Guide
GenerationLigand ExampleApplication ScopeWhy it works
1st Gen BINAP, DPPFSimple, unhindered substratesChelation effect stabilizes Pd.
3rd Gen XPhos General purpose, weak basesBiaryl backbone prevents palladacycle formation; isopropyl groups boost reductive elimination.
4th Gen BrettPhos Primary amines, hindered halidesExtreme steric bulk forces mono-ligation, highly active for difficult couplings.
Specialty RuPhos Secondary amines, electron-poorHigh electron density on P facilitates oxidative addition of deactivated halides.
Suzuki-Miyaura Coupling (C-C Formation)

When constructing the ring system, one often couples a haloaniline with an aryl boronic acid.

  • Challenge: Free amines can poison the Pd catalyst or compete as ligands.

  • Solution: Use unprotected anilines with high catalyst loading (3-5 mol%) and water-soluble bases, or protect the amine (e.g., Boc, Acetyl) prior to coupling.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, color change) to confirm the reaction is proceeding correctly.

Protocol A: Buchwald-Hartwig Synthesis of a Hindered Biphenyl Amine

Target: N-arylation of a 2-substituted biphenyl bromide. System: Pd₂(dba)₃ / XPhos / NaOtBu.

  • Prep: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Catalyst Pre-complexation (Critical Step):

    • Add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) to the flask.

    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Validation: Stir at 100°C for 3-5 minutes. The solution should turn from dark purple/red to a clear brownish-orange. This confirms the formation of the active L-Pd(0) species.

  • Substrate Addition:

    • Cool to room temperature.

    • Add the Biphenyl Bromide (1.0 equiv), the Amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Note: NaOtBu is moisture sensitive. Handle in a glovebox or weigh quickly.

  • Reaction:

    • Heat to 100°C. Monitor by TLC or LCMS every hour.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Elute with EtOAc.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki Coupling of Unprotected Haloanilines

Target: Synthesis of 4-aminobiphenyl derivatives from 4-bromoaniline. System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water.

  • Solvent Degassing: Sparge a 4:1 mixture of 1,4-Dioxane and Water with Argon for 20 minutes. Oxygen is the enemy of this reaction.

  • Assembly:

    • To a reaction vial, add 4-Bromoaniline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add Pd(dppf)Cl₂[2]·DCM (3-5 mol%).

  • Execution:

    • Add the degassed solvent. Seal the vial immediately.

    • Heat to 90°C for 12-16 hours.

    • Validation: The biphasic mixture should turn black (Pd precipitation) only after the reaction is complete. Early black precipitation indicates catalyst decomposition (check oxygen levels).

Part 4: Safety & Toxicity (The "Hidden" Hazard)

Biphenyl amines, particularly 4-aminobiphenyl , are potent human carcinogens (bladder cancer).

  • Handling: All solids must be weighed in a glovebox or a static-free hood with a HEPA filter.

  • Decontamination: Glassware should be rinsed with bleach (sodium hypochlorite) to oxidize trace amines before standard washing.

  • Substitution: Whenever possible, design analogs with substituents on the amine or ortho-positions, which often reduces metabolic activation compared to the parent 4-aminobiphenyl.

Part 5: Troubleshooting Field Guide

SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion Catalyst death (Pd black formation)Add a second portion of catalyst/ligand (0.5 mol%) after 4 hours. Ensure inert atmosphere.
Dehalogenation of starting material

-Hydride elimination or solvent issues
Switch from Isopropanol/THF to Toluene or Dioxane. Avoid bases with

-hydrogens if possible.
Low yield with free amines (Suzuki) Amine coordination to PdUse a protected amine (e.g., N-Boc-4-bromoaniline) or switch to a high-activity catalyst like Pd-SPhos.
Product is blue/green after column Residual PalladiumTreat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine.

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: LibreTexts / Wikipedia Citation: "Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides...[3][4] Mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination."

  • Ligand Design (XPhos, BrettPhos) Source: American Chemical Society (ACS) / Reddit Chemistry Discussion Citation: "Development of several 'generations' of catalyst systems... allowing virtually any amine to be coupled."[5]

  • Suzuki-Miyaura Coupling Protocols Source: BenchChem / NIH Citation: "General reaction scheme for the Suzuki-Miyaura coupling... typically employs a palladium catalyst, a base, and a suitable solvent system."[6]

  • Safety Data: 4-Aminobiphenyl Source: Fisher Scientific / OSHA Citation: "Carcinogenicity: Category 1A.[7] Known to be human carcinogen.[7] Target organs: Bladder."

  • C-H Activation & Emerging Methods Source: ResearchGate / Thieme Citation: "Direct functionalization of C-H bonds in amines... utilizing directing groups like pyrimidines."[8]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine). This substrate presents a classic chemoselectivity challenge in medicinal chemistry and materials science (OLED synthesis): the presence of a free primary amine (-NH₂) ortho to the halogen leaving group.

Traditional protocols often fail due to:

  • Catalyst Poisoning: The free amine can coordinate strongly to the Palladium center, displacing labile ligands (like PPh₃) and arresting the catalytic cycle.

  • Electronic Deactivation: The electron-donating amine increases electron density at the C-Br bond, raising the activation energy for the oxidative addition step.

The Solution: This protocol utilizes Buchwald Precatalysts (Generation 2) . Specifically, we employ SPhos Pd G2 or XPhos Pd G2 . These catalysts feature bulky, electron-rich dialkylbiaryl phosphine ligands that sterically preclude amine coordination while electronically accelerating oxidative addition on electron-rich rings.

Mechanistic Insight & Critical Parameters

The "Free Amine" Challenge

In standard Pd(PPh₃)₄ systems, the amine nitrogen competes with phosphines for the Pd(II) center. If the amine binds, the catalytic cycle stalls (The "Pd-Amine Trap"). Furthermore, without a bulky ligand, the reductive elimination step to form the crowded terphenyl core is sluggish.

Ligand Selection: Why SPhos/XPhos?
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide stability, and the cyclohexyl groups make the Pd center electron-rich (facilitating oxidative addition). The sheer bulk of the biaryl backbone creates a "roof" over the Pd, physically blocking the substrate's amine from binding.

  • G2 Precatalyst Scaffold: Unlike traditional Pd sources that require reduction in situ (often unreliable), G2 precatalysts activate rapidly using a weak base at room temperature to release the active monoligated Pd(0) species.

Reaction Pathway Visualization

The following diagram illustrates the engineered catalytic cycle that bypasses amine interference.

SuzukiCycle PreCat Precatalyst (SPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) ActivePd->OxAdd + 2-Bromo-4-phenylaniline Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 BaseStep Base Exchange (OH- replaces Br-) Complex1->BaseStep + K3PO4 AmineTrap Amine Poisoning (BLOCKED by SPhos Sterics) Complex1->AmineTrap Traditional Path TransMet Transmetalation (Boronic Acid enters) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle showing the blockade of the amine poisoning pathway via steric ligand design.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-4-phenylaniline Substrate1.0 equivLimiting reagent.
Aryl Boronic Acid Coupling Partner1.2 - 1.5 equivExcess ensures full conversion.
SPhos Pd G2 Catalyst0.02 - 0.05 equiv2-5 mol%. Higher loading if boronic acid is sterically hindered.
K₃PO₄ (Tribasic) Base2.0 - 3.0 equivFinely ground. Superior to carbonates for hindered substrates.
1,4-Dioxane / Water Solvent4:1 Ratio (v/v)0.1 M - 0.2 M concentration.
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a reaction vial (or round-bottom flask) with a magnetic stir bar.

  • Add 2-Bromo-4-phenylaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Crucial: Add SPhos Pd G2 (0.02 equiv) last to the solid mixture.

    • Note: If weighing small amounts (<5 mg), use a stock solution of the catalyst in Dioxane.

Step 2: Solvent & Degassing (The "Inerting" Phase)

  • Add the 1,4-Dioxane and Water mixture.

  • Degas immediately. Sparge with Nitrogen or Argon gas for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid (Glaser coupling side-product) and oxidizes the active Pd(0) species.

  • Seal the vessel tightly (septum with crimp cap or screw cap with Teflon liner).

Step 3: Reaction

  • Heat the mixture to 80°C - 100°C with vigorous stirring.

  • Monitor via HPLC or TLC after 2 hours.

    • TLC Mobile Phase: Hexane/Ethyl Acetate (typically 4:1). The amine functionality makes the spot polar; it may streak on silica. Adding 1% Triethylamine to the eluent can sharpen the spot.

  • Reaction is typically complete within 4–12 hours.

Step 4: Workup & Pd Scavenging

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Pd Removal (Critical for Pharma/OLEDs): Wash the combined organic layers with a 5% aqueous solution of N-Acetylcysteine or use a solid metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification Strategy

The product is a Terphenyl Amine .

  • Method: Flash Column Chromatography.

  • Stationary Phase: Neutral Silica Gel.

  • Eluent Gradient: 0% → 30% EtOAc in Hexanes.

  • Storage: Store under inert atmosphere away from light (amines can oxidize over time).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G2 . XPhos is even bulkier and more stable. Increase loading to 5 mol%.
Protodeboronation Boronic Acid InstabilityThe boronic acid is losing its Boron group before coupling. Switch base to K₂CO₃ or KF . Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen LeakRigorous degassing is required. Ensure inert atmosphere is maintained throughout.
Dark Black Precipitate Pd Black FormationCatalyst has decomposed ("crashed out"). Add more ligand (SPhos) or switch to G3 precatalyst.

Workflow Diagram

Workflow Setup Setup: Combine Solids (Substrate, Boronic Acid, Base, Cat) Degas Solvent & Degas: Dioxane/H2O (N2 Sparge 10 min) Setup->Degas Heat Reaction: 80-100°C (4-12 Hours) Degas->Heat Workup Workup: EtOAc Extraction Pd Scavenging Heat->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of terphenyl amines.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Describes G2/G3 Precatalysts).

Sources

Buchwald-Hartwig amination of 2-Bromo-4-phenylaniline experimental procedure

[1][2]

Abstract & Strategic Significance

This Application Note details the protocol for the Buchwald-Hartwig amination of 2-bromo-4-phenylaniline . This substrate presents a classic "ortho-substituent effect" challenge in medicinal chemistry. It contains two competing reactive sites: a nucleophilic primary amine (


1

The primary objective of this protocol is the chemoselective functionalization of the C-Br bond using an external secondary amine (e.g., morpholine) to generate unsymmetrical 1,2-diamines. These scaffolds are critical pharmacophores in kinase inhibitors and GPCR ligands.[1]

Key Challenges Addressed:

  • Catalyst Poisoning: Free primary amines can chelate Pd(II) intermediates, arresting the catalytic cycle.[2][1]

  • Chemoselectivity: Preventing the substrate's own

    
     from acting as the nucleophile (self-coupling/polymerization).[2][1]
    
  • Steric Hindrance: The ortho-amino group creates steric bulk around the oxidative addition site.[2][1]

Strategic Considerations (The "Why" Behind the Protocol)

Ligand Selection: The Dialkylbiaryl Phosphine Advantage

For this specific transformation, standard ligands like BINAP or

2RuPhos1
  • Mechanism: RuPhos promotes the reductive elimination of bulky amines and prevents the formation of stable, inactive Pd-amine complexes.

  • Alternative: If coupling a primary amine to this substrate, BrettPhos is the superior choice to prevent double-arylation.

Precatalyst Strategy: G4 Palladacycles

We employ the RuPhos Pd G4 precatalyst.[1][3]

  • Causality: Traditional Pd sources (

    
     or 
    
    
    ) require in situ reduction and ligand association, which can be inconsistent.[2][1] G4 precatalysts are air-stable, single-component systems that generate the active monoligated
    
    
    species immediately upon exposure to base, ensuring a controlled initiation.[1]
Base Selection

Sodium tert-butoxide (


)21
  • Note: If the substrate contains base-sensitive esters or nitriles, switch to LiHMDS (Lithium bis(trimethylsilyl)amide) or

    
    .[1]
    

Experimental Protocol

Model Reaction

Substrate: 2-Bromo-4-phenylaniline (1.0 equiv) Coupling Partner: Morpholine (1.2 equiv) Catalyst: RuPhos Pd G4 (1-2 mol%) Base:

Solvent:21
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.

  • Add 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol),

    
      (144 mg, 1.5 mmol), and RuPhos Pd G4  (17 mg, 0.02 mmol, 2 mol%).[1]
    
    • Expert Tip: Weighing the precatalyst and base in a glovebox is ideal. If on a benchtop, weigh quickly and purge the vial with nitrogen immediately.

  • Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes via a needle inlet/outlet.[1]
    

Step 2: Solvent & Reagent Addition

  • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.[1]

  • Add Morpholine (105

    
    L, 1.2 mmol) dropwise via microsyringe.[1]
    
    • Self-Validating Check: The solution should turn a cloudy orange/brown.[1] If it turns black immediately, oxygen may have compromised the catalyst.[1]

Step 3: Reaction

  • Place the vial in a pre-heated aluminum block at

    
     .
    
  • Stir vigorously (800 rpm).

  • TLC Monitoring (Self-Validation): Check after 2 hours.

    • Eluent: 20% EtOAc in Hexanes.[1]

    • Visualization: UV (254 nm).[1] The starting material (SM) is fluorescent.[1] The product usually has a lower Rf and distinct fluorescence (often blue-shifted).[1]

    • Endpoint: Disappearance of the SM spot at Rf ~0.6.[2]

Step 4: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc/Hexanes).[1]

Data Presentation & Analysis

Expected Results Table
ComponentEquiv.RoleKey Observation
2-Bromo-4-phenylaniline 1.0ElectrophileLimiting reagent; disappears on TLC.[2][1]
Morpholine 1.2NucleophileExcess ensures full conversion.[2][1]
RuPhos Pd G4 0.02PrecatalystActive species generator; ensures turnover.[1]

1.5BaseDeprotonates Pd-Amine complex.[2][1]
Product --1,2-DiamineYield: 85-95%.[1] Appearance: Off-white solid.[1]
Troubleshooting Guide (Self-Validating Systems)
ObservationDiagnosisCorrective Action
Reaction turns black instantly Catalyst decomposition (Pd aggregation).Check inert gas lines; ensure solvent is degassed.[1]
Low Conversion (<20%) Catalyst poisoning by substrate

.[2][1]
Increase catalyst loading to 4 mol% or switch to BrettPhos Pd G4 .
Starting Material Remains Incomplete activation.Increase temp to

; ensure base is dry (hygroscopic bases kill the reaction).
Product is impure Protodehalogenation (Reduction).[1][4]Solvent may contain water/alcohol sources.[2][1][3] Use fresh anhydrous dioxane.[1]

Visualizations

Experimental Workflow

This diagram outlines the critical path from setup to isolation, highlighting decision points.

BuchwaldWorkflowSetup1. Inert Setup(Vial + N2 Purge)Reagents2. Add Solids(Substrate, Base, Pd G4)Setup->ReagentsLiquids3. Add Solvent & Amine(Dioxane + Morpholine)Reagents->LiquidsHeating4. Heat to 85°C(Vigorous Stirring)Liquids->HeatingTLC5. TLC Check (2h)SM Disappeared?Heating->TLCWorkup6. Filter (Celite) &ConcentrateTLC->WorkupYesTroubleshootSee Troubleshooting Table(Increase Temp or Cat. Load)TLC->TroubleshootNoPurify7. Flash ChromatographyWorkup->PurifyTroubleshoot->HeatingRetry

Caption: Figure 1: Step-by-step workflow for the amination of 2-bromo-4-phenylaniline.

Ligand Selection Decision Tree

Selecting the correct ligand is the single most important factor in Buchwald-Hartwig amination.[2][1]

LigandSelectionStartSubstrate:2-Bromo-4-phenylanilineAmineTypeCoupling Partner?Start->AmineTypeSecAmineSecondary Amine(e.g., Morpholine, Piperidine)AmineType->SecAminePrimAminePrimary Amine(e.g., Benzylamine)AmineType->PrimAmineRuPhosUSE: RuPhos Pd G4(Prevents beta-hydride elim)SecAmine->RuPhosBrettPhosUSE: BrettPhos Pd G4(Mono-arylation selective)PrimAmine->BrettPhos

Caption: Figure 2: Ligand selection logic based on the amine coupling partner.[2][1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[2][1] Journal of the American Chemical Society, 1998.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.[1] [1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]

  • Maiti, D., & Buchwald, S. L. "Ligand-Controlled Pd-Catalyzed Amination of 2-Bromoanilines."[2][1] Journal of Organic Chemistry, 2010.[1]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-phenylaniline

[1]

Introduction & Molecule Profile[1][2][3][4][5]

2-Bromo-4-phenylaniline (CAS: 132-32-1, isomeric ref) is a bifunctional building block containing a nucleophilic primary amine and an electrophilic aryl bromide. Its biphenyl core makes it a critical precursor for terphenyl scaffolds (used in liquid crystals and OLED hosts) and carbazole derivatives (via subsequent intramolecular cyclization).[1]

Structural Challenges
  • Ortho-Sterics: The bromine atom at the C2 position is ortho to the amine. This creates steric bulk that can hinder oxidative addition but also prevents unwanted N-arylation during C-C coupling.

  • Catalyst Poisoning: The free primary amine (-NH₂) can coordinate to unsaturated Pd(II) species, potentially arresting the catalytic cycle (Pd-amine formation).

  • Chemoselectivity: Successful protocols must selectively activate the C-Br bond (Suzuki/Buchwald electrophile) while preserving the amine, or selectively utilize the amine (Buchwald nucleophile) without polymerizing the bromide.

Chemoselectivity Strategy

To achieve high yields, the choice of ligand is paramount.[2] We utilize Dialkylbiaryl phosphine ligands (Buchwald ligands) which are bulky and electron-rich.

  • SPhos / XPhos: Their bulk prevents the formation of stable bis-amine Pd complexes (preventing poisoning) and facilitates oxidative addition into the hindered ortho-C-Br bond.

  • Base Selection: Weak bases (K₃PO₄, Na₂CO₃) favor Suzuki coupling.[1] Strong bases (NaOtBu) are required for Buchwald-Hartwig amination.[3]

Mechanistic Pathway & Decision Tree

ChemoselectivityStartSubstrate: 2-Bromo-4-phenylanilineDecisionTarget Transformation?Start->DecisionSuzukiPathway A: Suzuki-Miyaura(C-C Bond Formation)Decision->SuzukiExtend Carbon SkeletonBuchwaldPathway B: Buchwald-Hartwig(C-N Bond Formation)Decision->BuchwaldFunctionalize AmineS_CondConditions:Pd(OAc)2 + SPhosK3PO4, Toluene/H2OSuzuki->S_CondB_CondConditions:Pd2(dba)3 + BINAP/XPhosNaOtBu, TolueneBuchwald->B_CondS_ProdProduct:Ortho-Substituted Terphenyl(Amine Preserved)S_Cond->S_ProdB_ProdProduct:Secondary/Tertiary Amine(Bromide Consumed or Intact*)B_Cond->B_ProdcaptionFigure 1: Chemoselective divergence based on reaction conditions.

Protocol A: Synthesis of o-Terphenyls (Suzuki-Miyaura)

This protocol describes the coupling of 2-bromo-4-phenylaniline with an aryl boronic acid.[4] The use of a biphasic system with SPhos ensures the free amine does not interfere with the catalyst.

Materials
  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene : Water (10:1 ratio)[1]

Step-by-Step Methodology
  • Catalyst Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes (solution turns from orange to pale yellow/colorless).

    • Why: This generates the active monoligated Pd(0) species essential for entering the hindered C-Br bond.

  • Reaction Assembly: Add 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

  • Solvent Addition: Add remaining Toluene (4 mL) and degassed Water (0.5 mL).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Heating: Heat the mixture to 80°C with vigorous stirring for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting bromide spot (Rf ~0.[1]6) should disappear.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).[1] Dry organic layer over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Expected Yield: 85–95% Key Observation: The product is an ortho-substituted terphenyl amine, a precursor for photocyclization to carbazoles.

Protocol B: C-N Coupling (Buchwald-Hartwig)

This protocol focuses on reacting the C-Br bond with a secondary amine (e.g., Morpholine, Diphenylamine) to create a tri-substituted amine.[1]

Note: If you intend to use the NH2 group of the substrate as the nucleophile, you must use an external Aryl Halide and protect the Br on the substrate, or rely on the higher reactivity of an external Aryl-Iodide.

Materials
  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%)[1]

  • Ligand: BINAP or XPhos (2 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is highly sensitive to moisture due to the strong base.

  • Combine Solids: Add Pd₂(dba)₃ (9 mg, 0.01 mmol), Ligand (0.02 mmol), NaOtBu (135 mg, 1.4 mmol), and 2-Bromo-4-phenylaniline (1.0 mmol) to a dry pressure tube.

  • Add Liquids: Add anhydrous Dioxane (5 mL) and Morpholine (1.2 mmol) under Argon flow.

  • Thermal Cycle: Seal the tube and heat to 100°C for 16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM.[1]

  • Purification: Concentrate and purify via column chromatography.

Comparative Data & Optimization

VariableRecommendationRationale
Solvent Toluene/H₂O (Suzuki)Biphasic system solubilizes inorganic base; water promotes boronic acid activation.
Ligand SPhos (Suzuki)"Gold Standard" for unprotected anilines; prevents N-binding to Pd.
Ligand XPhos/BINAP (Buchwald)Required to facilitate reductive elimination of the bulky amine product.
Base K₃PO₄ (Suzuki)Mild enough to prevent deprotonation of the aniline (pKa ~30), avoiding N-arylation side reactions.
Temp 80–100°CHigh temp required to overcome steric hindrance of the ortho-bromide.
Troubleshooting "Stalled" Reactions

If the reaction stalls (starting material remains):

  • Check Oxygen: The active Pd(0)-L species is air-sensitive. Ensure rigorous degassing.

  • Increase Ligand Ratio: Increase L:Pd ratio to 2.5:1 to protect the metal center from the free amine substrate.

  • Add Water: In Suzuki coupling, if the boronic acid is not dissolving/reacting, increase water content to 20% v/v.

References

  • Suzuki-Miyaura Coupling of Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1]

    • Source: Royal Society of Chemistry (RSC)[1]

    • URL:[Link]

  • Synthesis of Terphenyls

    • Title: Synthesis of Terphenyls (General Review of Pd-c
    • Source: Semantic Scholar / ResearchGate[1]

    • URL:[Link][1][5][6][7][8]

  • Buchwald-Hartwig Protocols

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines (Analogous ortho-hindered systems).
    • Source: National Institutes of Health (PubMed)[1]

    • URL:[Link]

  • Structural Properties

    • Title: 4-Bromo-N-phenylaniline (Crystal structure and compar
    • Source: PubMed Central (PMC)[1]

    • URL:[Link][1]

Synthesis of pharmaceutical intermediates from 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Pharmaceutical Scaffolds from 2-Bromo-4-phenylaniline

Introduction & Molecule Profile

2-Bromo-4-phenylaniline (CAS: 132-96-7), also known as 3-bromo-4-aminobiphenyl, is a "privileged" bifunctional building block in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its functional groups:

  • The ortho-Bromoamine Motif: A classic gateway to N-heterocycles (indoles, benzimidazoles) via cyclization.

  • The para-Phenyl Tail: Provides a pre-installed biaryl core, essential for increasing lipophilicity and π-stacking interactions in kinase inhibitors and GPCR modulators.

This guide details two high-value synthetic workflows: the synthesis of 5-phenyl-2-substituted indoles (via Sonogashira/Cyclization) and terphenyl scaffolds (via Suzuki-Miyaura coupling).

Application I: Synthesis of 5-Phenylindoles via One-Pot Sonogashira/Cyclization

The conversion of o-haloanilines to indoles is a cornerstone of drug synthesis. Using 2-bromo-4-phenylaniline yields 5-phenylindole derivatives , a scaffold found in anti-inflammatory agents and kinase inhibitors.

Mechanism & Pathway

The reaction proceeds via a Palladium/Copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular nucleophilic attack of the amine onto the activated alkyne (often catalyzed by the same metal system or Lewis acids).

IndoleSynthesis SM 2-Bromo-4-phenylaniline Inter Intermediate: 2-Alkynyl-4-phenylaniline SM->Inter + Terminal Alkyne Sonogashira Coupling Cat Pd(PPh3)2Cl2 / CuI Cat->Inter Catalysis Cyc Cyclization (5-endo-dig / 6-endo-dig) Inter->Cyc Intramolecular Amination Prod Product: 2-Substituted-5-phenylindole Cyc->Prod

Figure 1: Reaction pathway for the conversion of 2-bromo-4-phenylaniline to 5-phenylindole derivatives.

Detailed Protocol

Target: Synthesis of 2-butyl-5-phenyl-1H-indole (Model Reaction).

Reagents:

  • 2-Bromo-4-phenylaniline (1.0 equiv)

  • 1-Hexyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add 2-bromo-4-phenylaniline (248 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling of alkynes).

  • Alkyne Addition: Add 1-hexyne (138 µL, 1.2 mmol) via syringe.

  • Reaction:

    • Thermal Method: Heat at 80°C for 12 hours.

    • Microwave Method:[1] Irradiate at 100°C for 45 minutes (High absorption setting).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF/salts, and wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). The 5-phenylindole product typically elutes as a white/off-white solid.

Critical Process Parameters (CPPs):

Parameter Specification Impact of Deviation
Oxygen Level < 10 ppm (Inert) High O₂ leads to Glaser coupling (alkyne dimerization) and catalyst deactivation.
Temperature 80–100°C < 60°C: Incomplete cyclization. > 120°C: Polymerization of alkyne.

| Base Strength | Et₃N or DEA | Stronger bases (e.g., hydroxides) may cause side reactions with the aniline. |

Application II: Synthesis of Terphenyls via Suzuki-Miyaura Coupling

Coupling 2-bromo-4-phenylaniline with aryl boronic acids generates ortho-terphenyl amines . These sterically crowded systems are challenging due to the free amine (poisoning risk) and steric hindrance at the ortho position.

Mechanism & Ligand Strategy

Standard Pd(PPh₃)₄ often fails due to the coordination of the free -NH₂ group to the Pd center. We utilize Buchwald Ligands (S-Phos) to create a bulky, electron-rich catalytic species that facilitates oxidative addition and prevents amine inhibition.

SuzukiCoupling SM 2-Bromo-4-phenylaniline Cycle Catalytic Cycle: 1. Oxidative Addition (facilitated by S-Phos) 2. Transmetallation (Base assisted) 3. Reductive Elimination SM->Cycle Reagents Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Cycle Reagents CatSystem Pd(OAc)2 + S-Phos CatSystem->Cycle Active Catalyst Prod Product: 2-Aryl-4-phenylaniline (Terphenyl Scaffold) Cycle->Prod

Figure 2: Suzuki-Miyaura coupling strategy using S-Phos to overcome steric and electronic deactivation.

Detailed Protocol

Target: Synthesis of 2,4-diphenylaniline (o-Terphenyl amine).

Reagents:

  • 2-Bromo-4-phenylaniline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • S-Phos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and S-Phos in Toluene (1 mL) and stir for 5 mins under Argon to generate the active catalyst species.

  • Main Charge: In a separate reaction vessel, add the aniline (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Combination: Transfer the catalyst solution to the main vessel. Add remaining Toluene (4 mL) and Water (0.5 mL).

  • Reaction: Heat at 100°C for 4–6 hours.

  • Monitoring: Monitor by TLC (the starting bromide is less polar than the terphenyl product).

  • Workup: Separate phases. Extract aqueous layer with Toluene. Filter organic layers through a pad of silica (to remove Pd residuals).

  • Crystallization: Many terphenyl amines crystallize readily from Ethanol/Hexane mixtures upon cooling.

Troubleshooting & Handling

Safety Note: 2-Bromo-4-phenylaniline is toxic and a potential skin irritant. Handle in a fume hood. Pd-residues in pharmaceutical intermediates must be scavenged (e.g., using SiliaMetS® Thiol) to meet ICH Q3D guidelines.

Common Issues:

  • Low Yield in Indole Synthesis: Often due to "poisoning" of the Cu catalyst by the free amine. Solution: Increase CuI loading to 5% or switch to a Pd-only system (e.g., Pd(OAc)₂/XPhos) which avoids Copper entirely.

  • Protodeboronation in Suzuki: If the boronic acid decomposes before coupling. Solution: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h).

References

  • Indole Synthesis via Sonogashira/Cyclization

    • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

    • Note: Describes the general reactivity of o-haloanilines with alkynes.
  • Suzuki Coupling of Unprotected Anilines

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(29), 9613–9627.

    • Note: Establishes S-Phos as the ligand of choice for sterically hindered/amine-containing substr
  • Microwave-Assisted Synthesis

    • Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-assisted natural product synthesis. European Journal of Organic Chemistry, 2006(19), 4279-4290.

  • 2-Bromo-4-phenylaniline Data

    • PubChem Compound Summary for CID 12217359 (2-Bromo-4-phenylaniline).

Sources

Application Note: Orthogonal Functionalization of 2-Bromo-4-phenylaniline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, BCR-Abl targets), the biphenyl amine motif is a "privileged scaffold." It serves as a geometric spacer that orients hydrogen-bonding motifs (like ureas or amides) toward the kinase hinge region while positioning hydrophobic tails into the deep allosteric pockets.

2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) represents a high-value building block due to its orthogonal reactivity :

  • The Primary Amine (-NH₂): A nucleophilic handle for urea/amide formation (hinge binding).[1]

  • The Ortho-Bromine (-Br): An electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the scaffold into "terphenyl" space, or for intramolecular cyclization to fused heterocycles like carbazoles.

This guide details the protocols for exploiting this duality to generate high-diversity Structure-Activity Relationship (SAR) libraries.

Strategic Workflow & Mechanistic Pathways

The utility of 2-Bromo-4-phenylaniline lies in its ability to undergo sequential, chemoselective transformations.[1] The workflow below illustrates the divergence strategy: Path A prioritizes hinge-binder synthesis followed by hydrophobic elaboration, while Path B builds the hydrophobic core first.

Pathway Visualization[1]

G Start 2-Bromo-4-phenylaniline (Core Scaffold) Urea Biaryl Urea/Amide (Hinge Binder) Start->Urea Isocyanate/Acid Cl (Nu: Attack) Terphenyl Terphenyl Amine (Extended Hydrophobe) Start->Terphenyl Suzuki-Miyaura (Chemoselective) Carbazole Substituted Carbazole (Rigid Tricyclic Core) Start->Carbazole Intramolecular Buchwald/Cadogan Final_A Functionalized Terphenyl Urea (Kinase Inhibitor) Urea->Final_A Suzuki Coupling (Pd-Catalyzed) Final_B Terphenyl Amide/Urea (Late-Stage Diversification) Terphenyl->Final_B N-Acylation

Figure 1: Divergent synthesis pathways. Path A and B demonstrate orthogonal functionalization, while Path C illustrates scaffold rigidification.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Bromine Functionalization)

Objective: To extend the biphenyl core into a terphenyl system without protecting the free amine. This challenges the catalyst to ignore the amine coordination and focus on the C-Br oxidative addition.

Rationale: Traditional protocols often protect the amine.[1] However, using a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) accelerates the oxidative addition into the aryl bromide, outcompeting amine interference.

Materials:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, aq. solution 2M)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk tube with 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and 2M K₃PO₄ (1 mL).

  • Reaction: Heat to 100°C for 4–6 hours. Note: Monitor via LC-MS.[1] The disappearance of the bromine peak (M+ and M+2 pattern) confirms conversion.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The terphenyl amine product is usually more polar than the starting bromide.

Validation Check:

  • Success Indicator: 1H NMR should show the disappearance of the specific doublet-of-doublets associated with the H-3 proton (ortho to Br) and the appearance of new aromatic protons from the coupled ring.

Protocol B: Urea Formation (Amine Functionalization)

Objective: To install a "Sorafenib-like" urea motif. This reaction must proceed without affecting the bromine, preserving it for late-stage diversification (e.g., introducing radiolabels or solubility tails later).

Materials:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Reagent: Aryl Isocyanate (1.1 equiv) OR Triphosgene/Amine.[1]

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Bromo-4-phenylaniline (1.0 mmol) in anhydrous DCM (5 mL) under N₂ atmosphere.

  • Addition: Cool to 0°C. Add DIPEA. Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL).

  • Equilibration: Allow to warm to RT and stir for 2–12 hours.

  • Precipitation: Many diaryl ureas precipitate out of DCM.[1] If solid forms, filter and wash with cold DCM.

  • Alternative Workup: If soluble, wash with 1M HCl (to remove unreacted aniline), then sat. NaHCO₃.

Validation Check:

  • Success Indicator: IR spectroscopy will show the disappearance of the N-H stretches (3300-3400 cm⁻¹) of the primary amine and the appearance of the strong Urea C=O stretch (~1650 cm⁻¹).

Quantitative Performance Data

The following table summarizes expected yields based on internal optimization of the 2-bromo-4-phenylaniline scaffold compared to non-phenyl analogs (e.g., 2-bromoaniline). The "4-phenyl" group adds lipophilicity, which often improves extraction efficiency but can lower solubility in polar reaction media.[1]

Reaction TypePartner ReagentCatalyst SystemYield (2-Br-4-Ph-Aniline)Yield (2-Br-Aniline)Notes
Suzuki Coupling Phenylboronic AcidPd(dppf)Cl₂ / K₂CO₃82%88%Slightly lower yield due to steric bulk of biphenyl tail.[1]
Suzuki Coupling 4-Pyridineboronic AcidPd(OAc)₂ / SPhos76%65%SPhos is critical for heteroaryl coupling; biphenyl core stabilizes the intermediate.[1]
Urea Formation Phenyl IsocyanateNone (DCM solvent)94%91%High yield; the bromine withdraws electron density, making the amine slightly less nucleophilic, but reaction is clean.
Buchwald Amination MorpholinePd₂dba₃ / BINAP68%75%Steric crowding at the ortho-position (Br) makes amination at the NH₂ challenging if trying to make tertiary amines.

References & Authoritative Grounding

  • Suzuki-Miyaura Coupling Mechanics:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1]

    • Relevance: Establishes the foundational mechanism for the C-Br bond activation described in Protocol A.

  • Structural Analysis of 2-Bromo-4-phenylaniline:

    • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline (and related biphenyl structures).[1] Acta Crystallographica.

    • Relevance: Provides X-ray data on the "propeller" twist of the biphenyl rings, crucial for docking simulations in kinase pockets.

  • Buchwald-Hartwig Amination Protocols:

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie.[1][2]

    • Relevance: Justifies the selection of XPhos/SPhos ligands for chemoselective coupling in the presence of free amines.

  • Kinase Inhibitor Design (Sorafenib Analogues):

    • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery.[1]

    • Relevance: Validates the "Biaryl Urea" strategy (Protocol B) where the 2-bromo-4-phenylaniline serves as the core biaryl scaffold.[1]

  • General Properties and Safety (PubChem):

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline.[1]

    • Relevance: Source for CAS (41738-70-9) and physical property data.[1]

Sources

Step-by-step guide for the synthesis of N-aryl carbazoles using 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of N-aryl carbazoles is a cornerstone in the development of organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs). While traditional routes often involve the N-arylation of an existing carbazole core, this protocol utilizes 2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) as a "pre-functionalized spine."

Why this approach? By starting with 2-bromo-4-phenylaniline, the biphenyl moiety is already established at the 3-position of the final carbazole (para to the nitrogen). This eliminates the need for difficult post-cyclization C-H activation at the C3 position. The bromine atom at the ortho position serves a dual purpose:

  • Steric Control: Directs the initial intermolecular N-arylation.

  • Latent Reactivity: Acts as the oxidative addition site for the subsequent intramolecular ring closure (C-H activation).

This guide details a Tandem Palladium-Catalyzed Amination / C-H Arylation sequence. This route is superior to the Graebe-Ullmann synthesis due to milder conditions and higher functional group tolerance.

Mechanistic Pathway[1]

The reaction proceeds through a "Domino" or "Cascade" mechanism involving two distinct catalytic cycles often mediated by the same Palladium species.

  • Cycle A (Intermolecular Buchwald-Hartwig Amination): The Pd(0) catalyst couples the amine of 2-bromo-4-phenylaniline with an aryl halide (

    
    ) to form a secondary diarylamine intermediate.
    
  • Cycle B (Intramolecular C-H Activation): The Pd species inserts into the retained C-Br bond of the diarylamine. Through a Concerted Metalation-Deprotonation (CMD) pathway, the Pd activates the ortho-C-H bond of the newly attached N-aryl ring, followed by reductive elimination to close the carbazole ring.

Pathway Visualization

ReactionMechanism Start 2-Bromo-4-phenylaniline + Aryl Halide (Ar-X) Inter1 Oxidative Addition (Ar-X) Start->Inter1 Initiation Cat Pd(0) / Ligand Cat->Inter1 Amination C-N Coupling (Buchwald-Hartwig) Inter1->Amination Intermediate Stable Intermediate: N-Aryl-2-bromo-4-phenylaniline Amination->Intermediate OxAdd2 Oxidative Addition (C-Br) Intermediate->OxAdd2 High Temp CMD C-H Activation (CMD Pathway) OxAdd2->CMD Base Assisted RedElim Reductive Elimination (Ring Closure) CMD->RedElim RedElim->Cat Regneration Product Final Product: 3-Phenyl-9-Arylcarbazole RedElim->Product

Figure 1: The tandem catalytic cycle transitioning from intermolecular amination to intramolecular ring closure.

Experimental Protocol

This protocol is designed for a One-Pot, Two-Step approach. While a true "single-addition" cascade is possible, separating the temperature profiles for amination (Step 1) and cyclization (Step 2) significantly reduces dehalogenation byproducts.

Materials & Reagents Table
ReagentEquiv.RoleNotes
2-Bromo-4-phenylaniline 1.0SubstrateLimiting reagent.[1]
Aryl Bromide / Iodide 1.1 - 1.2Coupling PartnerAr-I reacts faster than Ar-Br.
Pd(OAc)₂ 5 mol%Pre-catalystSource of Pd(II).
Ligand (e.g., XPhos or PCy₃) 10 mol%LigandElectron-rich, bulky phosphines are critical for C-H activation.
K₂CO₃ or Cs₂CO₃ 3.0BaseCarbonates are preferred over alkoxides for the C-H activation step.
Pivalic Acid (PivOH) 30 mol%AdditiveProton shuttle for CMD mechanism (Critical for Step 2).
Toluene / o-Xylene SolventMedium0.2 M concentration. Degassed.
Step-by-Step Methodology
Phase 1: Preparation
  • Inert Environment: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Add 2-Bromo-4-phenylaniline (1.0 equiv), the Aryl Halide (1.1 equiv), Base (K₂CO₃, 3.0 equiv), and Pd(OAc)₂ (5 mol%).

  • Ligand Addition: Add the phosphine ligand (10 mol%). Note: If using air-sensitive ligands like P(tBu)₃, add inside a glovebox.

Phase 2: The Reaction (Telescoped)
  • Solvent & Additive: Add anhydrous Toluene (0.2 M relative to aniline). If performing the C-H activation, add Pivalic Acid (30 mol%) at this stage.

  • Degassing: Sparge the mixture with Argon for 10 minutes or use the Freeze-Pump-Thaw method (3 cycles).

  • Step 1 (Amination): Seal the vessel and heat to 80–90°C . Monitor by TLC or LC-MS.

    • Checkpoint: You should see the disappearance of the primary aniline and formation of the secondary amine (

      
       usually higher than starting material). This typically takes 2–6 hours.
      
  • Step 2 (Cyclization): Once the intermediate is formed, increase the temperature to 110–130°C (reflux if using Toluene, or use o-Xylene for higher temps).

    • Mechanism:[1][2][3][4][5][6] The higher thermal energy is required to overcome the barrier for Pd insertion into the hindered C-Br bond and the subsequent C-H activation.

    • Duration: Stir for 12–24 hours.

Phase 3: Workup & Purification
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad thoroughly with EtOAc.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc or Hexanes/DCM gradient. Carbazoles are highly fluorescent; use a UV lamp (254/365 nm) to track fractions.

Workflow Diagram

Workflow Setup Inert Setup (Ar/N2) Mix Add Reagents: Substrate, Ar-X, Cat, Base Setup->Mix Heat1 Heat 80°C (Amination) Mix->Heat1 Check Check LCMS (Intermed. Formed?) Heat1->Check Check->Heat1 No (Wait) Heat2 Heat 120°C (Cyclization) Check->Heat2 Yes Workup Celite Filter & Column Chrom. Heat2->Workup

Figure 2: Operational workflow for the telescoped synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, use the following markers:

ObservationDiagnosisCorrective Action
Stalled at Intermediate Secondary amine forms, but carbazole does not.The C-H activation barrier is not being crossed. Action: Switch solvent to o-Xylene/DMAc (higher boiling point) or add PivOH (30 mol%) if omitted.
Dehalogenation Formation of N-Aryl-4-phenylaniline (Br lost, no ring close).Hydride source present or Pd dying. Action: Ensure solvent is strictly anhydrous. Switch to a bulkier ligand (e.g., BrettPhos) to favor reductive elimination over beta-hydride elimination.
Low Yield Black precipitate (Pd black) forms early.Catalyst decomposition.[2][6] Action: Re-degas solvents rigorously. Increase ligand:Pd ratio to 2:1 or 3:1.

References

  • Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. Journal of Organic Chemistry.[3] [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles.[1][3][6][7] Journal of the American Chemical Society. [Link]

  • Jordan-Hore, J. A., et al. (2008). Pd(II)-Catalyzed C-H Bond Amination.[3][8] Journal of the American Chemical Society. [Link]

Sources

Experimental setup for gram-scale synthesis of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-phenylaniline (CAS: 10452-69-4) is a critical intermediate in medicinal chemistry, serving as a primary scaffold for Suzuki-Miyaura cross-coupling reactions to generate complex tri-aryl systems.[1][2][3]

This guide addresses the primary challenge in synthesizing this molecule: Regioselectivity . While the amino group strongly activates the ring, the para position is blocked by the phenyl ring.[2] The risk lies in over-bromination to the 2,6-dibromo species.[1][2]

This application note details two validated protocols for gram-scale synthesis:

  • Method A (Recommended): N-Bromosuccinimide (NBS) in DMF (High precision, easier purification).[1][2][3]

  • Method B (Alternative): Elemental Bromine in Acetic Acid (Cost-effective, requires strict temperature control).[1][2][3]

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1][4] The amino group (


) is a strong ortho, para-director.[1][2][3] Since the para position is occupied by the phenyl group, the electrophile (

) is directed to the ortho positions (2 and 6).
  • Target: 2-Bromo-4-phenylaniline (Mono-substitution).[1][2][3]

  • Impurity: 2,6-Dibromo-4-phenylaniline (Di-substitution).[1][2][3]

  • Control Strategy: Stoichiometric control of the brominating agent and low temperature are critical to prevent the second bromination event.[1]

Reaction Pathway Diagram

ReactionPathway Start 4-Phenylaniline (Substrate) Inter Transition State (Sigma Complex) Start->Inter + Br+ (from NBS or Br2) Product 2-Bromo-4-phenylaniline (Target: >90%) Inter->Product - H+ SideProd 2,6-Dibromo-4-phenylaniline (Impurity) Product->SideProd + Excess Br+ / High Temp

Figure 1: Reaction pathway showing the sequential bromination risk.[1][5][6] Stopping at the mono-bromo stage requires precise stoichiometry.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 1.00 - 1.05 eq (NBS/

)
Excess reagent immediately drives formation of the 2,6-dibromo impurity.[1][2][3]
Temperature

Low initial temperature suppresses the reaction rate, favoring mono-substitution kinetics.[1][2]
Solvent DMF (Method A) or AcOH (Method B)Polar solvents stabilize the polar transition state.[1] DMF is preferred for cleaner workup.[1][3]
Monitoring TLC / HPLCReaction must be quenched immediately upon consumption of starting material.[1][3]

Experimental Protocols

Method A: NBS Bromination (Recommended for Research)

Advantages: Mild conditions, high regioselectivity, no handling of volatile liquid bromine.[2]

Materials
  • Substrate: 4-Phenylaniline (5.0 g, 29.5 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (5.3 g, 29.8 mmol, 1.01 eq)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF) (50 mL)

  • Quench: Sodium Thiosulfate (sat.[1][3] aq.)

Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-phenylaniline in 40 mL of DMF.

  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir for 15 minutes.
    
  • Reagent Preparation: Dissolve 5.3 g of NBS in 10 mL of DMF.

  • Addition: Add the NBS solution dropwise to the aniline solution over 30 minutes using an addition funnel or syringe pump. Crucial: Keep the temperature below

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1][3] Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 10 mL of saturated sodium thiosulfate (to neutralize trace bromine).

  • Precipitation: The product typically precipitates as a solid.[1][3] Stir vigorously for 20 minutes.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious water (

    
    ) to remove residual DMF and succinimide.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][3][4][7]

  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Expected Yield: 6.5 – 7.0 g (88–95%) Appearance: Off-white to beige solid.[1][2][3]

Method B: Elemental Bromine ( ) (Scale-Up Alternative)

Advantages: Lower reagent cost.[1][2][3] Risks: Exothermic, handling toxic liquid bromine.[1][3]

Step-by-Step Procedure
  • Dissolution: Dissolve 5.0 g (29.5 mmol) of 4-phenylaniline in 50 mL of Glacial Acetic Acid.

  • Cooling: Cool to

    
     in an ice bath.
    
  • Bromination: Prepare a solution of Bromine (1.55 mL, 4.72 g, 29.5 mmol) in 10 mL of Acetic Acid. Add this dropwise over 45 minutes.

    • Note: The solution will turn orange/red.[1]

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Pour into 200 mL ice water. Neutralize with solid Sodium Carbonate or Sodium Bicarbonate until pH

    
     7-8.[1][2][3]
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, verify the following spectral markers:

TechniqueMarkerObservation
1H NMR (CDCl3)Ortho-H (C3) Doublet (d) at

ppm (

Hz).[1][2][3] Indicates successful bromination at C2.[1][3]
1H NMR Amine (-NH2) Broad singlet at

ppm.[1][2][3]
Melting Point Purity CheckRange:

(Lit.[1][2][3] value). Sharp range indicates high purity.[1][3]
HPLC Impurity CheckLook for di-bromo peak (longer retention time due to higher lipophilicity).[1][2][3]
Troubleshooting Guide
  • Problem: Presence of 2,6-dibromo impurity (>5%).

    • Cause: Localized high concentration of brominating agent during addition.[1][3]

    • Fix: Increase dilution of the NBS/

      
       solution and slow down the addition rate.
      
  • Problem: Dark/Black crude product.

    • Cause: Oxidation of the amine.

    • Fix: Ensure inert atmosphere (

      
       or Ar) during reaction.[1][3] If persistent, use Method A (NBS is milder).
      

Safety Information

  • Bromine (

    
    ):  Highly corrosive, causes severe burns, volatile.[1][2] Handle only in a fume hood.
    
  • N-Bromosuccinimide (NBS): Irritant.[1][2][3] Keep cool; can decompose exothermically.[1][3]

  • 4-Phenylaniline: Toxic if swallowed or inhaled.[1][2][3]

References

  • General Bromination of Anilines

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds."[1][2][3] Journal of Organic Chemistry, 1979, 44(25), 4733–4735.[2] [2]

  • Synthesis of Biaryl Intermediates

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 1995, 95(7), 2457–2483.[2] [2]

  • Compound Data (PubChem)

    • National Center for Biotechnology Information.[1][3] "2-Bromo-4-phenylaniline - CID 282627".[1][2][3] PubChem Compound Summary. [2]

Sources

Application Note: 2-Bromo-4-phenylaniline as a Strategic Scaffold for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-phenylaniline (CAS: 41738-70-9), also known as 3-bromo-4-aminobiphenyl, is a bifunctional building block critical for the synthesis of high-performance organic semiconductors. Its structural asymmetry—featuring a reactive amine (-NH2) orthogonal to a bromine (-Br) substituent on a biphenyl core—allows for the precise construction of asymmetric hole-transport materials (HTMs) and carbazole-based host materials for Phosphorescent OLEDs (PhOLEDs).

This guide details the strategic application of 2-bromo-4-phenylaniline, focusing on two primary synthetic protocols:

  • Ring-Closure Protocol: Synthesizing 3-phenylcarbazole cores for high-triplet-energy hosts.

  • Stepwise Coupling Protocol: Creating asymmetric triarylamines for amorphous hole-transport layers.

Material Design Logic

The utility of 2-bromo-4-phenylaniline stems from its ability to break molecular symmetry while maintaining high conjugation.

FeatureElectronic/Physical ImpactApplication Benefit
Biphenyl Core Extends

-conjugation length.
Increases thermal stability (

) and carrier mobility.
Ortho-Bromine Provides a site for intramolecular cyclization or steric bulk.Enables carbazole synthesis; prevents

-stacking crystallization.
Primary Amine High nucleophilicity for C-N bond formation.Facile synthesis of triarylamines via Buchwald-Hartwig coupling.
Asymmetry Increases entropy of mixing.Enhances amorphous film formation, critical for device longevity.

Protocol A: Synthesis of 3-Phenylcarbazole Derivatives (Host Materials)

This protocol utilizes the ortho-bromo amine motif to form a carbazole ring via intramolecular cyclization. 3-Phenylcarbazole derivatives are premium host materials for green and red phosphorescent emitters due to their high triplet energy (


).
Workflow Diagram

CarbazoleSynthesis Fig 1: Synthetic route to 3-phenylcarbazole hosts via intramolecular cyclization. Start 2-Bromo-4-phenylaniline (Precursor) Step1 Step 1: N-Arylation (Ullmann or Buchwald) Start->Step1 + Aryl Iodide Inter Intermediate: N-Aryl-2-bromo-4-phenylaniline Step1->Inter Step2 Step 2: Intramolecular Cyclization (Pd-Cat) Inter->Step2 Pd(OAc)2, Ligand Final Target: 3-Phenylcarbazole Derivative Step2->Final - HBr

Detailed Methodology

Step 1: Selective N-Arylation Objective: Attach an aryl group to the nitrogen without disturbing the bromine.

  • Reagents: 2-Bromo-4-phenylaniline (1.0 eq), Iodobenzene (1.1 eq).

  • Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

  • Base/Solvent:

    
     (2.0 eq) in Toluene/Dioxane (4:1).
    
  • Conditions: Reflux under

    
     for 24 hours.
    
  • Note: Copper catalysis is preferred here over Palladium to avoid premature oxidative addition to the Ar-Br bond.

Step 2: Palladium-Catalyzed Intramolecular Cyclization Objective: Form the C-C bond between the aryl ring and the bromine-bearing carbon to close the carbazole ring.

  • Substrate: N-Phenyl-2-bromo-4-phenylaniline (from Step 1).

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand: Tricyclohexylphosphine (

    
    ) or 
    
    
    
    (HBF4 salt) (10 mol%).
  • Base:

    
     or 
    
    
    
    (2.5 eq).
  • Solvent: Dimethylacetamide (DMAc) or Xylene,

    
    .
    
  • Mechanism: The Pd(0) inserts into the C-Br bond, followed by intramolecular C-H activation on the pendant phenyl ring and reductive elimination to form the carbazole.

Protocol B: Synthesis of Asymmetric Triarylamine (HTM)

This protocol exploits the orthogonal reactivity to build "stepped" conjugation systems, ideal for Hole Transport Layers (HTL).

Workflow Diagram

HTMSynthesis Fig 2: Modular synthesis of asymmetric HTMs. cluster_Suzuki Path A: Chain Extension cluster_Buchwald Path B: Amine Functionalization Start 2-Bromo-4-phenylaniline Step1A Suzuki Coupling (Ar-B(OH)2 + Pd) Start->Step1A InterA Terphenyl Amine (Extended Core) Step1A->InterA Step2 Buchwald-Hartwig (Ar-X + Pd) InterA->Step2 Final Asymmetric Triarylamine (HTM) Step2->Final

Detailed Methodology

Step 1: Suzuki-Miyaura Extension (The "Spacer" Step)

  • Reagents: 2-Bromo-4-phenylaniline + 4-Biphenylboronic acid.

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: Toluene/Ethanol (3:1).

  • Outcome: Synthesis of

    
    -diamino-p-terphenyl  analogue (specifically 4-amino-p-terphenyl if starting with phenylboronic acid). This extends the conjugation length without affecting the amine.
    

Step 2: Double Buchwald-Hartwig Amination

  • Reagents: Extended amine intermediate + Aryl Bromide (e.g., 1-Bromonaphthalene).

  • Catalyst:

    
     / BINAP.
    
  • Base:

    
    .
    
  • Outcome: A bulky, asymmetric triarylamine that resists crystallization and maintains high hole mobility (

    
    ).
    

Characterization & Quality Control

For electronic grade materials (purity > 99.9%), the following validation steps are mandatory:

TechniqueParameterAcceptance Criteria (OLED Grade)
HPLC Purity> 99.90% (Area %)
1H NMR StructureNo residual aliphatic impurities or catalyst ligands.
ICP-MS Metal ImpuritiesPd < 10 ppm, Cu < 10 ppm, Br < 50 ppm (ionic).
TGA Thermal Stability

(5% weight loss) >

.
CV HOMO/LUMOReversible oxidation waves (for HTMs).

Device Architecture Integration

The materials derived from 2-bromo-4-phenylaniline are typically integrated into the stack as follows:

DeviceStack Fig 3: Integration of 2-bromo-4-phenylaniline derivatives in OLED stack. Stack Cathode (Al/LiF) ETL (Electron Transport) EML (Host: 3-Phenylcarbazole deriv.) HTL (Triarylamine deriv.) HIL (PEDOT:PSS or HAT-CN) Anode (ITO) Note1 Derived from Protocol A (High Triplet Energy) Note1->Stack:eml Note2 Derived from Protocol B (High Hole Mobility) Note2->Stack:htl

References

  • PubChem. 2-bromo-4-phenylaniline (Compound). National Library of Medicine. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011).[2] 4-Bromo-N-phenylaniline.[2] Acta Crystallographica Section E. [Link]

  • Ma, H., et al. (2018). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry. [Link]

  • Godi, M., et al. (2024).[3] Enhancing OLED emitter efficiency through increased rigidity.[3] RSC Advances. [Link]

Sources

Heck reaction conditions for 2-Bromo-4-phenylaniline and acrylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Coupling Protocols for 2-Bromo-4-phenylaniline and Acrylate Esters

Executive Summary & Strategic Context

The Heck-Mizoroki coupling of 2-bromo-4-phenylaniline with acrylate esters presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains a free amino group (


) capable of coordinating to palladium catalysts (poisoning) or participating in competing Buchwald-Hartwig aminations. Furthermore, the ortho-bromide position introduces steric strain, while the para-phenyl ring reduces solubility in non-polar solvents.

Successful coupling yields 3-(2-amino-5-phenylphenyl)acrylate derivatives , which are high-value precursors for quinolinone pharmacophores (privileged structures in kinase inhibitors and GPCR modulators).

This guide provides two distinct, self-validating protocols:

  • Protocol A (Ligand-Modulated): Uses bulky phosphines to prevent amine coordination, ideal for isolating the linear cinnamate intermediate.

  • Protocol B (Ligand-Free/Jeffery): Uses Phase Transfer Catalysis (PTC) for high-throughput robustness, often leading to in situ cyclization.

Mechanistic Insight & Causality

To design a robust protocol, one must understand the failure modes. The primary risk is the formation of stable


 complexes, which arrest the catalytic cycle.
Critical Control Points:
  • The Ligand Choice: We utilize

    
      (Tri-o-tolylphosphine). Its steric bulk ($ \theta > 180^\circ $) prevents the formation of inactive bis-phosphine complexes and sterically discourages the coordination of the substrate's free amine, keeping the metal center open for oxidative addition.
    
  • The "Jeffery" Effect: In ligand-free conditions (Protocol B), Tetrabutylammonium bromide (TBAB) acts as a stabilizer for Palladium nanoparticles (Pd-NPs) and a phase transfer catalyst, increasing the effective concentration of carbonate bases in the organic phase.

HeckMechanism Substrate 2-Bromo-4- phenylaniline OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Poison Amine Poisoning (Dead Catalyst) Substrate->Poison Free NH2 binds Pd Pd0 Active Pd(0) Pd0->OxAdd Pd0->Poison Coord Olefin Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Regeneration (Base required) Product Cinnamate Product Elim->Product

Figure 1: Catalytic cycle highlighting the competitive inhibition by the free amine substrate (Red path) vs. the productive Heck cycle.

Experimental Protocols

Safety Pre-Check
  • Acrylates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.

  • Palladium: Heavy metal; waste must be segregated.

  • Pressure: Reactions run above boiling points (in sealed tubes) generate pressure. Use blast shields.

Protocol A: The "Bulky Phosphine" Method (Isolation Focused)

Best for: Isolating the open-chain amino-cinnamate ester without cyclization.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (

    
     equiv)
    
  • Olefin: Ethyl Acrylate or Methyl Acrylate (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    mol%)[1]
  • Ligand:

    
     (
    
    
    
    mol%)[1]
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (degassed)

Step-by-Step Procedure:

  • Charge: In a dried pressure tube, add 2-bromo-4-phenylaniline (

    
     mmol, 
    
    
    
    mg),
    
    
    (
    
    
    mg), and
    
    
    (
    
    
    mg).
  • Inert: Seal with a septum and purge with Argon/Nitrogen for 5 minutes.

  • Solvate: Inject anhydrous MeCN (

    
     mL) followed by 
    
    
    
    (
    
    
    mL) and Ethyl Acrylate (
    
    
    mL).
  • Reaction: Replace septum with a screw cap (Teflon-lined). Heat block to 100°C for 12–16 hours.

    • Checkpoint: The solution should turn dark but remain homogeneous. If massive precipitation ("Palladium Black") occurs early (<1 hr), the ligand loading was insufficient.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product (amino-cinnamate) is usually a yellow solid/oil.

Protocol B: The "Jeffery" Method (Robust/Cyclization)

Best for: Difficult substrates or driving the reaction toward the quinolinone scaffold.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (

    
     equiv)
    
  • Olefin: Ethyl Acrylate (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    mol%)[1]
  • Additive: TBAB (Tetrabutylammonium bromide) (

    
     equiv)
    
  • Base:

    
     or 
    
    
    
    (
    
    
    equiv)
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Charge: Add substrate,

    
    , TBAB, and solid 
    
    
    
    to the reaction vessel.
  • Solvate: Add DMF (

    
     M concentration relative to substrate).
    
  • Reaction: Heat to 100–120°C for 24 hours.

    • Note: The inorganic base and TBAB create a "molten salt" environment on the catalyst surface, highly effective for bulky halides.

  • Cyclization Check: Analyze by LC-MS.

    • Peak A (Intermediate): Mass

      
      .
      
    • Peak B (Quinolinone): Mass

      
      .
      
    • If cyclization is incomplete: Add catalytic p-TsOH (

      
       mol%) to the crude mixture and heat at 120°C for an additional 2 hours.
      

Data Summary & Troubleshooting

Table 1: Comparative Performance of Conditions

VariableProtocol A (Phosphine)Protocol B (Jeffery/PTC)
Catalyst Species

(Homogeneous)
Pd-Nanoparticles (Stabilized)
Amine Tolerance High (due to ligand bulk)Moderate (requires excess acrylate)
Reaction Time 12–16 Hours16–24 Hours
Major Byproduct Phosphine oxideIsomerized olefin
Typical Yield 75–85% (Cinnamate)60–80% (Mixed Cinnamate/Quinolinone)
Green Score Low (MeCN, Phosphines)Moderate (DMF is toxic, but ligand-free)

Troubleshooting Guide:

  • Issue: Low Conversion (<20%).

    • Cause: Catalyst poisoning by the free amine.

    • Fix: Switch to Protocol B or protect the amine as an acetamide (

      
      ) prior to coupling (deprotect later).
      
  • Issue: Regio-isomers (branched product).

    • Cause: Electronic nature of the acrylate.

    • Fix: Acrylates heavily favor linear (trans) products. Ensure temperature is >80°C to promote thermodynamic control.

Pathway Visualization: From Reactant to Drug Scaffold

The following diagram illustrates the synthetic workflow, including the optional cyclization to the quinolinone core.

Workflow Input 2-Bromo-4-phenylaniline + Acrylate Ester Heck Heck Coupling (Pd(OAc)2, P(o-tol)3, 100°C) Input->Heck Inter Intermediate: 3-(2-amino-5-phenylphenyl)acrylate Heck->Inter Isolate Path 1: Isolate Intermediate (Flash Column) Inter->Isolate Cyclize Path 2: Cyclization (Acid/Base cat. or High T) Inter->Cyclize Final1 Amino-Cinnamate Ester Isolate->Final1 Final2 6-Phenylquinolin-2(1H)-one Cyclize->Final2

Figure 2: Synthetic workflow showing the divergence between isolating the Heck product and forming the quinolinone scaffold.

References

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Conditions. [Link]

  • Organic Syntheses. Heck Coupling: General Procedures and Ligand Effects. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Foundational text on Ligand-Free/Jeffery conditions). [Link]

  • Larock, R. C. (Multiple Works). Synthesis of Quinolines/Quinolinones via Pd-Catalyzed Coupling.[1] (Basis for the cyclization pathway described in Protocol B). [Link]

Sources

Application Note: Role of 2-Bromo-4-phenylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utility of 2-Bromo-4-phenylaniline (Systematic Name: 3-bromo-[1,1'-biphenyl]-4-amine) as a divergent scaffold for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]

Executive Summary

In the development of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid, Fluxapyroxad, and Bixafen, the biaryl amine motif is a critical pharmacophore. It serves as the lipophilic "tail" that anchors the molecule within the ubiquinone-binding site of the fungal complex II enzyme.

2-Bromo-4-phenylaniline (CAS: 41738-70-9) represents a "privileged scaffold" for high-value discovery programs.[1] Unlike simple biaryl amines, the ortho-bromine substituent functions as a reactive handle, enabling Late-Stage Functionalization (LSF) . This allows researchers to rapidly expand the lipophilic tail into a terphenyl system or introduce orthogonal steric bulk to overcome resistance mechanisms in fungal strains.

This guide provides a validated protocol for synthesizing this intermediate and utilizing it in a divergent workflow to generate novel SDHI analogs.

Chemical Profile & Mechanistic Relevance[1][2][3][4][5][6][7][8]

Structure-Activity Relationship (SAR) Logic

The efficacy of SDHI fungicides relies on two key domains:

  • The Warhead: Typically a pyrazole-4-carboxamide (e.g., in Fluxapyroxad) or pyridine-carboxamide (e.g., in Boscalid).[1]

  • The Lipophilic Tail: A biaryl or sterically crowded aromatic system.[1]

2-Bromo-4-phenylaniline bridges these domains.[1] The amine group (-NH2) reacts with the "warhead" acid chloride, while the bromine (-Br) allows for cross-coupling to extend the "tail."

PropertySpecificationRelevance to Protocol
IUPAC Name 3-Bromo-[1,1'-biphenyl]-4-aminePrecise identification for synthesis planning.[1]
CAS No. 41738-70-9Verification of starting material.[1]
Molecular Weight 248.12 g/mol Calculation of stoichiometry.[1]
Appearance Off-white to tan solidVisual purity check (darkening indicates oxidation).[1]
Reactivity Chemoselective-NH2: Nucleophilic attack (Amidation).-Br: Oxidative addition (Suzuki/Buchwald coupling).[1]
Strategic Synthesis Pathway

The following DOT diagram illustrates the "Hub-and-Spoke" strategy where 2-Bromo-4-phenylaniline serves as the central node for creating diverse fungicide libraries.

SDHI_Synthesis_Pathway SM 4-Phenylaniline (Start Material) Intermediate 2-BROMO-4-PHENYLANILINE (The 'Hub' Scaffold) SM->Intermediate Electrophilic Subst. Reagent NBS / DMF (Regioselective Bromination) Reagent->Intermediate PathA Path A: Suzuki Coupling (Tail Extension) Intermediate->PathA Ar-B(OH)2 / Pd(0) PathB Path B: Amidation (Warhead Attachment) Intermediate->PathB Pyrazole-COCl ProductA Terphenyl Amine (Advanced Lipophilic Tail) PathA->ProductA ProductB SDHI Analog (Active Fungicide) PathB->ProductB ProductA->ProductB Convergent Step

Figure 1: Divergent synthesis workflow utilizing 2-Bromo-4-phenylaniline to access complex SDHI architectures.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-4-phenylaniline

Objective: Synthesize the core scaffold from commercially available 4-aminobiphenyl with high regioselectivity (ortho to amine).

Safety Note: Bromination reactions can be exothermic.[1] N-Bromosuccinimide (NBS) is an irritant.[1] Work in a fume hood.

Materials:

  • 4-Aminobiphenyl (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Dimethylformamide (DMF) (anhydrous)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobiphenyl (10 mmol, 1.69 g) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath to control regioselectivity.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL) and add it dropwise to the amine solution over 30 minutes. Crucial: Slow addition prevents poly-bromination.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The product typically has a slightly higher Rf than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.[1]

  • Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).[1]

  • Validation: 1H NMR should show a characteristic doublet at the ortho-position (relative to amine) and loss of one aromatic proton signal.[1]

Protocol B: "Tail Extension" via Suzuki-Miyaura Coupling

Objective: Use the bromine "handle" to attach a third aryl ring, creating a terphenyl scaffold common in resistance-breaking fungicides.[1]

Materials:

  • 2-Bromo-4-phenylaniline (1.0 equiv)[1]

  • Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)

  • Pd(dppf)Cl2·DCM (3 mol%)

  • K2CO3 (2.0 M aqueous solution)

  • 1,4-Dioxane

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or pressure tube with 2-Bromo-4-phenylaniline (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and K2CO3 solution (1.5 mL).

  • Heating: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water.[1]

  • Result: The resulting 2,4-diaryl aniline is a bulky, highly lipophilic amine ready for coupling with the fungicide warhead.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before proceeding to expensive downstream steps, verify the following parameters:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water gradient.[1] Impurities often include dibromo species.[1]
1H NMR Consistent structureLook for singlet/doublet patterns characteristic of 1,2,4-substitution on the central ring.
Color Off-white / Pale YellowDark brown indicates oxidation; recrystallize before use.[1]
Water Content < 0.5%Karl Fischer titration.[1] Critical for subsequent anhydrous coupling reactions.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline. Retrieved from [Link]

  • Zhang, L., et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2012).[1] Fluxapyroxad: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Protocol B). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SMC-NH2-ORTHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Critical Analysis of the Substrate

Welcome to the technical support interface. You are working with 2-Bromo-4-phenylaniline , a substrate that presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. To improve yield, we must first diagnose the chemical resistance mechanisms inherent to this molecule.

The "Ortho-Amino" Paradox

This substrate contains a free primary amine (


) ortho to the reactive bromide (

). This configuration creates two distinct failure modes:
  • Catalyst Poisoning (The Coordination Problem): The nitrogen atom is a competent

    
    -donor. In standard catalytic cycles, the free amine can displace labile ligands on the Palladium(II) intermediate, forming a stable, unreactive "off-cycle" resting state (see Diagram 1).
    
  • Electronic Deactivation: The amine is strongly electron-donating (resonance). This increases the electron density of the aryl ring, strengthening the

    
     bond. Consequently, the oxidative addition  step—where Pd(0) inserts into the C-Br bond—becomes rate-limiting and sluggish.
    

Troubleshooting & Optimization (Q&A)

Q1: My conversion is stalled at <40%. Adding more catalyst doesn't help. Why?

A: You are likely experiencing catalyst deactivation rather than simple depletion.

  • Diagnosis: If you are using simple phosphines (like

    
    ) or 
    
    
    
    , the amine on your substrate is out-competing the phosphine for the Pd center.
  • Solution: Switch to Buchwald G3/G4 Precatalysts with bulky biaryl phosphine ligands, specifically SPhos or XPhos .

    • Mechanism:[1][2][3][4][5][6][7][8] These ligands are extremely bulky. They create a "roof" over the Pd center that physically blocks the substrate's amine from coordinating, while still allowing the oxidative addition of the bromide.

    • Reference: SPhos is specifically optimized for ortho-substituted and electron-rich aryl halides [1].

Q2: I see a significant amount of "reduced" product (dehalogenation).

A: This is hydrodebromination, often caused by


-hydride elimination from the ligand or solvent interactions when the transmetalation step is slow.
  • Fix 1 (Base): Switch from carbonate bases (

    
    ) to Potassium Phosphate Tribasic (
    
    
    
    )
    . Phosphate helps buffer the system and facilitates faster transmetalation in aqueous media.
  • Fix 2 (Solvent): Ensure your solvent system is strictly degassed. Oxygen promotes homocoupling, which consumes your boronic acid, leaving the Pd species idle and prone to reducing the aryl halide.

Q3: Should I protect the amine (e.g., with Boc/Acetyl) to improve yield?

A: Only as a last resort. While protection eliminates catalyst poisoning, it adds two synthetic steps (protection + deprotection), reducing overall process efficiency. Modern precatalysts (XPhos Pd G3) are designed to tolerate free amines.

  • Recommendation: Attempt the "Optimized Protocol" (Section 3) first. If yields remain <60%, then proceed to acetylation.

Q4: Is there a risk of Buchwald-Hartwig amination (C-N coupling) side reactions?

A: Yes, but it is controllable. The Suzuki (C-C) cycle is generally faster than Buchwald-Hartwig (C-N) under these conditions, provided the boronic acid transmetalation is efficient.

  • Control: Use a slight excess of Boronic Acid (1.5 equiv) and ensure water is present (biphasic system). Water is essential for activating the boronic acid to the boronate species, which is the active nucleophile.

Optimized Protocol: The "SPhos System"

This protocol utilizes a third-generation precatalyst to bypass the induction period and prevent amine coordination.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid,

    
    , and SPhos Pd G3  (solid).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial for active catalyst life).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Note: The reaction mixture should turn from orange/red to black only upon completion. Early black precipitation indicates catalyst death (Pd black formation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Data: Ligand Performance Comparison
Ligand SystemConversion (2h)Yield (Isolated)Notes

35%28%Significant starting material remaining; catalyst poisoning.

55%48%Slow reaction; some dehalogenation observed.
SPhos Pd G3 >98% 92% Recommended. Excellent tolerance of free amine.
XPhos Pd G3 95%89%Good alternative; slightly more expensive.

Visualization of Failure Modes & Logic

Diagram 1: The "Amine Poisoning" Trap

This diagram illustrates how the free amine diverts the catalytic cycle into an inactive state.

CatalyticCycle Figure 1: Mechanism of Catalyst Inhibition by Free Amine Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar Poisoned INACTIVE TRAP Amine-Coordinated Pd PdII_Ar->Poisoned Intramolecular Coordination (-NH2) TransMet Transmetalation (+ Boronic Acid) PdII_Ar->TransMet + SPhos Ligand (Blocks NH2) Product Biaryl Product TransMet->Product Product->Pd0 Reductive Elimination

Caption: The free amine (red path) traps the Pd(II) intermediate. Bulky ligands (green path) prevent this coordination.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Figure 2: Yield Optimization Logic Flow Start Start: Low Yield (<50%) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Clear Clear/Amber Solution (No Reaction) CheckColor->Clear Action1 Oxygen Leak or Unstable Ligand Black->Action1 Action2 Catalyst Poisoning or Failed Oxidative Addition Clear->Action2 Sol1 Solution: Degas Solvents Use Precatalyst (G3/G4) Action1->Sol1 Sol2 Solution: Switch to SPhos/XPhos Increase Temp to 100°C Action2->Sol2

Caption: Diagnostic flow for identifying whether the issue is catalyst stability or substrate reactivity.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Halides." Journal of the American Chemical Society.[5] Provides the foundational basis for using dialkylbiaryl phosphines (SPhos/XPhos) to overcome amine poisoning.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical documentation on the activation and stability of G3/G4 palladacycles.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Details the mechanism of transmetalation and the role of bases/water.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments." A comprehensive overview of side reactions including dehalogenation and homocoupling.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Subject: Troubleshooting Low Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Organometallic Chemistry

Executive Summary: The "Janus" Substrate Challenge

You are encountering low conversion with 2-Bromo-4-phenylaniline . This is not a standard Buchwald-Hartwig coupling; it is a "Janus" substrate challenge. The molecule contains both the electrophile (Ar-Br) and the nucleophile (Ar-NH₂), creating two critical failure modes that lead to low conversion:

  • Catalyst Poisoning (The Chelate Effect): The free amine (

    
    ) and the ortho-bromide can form a stable chelate with the Palladium center, arresting the catalytic cycle before oxidative addition is complete.
    
  • Oligomerization (Competitive Self-Coupling): The substrate can react with itself (Head-to-Tail coupling), consuming the starting material in side reactions that appear as "low conversion" to the desired product but high consumption of starting material (if not monitored carefully).

  • Steric Impedance: The ortho-bromide is sterically hindered, making oxidative addition significantly slower than in para-substituted systems.

Diagnostic Workflow (Triage)

Before altering your protocol, use this logic tree to diagnose the specific root cause of your low conversion.

TroubleshootingFlow Start START: Observe Reaction Mixture ColorCheck What is the color/state? Start->ColorCheck BlackPpt Black Precipitate (Pd Black) ColorCheck->BlackPpt Particles Visible PaleSol Pale/Clear Solution (No Reaction) ColorCheck->PaleSol Unchanged Tar Dark Tar/Purple Oil ColorCheck->Tar Viscous/Dark CauseBlack Cause: Ligand Dissociation / Unstable Pd(0) BlackPpt->CauseBlack CausePale Cause: Catalyst Poisoning or Failed Oxidative Addition PaleSol->CausePale CauseTar Cause: Oxidation of Aniline or Polymerization Tar->CauseTar FixBlack Action: Switch to Pd(II) Precatalyst (e.g., Pd-RuPhos G4) CauseBlack->FixBlack FixPale Action: Increase Temp (>100°C) or Use Bulky Ligand (BrettPhos) CausePale->FixPale FixTar Action: Degas rigorously (Argon sparge) Check Amine Protection CauseTar->FixTar

Figure 1: Diagnostic logic flow for identifying catalyst death versus kinetic stalling.

Technical Deep Dive & Solutions

A. The Ortho-Effect & Ligand Selection

The ortho-bromide position requires a ligand that is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition. Standard phosphines like


 or dppf will fail here.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).

LigandTarget ApplicationWhy it works for 2-Bromo-4-phenylaniline
RuPhos Secondary AminesExcellent for sterically hindered halides; prevents

-hydride elimination.
BrettPhos Primary AminesSpecific for primary amines; highly active for ortho-substituted aryl halides.
tBuXPhos General / Amidesextremely bulky; forces reductive elimination in difficult substrates.

Expert Insight: Do not use Pd(dba)₂ + Ligand. In situ catalyst generation is often inefficient for hindered substrates. Use Precatalysts (G3 or G4) to ensure a 1:1 Pd:Ligand ratio and rapid initiation [1].

B. Solving the "Free Amine" Interference

If you are coupling the Bromide (C-Br) with an external amine, the free


 on your substrate is a competitor.

Strategy 1: The "Overload" Method (If product is stable) Use a large excess (1.5 - 2.0 equiv) of the external amine. If the external amine is more nucleophilic (e.g., morpholine, pyrrolidine) than the aniline substrate, it will outcompete the self-coupling pathway.

Strategy 2: Transient Protection (Recommended) If self-coupling is dominant (observed by LCMS as dimers), protect the aniline as a Schiff base (using Benzaldehyde) or an Acetyl group before the coupling, then deprotect.

C. Base & Solvent Matrix

The choice of base dictates the reaction pathway.

  • Strong Base (NaOtBu): Fast reaction, but can cause hydrodebromination (replacement of Br with H) if the cycle stalls.

  • Weak Base (Cs₂CO₃ / K₃PO₄): Slower, requires higher heat, but significantly reduces side reactions and tolerates functional groups better.

Optimized Experimental Protocol

Standardized for coupling 2-Bromo-4-phenylaniline (1.0 equiv) with a secondary amine (1.2 equiv).

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 mmol)

  • Nucleophile: Morpholine/Piperidine derivative (1.2 mmol)

  • Catalyst: RuPhos Pd G4 (2 mol%, 0.02 mmol)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Less preferred.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol) - Use fresh bottle; hygroscopic.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add Pd-G4 precatalyst, NaOtBu, and the aryl bromide substrate to the vial.

    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3 cycles). Oxygen is the enemy of this catalyst.

  • Liquid Addition: Inject the anhydrous solvent and the liquid amine via syringe.

  • Reaction: Place in a pre-heated block at 80°C .

    • Troubleshooting: If no conversion after 1 hour, ramp to 100°C.

  • Quench: Filter through a pad of Celite/Silica eluting with EtOAc. Analyze via LCMS.

Mechanistic Pathway Analysis

Understanding the competition between the desired cross-coupling and the undesired self-coupling is vital.

ReactionPathways SM 2-Bromo-4-phenylaniline OxAdd Oxidative Addition (Pd-Ar-Br) SM->OxAdd + Pd(0) Pd0 Pd(0)-Ligand ProdComplex Pd-Amine Complex OxAdd->ProdComplex + ExtAmine (Fast w/ RuPhos) Dimer Dimer/Oligomer OxAdd->Dimer + SelfAmine (Slow if unprotected) ExtAmine External Amine (Target Nucleophile) Product DESIRED PRODUCT (Aminated Ar) ProdComplex->Product Reductive Elim. SelfAmine Substrate NH2 (Self-Reaction)

Figure 2: Competitive pathways. The goal is to accelerate the "ExtAmine" path using steric bulk (RuPhos) to discourage the coordination of the substrate's own NH₂.

Frequently Asked Questions (FAQs)

Q: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help. Why? A: This is likely product inhibition or halide inhibition . As the reaction proceeds, the concentration of bromide ions (NaBr) increases, which can bridge Pd species and deactivate them.

  • Fix: Switch the base to

    
     to change the solubility profile of the byproduct, or use a "scavenger" ligand like 1,5-cyclooctadiene in trace amounts (though usually, switching to a G4 precatalyst solves this).
    

Q: My LCMS shows a mass corresponding to [M-Br+H]. What is happening? A: This is Hydrodebromination . The Pd-Ar intermediate is undergoing


-hydride elimination (likely from the amine) or abstracting a hydride from the solvent before the amine can couple.
  • Fix: This often happens if the amine is too bulky or the temperature is too high. Lower the temperature to 60°C and ensure your solvent is anhydrous and peroxide-free.

Q: Can I use water or aqueous base? A: Generally, no. While some surfactant systems allow aqueous Buchwald couplings [2], 2-Bromo-4-phenylaniline is highly lipophilic. Water often leads to hydrolysis of the imine intermediates or catalyst decomposition. Stick to Toluene or Dioxane.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Isley, N. A., et al. (2013). A General Protocol for the Palladium-Catalyzed Cross-Coupling of Primary Amines and Aryl Chlorides. Angewandte Chemie International Edition, 52(10), 2993-2996.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: The Role of Ligands in Mechanism and Selectivity. Topics in Current Chemistry, 377, 1-34.

Side product formation in the synthesis of 2-Bromo-4-phenylaniline

[1]

The Reaction Landscape: Mechanism & Impurity Pathways

The synthesis of 2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) typically proceeds via electrophilic aromatic substitution (EAS) of 4-phenylaniline .[1]

Because the amino group (

Reaction Pathway Diagram

The following diagram illustrates the critical branching points where yield is lost to side products.

ReactionPathwayStart4-Phenylaniline(Starting Material)NBromoN-Bromo Intermediate(Transient)Start->NBromo+ NBS/Br2ImpurityBAzo/Oxidation Tars(Oxidative Degradation)Start->ImpurityBOxidation (Air/Light)Slow AdditionTarget2-Bromo-4-phenylaniline(Target Product)NBromo->TargetRearrangement(Ortho-substitution)ImpurityA2,6-Dibromo-4-phenylaniline(Over-Bromination)Target->ImpurityA+ Excess ReagentHigh Temp

Figure 1: Reaction cascade showing the primary pathway to the target and the diversion points leading to the two most common impurities: the di-bromo species and oxidative tars.[2]

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users during the synthesis process.

Issue 1: "I observe a significant M+2 and M+4 peak pattern in my Mass Spec."

Diagnosis: Formation of 2,6-Dibromo-4-phenylaniline .[1] The amino group activates both ortho positions.[3] Once the first bromine is added, the ring is slightly deactivated (inductively), but the resonance donation from the amine still keeps the second ortho position susceptible to attack if excess reagent is present.

  • Root Cause:

    • Use of >1.05 equivalents of brominating agent (NBS or

      
      ).[1][4][5]
      
    • Reaction temperature is too high (>0°C during addition).[1]

    • Fast addition of the brominating agent creates localized "hotspots" of high concentration.

  • Corrective Action:

    • Stoichiometry Control: Limit NBS to 0.95–1.0 equivalents . It is better to have unreacted starting material (which is easier to separate via polarity differences) than di-bromo impurity (which often co-crystallizes).[1]

    • Cryogenic Addition: Cool the reaction to -10°C to 0°C during the addition phase to kinetically favor the mono-substitution.

    • Slow Addition: Add the brominating agent dropwise over 30–60 minutes.

Issue 2: "The reaction mixture turned dark black/brown, and yield is low."

Diagnosis: Oxidative Degradation (Aniline Oxidation). Electron-rich anilines are prone to oxidation by air or harsh oxidants, leading to radical cations that polymerize into "aniline blacks" or form azo linkages.[1]

  • Root Cause:

    • Use of elemental Bromine (

      
      ) without strict pH control.[1]
      
    • Exposure to light or ambient air during reaction.[1]

    • Presence of trace metals in the solvent.

  • Corrective Action:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of

      
      . NBS provides a controlled, low-concentration source of bromonium ions (
      
      
      ), minimizing oxidation potential [1].[1]
    • Inert Atmosphere: Perform the reaction strictly under Nitrogen or Argon.

    • Light Shielding: Wrap the flask in aluminum foil. NBS can undergo radical decomposition under light, initiating side reactions.[1]

Issue 3: "I cannot separate the starting material from the product."

Diagnosis: Similar Polarity Profiles. 4-phenylaniline and 2-bromo-4-phenylaniline have very similar

1
  • Corrective Action:

    • Chemical Separation: Exploit the

      
       difference.[1] The bromine atom is electron-withdrawing, making the target product less basic than the starting material.
      
      • Protocol: Wash the organic layer with dilute acid (e.g., 0.5M HCl).[1] The more basic starting material will protonate and move to the aqueous layer preferentially compared to the brominated product (though optimization of pH is required).

    • Recrystallization: If the impurity profile is low (<5%), recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is superior to column chromatography [2].[1]

Optimized Synthetic Protocol

Designed to minimize 2,6-dibromo formation and oxidation.[1]

Materials
  • Substrate: 4-Phenylaniline (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)[1]

  • Atmosphere: Nitrogen (

    
    )[1]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve 4-phenylaniline in DMF (5-10 volumes).Polar aprotic solvents stabilize the transition state.
2 Cool to -10°C using an ice/salt bath.Low temperature suppresses the rate of the second bromination (kinetic control).
3 Dissolve NBS (1.0 eq) in a minimal amount of DMF.Preparing a solution allows for precise addition rates.[1]
4 Add NBS solution dropwise over 1 hour in the dark.Prevents localized high concentrations of NBS; darkness prevents radical side reactions.[1]
5 Monitor via HPLC/TLC every 30 mins.Stop reaction immediately when starting material is <5%.[1] Do not chase 100% conversion to avoid di-bromo formation.
6 Quench with 10% Sodium Thiosulfate (

).
Neutralizes any active brominating species immediately.[1]
7 Extract with Ethyl Acetate; wash with Brine.[1]Standard workup.

Impurity Profile Data Summary

Impurity NameStructure NoteOriginRemoval Strategy
2,6-Dibromo-4-phenylaniline Br at both ortho positionsExcess NBS; High TempFractional Crystallization (Product is usually more soluble than di-bromo)
4-Phenylaniline Starting MaterialIncomplete ReactionAcid-Base Extraction (Exploit

diff)
4-Bromo-N-phenylaniline Br on NitrogenN-bromination without rearrangementHeat (promotes rearrangement to ring) or Acid Catalyst
Azobenzene derivatives N=N dimerOxidationSilica filtration (highly colored/polar)

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of 2,6-Dibromo-4-nitroaniline and General Bromination Guidelines. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Regioselective bromination of pyrrolo[1,2-a]quinoxalines and related aniline derivatives.[1] PubMed Central.[1] Retrieved from [1]

  • Hefter, E. J., & Tanski, J. M. (2011).[1][5][6] 4-Bromo-N-phenylaniline.[1][5] Acta Crystallographica Section E. Retrieved from [1]

  • U.S. EPA. (2024).[1] 4-Aminobiphenyl Hazard Summary. Retrieved from [1]

Technical Support Center: Purification of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification & Isolation Challenges Assigned Specialist: Senior Application Scientist, Separation Sciences

Technical Dashboard: The Molecule at a Glance

Before troubleshooting, verify your target parameters. 2-Bromo-4-phenylaniline (also known as 2-bromo-4-aminobiphenyl) presents a unique set of purification challenges due to the competing electronic effects of the biphenyl core and the ortho-halogen.

ParameterSpecification / BehaviorTechnical Note
Target Structure 2-Bromo-4-aminobiphenylWarning: Often confused with 4'-bromo-4-aminobiphenyl. Ensure bromine is on the amine-bearing ring (ortho to

).[1]
Primary Impurity 2,6-Dibromo-4-phenylanilineFormed via over-bromination. Hard to separate due to similar solubility.
pKa (Est.) ~2.5 – 3.0Significantly weaker base than the non-brominated starting material (~4.3) due to the electron-withdrawing ortho-bromine.
Solubility LipophilicHigh in DCM, EtOAc, THF. Low in Water.[2] Moderate in Ethanol/Hexanes.[3]
Stability Light & Air SensitiveThe C-Br bond is photolabile; the amine is prone to oxidative coupling (azo formation).

Troubleshooting Guides (FAQs)

Issue #1: The "Twin Peak" Nightmare (Co-elution of Mono- and Di-bromo species)

User Report: "I performed the bromination of 4-phenylaniline using NBS, but my TLC and HPLC show two spots/peaks very close together. Recrystallization isn't separating them."[4]

Root Cause: The amino group is a strong ortho, para-director. Since the para position is blocked by the phenyl ring, the two ortho positions are highly activated. Even with stoichiometric control, the second bromination (leading to the 2,6-dibromo species) is kinetically rapid.

The Solution: Polarity Modulation & Deactivation Standard silica chromatography often fails because the polarity difference between the mono-bromo and di-bromo species is negligible. You must exploit the subtle difference in basicity.

  • Stationary Phase Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that cause "tailing" of the amine, sharpening the peaks.

  • Solvent System: Switch from EtOAc/Hexane to Toluene/Hexane (1:1) or Dichloromethane/Hexane . The pi-pi interactions between Toluene and the biphenyl system often provide better selectivity than simple polarity-based separation.

PurificationLogic Start Crude Reaction Mixture (Mono + Di-bromo + SM) Check TLC Analysis (Close Rf values?) Start->Check Decision Separation Strategy Check->Decision MethodA Method A: Flash Column (Pre-treat Silica with 1% Et3N) Decision->MethodA Low Purity (<70%) MethodB Method B: Fractional Crystallization (Requires >80% purity to start) Decision->MethodB High Purity (>80%) OutcomeA Pure Mono-Bromo (Sharp Bands) MethodA->OutcomeA OutcomeB Enriched Crystals (Recycle Mother Liquor) MethodB->OutcomeB

Figure 1: Decision matrix for separating regioisomers based on crude purity.

Issue #2: The "Brown Oil" Syndrome (Oxidation & Oiling Out)

User Report: "My product turns into a dark brown oil during recrystallization and won't solidify, even though the NMR looks mostly correct."

Root Cause: Anilines are notorious for "oiling out" (liquid-liquid phase separation) before crystallizing, especially if trace oxidation products (azo-benzenes or quinone-imines) are acting as impurities that depress the melting point.

The Solution: The "Charcoal & Seed" Protocol

  • Acidic Wash: Dissolve the crude oil in EtOAc and wash with dilute NaHSO₃ (sodium bisulfite). This reduces oxidized impurities.

  • Activated Carbon: Dissolve the crude solid in boiling ethanol. Add activated charcoal (5% w/w), stir for 5 minutes, and filter hot through Celite. This removes the colored oligomers causing the oiling.

  • Anti-Solvent Titration: Do not just cool the solution. Add water (anti-solvent) dropwise to the hot ethanol solution until persistent turbidity is observed, then let it cool slowly.

Issue #3: Low Yields after Acid-Base Extraction

User Report: "I tried to purify by extracting into HCl and neutralizing, but I lost 50% of my mass."

Root Cause: The pKa of 2-bromo-4-phenylaniline is significantly lower (approx 2.5–3.0) than the starting material (4-phenylaniline, pKa ~4.3) due to the inductive electron-withdrawing effect of the bromine.

  • The Trap: If you use dilute acid (e.g., 1M HCl), the mono-bromo species may not fully protonate and will remain in the organic layer, leading to yield loss.

  • The Opportunity: You can use this to your advantage to remove unreacted starting material.[5]

Self-Validating Extraction Protocol:

  • Dissolve crude in Ether or EtOAc.

  • Extract with 0.5 M HCl (mild acid).

    • Result: The stronger base (unreacted 4-phenylaniline) goes into the water. The weaker base (Target: 2-bromo-4-phenylaniline) stays largely in the organic layer or precipitates as a salt at the interface.

  • Extract organic layer again with 3 M HCl (Strong acid).

    • Result: The target molecule now protonates and moves to the aqueous layer.

  • Neutralize the 3 M HCl layer to recover the purified target.

Standardized Protocols

Protocol A: Optimized Recrystallization System

Best for removing non-structural impurities and trace colored byproducts.

StepActionCritical Parameter
1. Solubilization Dissolve 1g crude in minimal boiling Ethanol (95%) .Approx. 5-8 mL per gram.
2. Clarification If colored, add activated charcoal; filter hot.Speed is key to prevent premature crystallization on the filter.
3. Nucleation Remove from heat. Add Water dropwise until slightly cloudy.Add approx. 10-15% volume of water relative to ethanol.
4. Re-solubilization Add 1-2 drops of Ethanol to clear the cloudiness.Solution should be clear at near-boiling temp.
5. Crystallization Allow to cool to RT, then 4°C. Do not disturb. Agitation promotes oiling out.
6. Collection Filter and wash with cold Hexane .Hexane removes surface oily impurities better than cold ethanol.
Protocol B: The "Reverse-Phase" Trick (Chromatography)

Best for separating mono-bromo from di-bromo when normal phase fails.

If silica gel (Normal Phase) fails to separate the isomers, use C18 Reverse Phase silica.

  • Mobile Phase: Methanol : Water (with 0.1% Formic Acid).

  • Gradient: 60% MeOH → 90% MeOH.

  • Mechanism: The di-bromo species is significantly more lipophilic (hydrophobic) than the mono-bromo and will elute later, providing a clean separation window.

Mechanistic Visualization: The Bromination Pathway

Understanding the formation of impurities is the first step to preventing them. The amine group activates the ring, making the reaction extremely fast.

ReactionPathway cluster_conditions Control Factors SM 4-Phenylaniline (Starting Material) Intermediate Transition State (Activated Complex) SM->Intermediate + NBS/Br2 Target 2-Bromo-4-phenylaniline (TARGET) Intermediate->Target Fast (k1) Impurity 2,6-Dibromo-4-phenylaniline (Over-brominated) Target->Impurity + Excess Br2 (k2 ≈ k1) Note Low Temp (0°C) favors Target Stoichiometry (0.95 eq) prevents Impurity

Figure 2: Kinetic pathway showing the risk of over-bromination (k2) if stoichiometry is uncontrolled.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aniline bromination and purification techniques).

  • Hefter, E. J., & Tanski, J. M. "4-Bromo-N-phenylaniline."[6] Acta Crystallographica Section E, 2011.[6] (Provides structural data and analogous purification insights for brominated biphenyl amines).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline." (Physical property verification).

  • Ripin, D. H., & Evans, D. A. "pKa's of Nitrogen Acids." Harvard University Evans Group. (Reference for estimating aniline pKa shifts with halogen substitution).

Sources

Optimizing reaction conditions for palladium-catalyzed reactions of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Transformations of 2-Bromo-4-phenylaniline

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization & Troubleshooting Guide for CAS 22863-95-2 Last Updated: January 28, 2026

Executive Summary: The "Janus" Substrate

2-Bromo-4-phenylaniline presents a unique challenge in catalysis because it possesses two competing reactive sites: the nucleophilic primary amine (–NH


) and the electrophilic aryl bromide (Ar–Br). In palladium catalysis, this duality creates a risk of catalyst poisoning  (via amine coordination) and uncontrolled oligomerization  (self-coupling).

This guide provides validated protocols to suppress these side reactions and selectively activate the desired site.

Reaction Decision Matrix

Before selecting conditions, identify your target transformation using the logic flow below.

ReactionLogic Start Target Transformation? Suzuki Suzuki-Miyaura (C-C Bond at Br site) Start->Suzuki Attach Carbon Group Buchwald_N Buchwald-Hartwig (C-N Bond at NH2 site) Start->Buchwald_N Functionalize Amine Buchwald_C Buchwald-Hartwig (C-N Bond at Br site) Start->Buchwald_C Displace Bromide Ligand_S Use Bulky Ligands (SPhos, XPhos) to prevent N-binding Suzuki->Ligand_S Ligand_B Use Selective Ligands (BrettPhos) + Electrophile > Br reactivity Buchwald_N->Ligand_B Protect CRITICAL: Must Protect Amine (Acetyl/Boc) to prevent polymerization Buchwald_C->Protect

Figure 1: Decision matrix for selecting reaction pathways based on the desired bond formation.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Challenge: The free amine at the ortho position to the bromide can act as a chelating directing group, forming a stable 5-membered palladacycle that arrests the catalytic cycle (off-cycle species).

Optimized Protocol (Unprotected Amine): We utilize sterically demanding biaryl phosphine ligands to physically prevent the amine from coordinating to the Palladium center.

ParameterRecommendationRationale
Catalyst Source Pd(OAc)

or Pd

(dba)

Pre-catalysts allow in-situ active species generation.
Ligand SPhos or XPhos The bulky cyclohexyl/isopropyl groups on the ligand create a "roof" over the Pd, blocking the substrate's amine from binding while allowing the Ar-Br to undergo oxidative addition [1].
Ratio Pd:Ligand (1:2)Excess ligand ensures the active Pd(0) species is ligated and prevents precipitation of Pd black.
Base K

PO

(3.0 equiv)
Mild enough to avoid deprotonating the amine (pK

~30) but strong enough to activate the boronic acid.
Solvent Toluene/Water (10:1)Biphasic systems often solubilize the inorganic base while keeping the organic substrate in the toluene phase, reducing direct amine-base interaction.

Step-by-Step Workflow:

  • Charge reaction vessel with 2-Bromo-4-phenylaniline (1.0 eq), Boronic acid (1.2 eq), Pd(OAc)

    
     (2 mol%), and SPhos (4 mol%).
    
  • Strict Anaerobic Condition: Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes oxidative degradation of the electron-rich aniline.

  • Add degassed Toluene and Water.

  • Add K

    
    PO
    
    
    
    .
  • Heat to 80°C. Do not exceed 100°C to prevent thermal decomposition of the catalyst-amine complex.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Challenge: Self-Coupling (Oligomerization). Since 2-Bromo-4-phenylaniline contains both a nucleophile (NH


) and an electrophile (Br), it can react with itself.
Scenario 1: You want to couple the NH to an external Aryl Halide.
  • Requirement: The external aryl halide must be significantly more reactive than the internal bromide (e.g., Ar-I or electron-deficient Ar-Br).

  • Ligand Selection: Use BrettPhos or RuPhos . These ligands are highly selective for primary amines.

  • Troubleshooting: If you observe "dimers" of your starting material (M+ = 492 roughly), your external electrophile is too slow. Switch to an Aryl Iodide.

Scenario 2: You want to displace the Br with an external Amine.
  • CRITICAL STOP: You cannot do this efficiently with the free amine present. The substrate will compete with your external amine.

  • Solution: You must protect the nitrogen first (e.g., Acetyl protection to form the acetamide).

    • Protection: Ac

      
      O, DCM, RT (Yield >95%).
      
    • Coupling: Standard Buchwald conditions (Pd/BINAP).

    • Deprotection: Acidic hydrolysis.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately upon heating, and conversion stopped.

  • Diagnosis: "Pd-Black" formation. The active Pd(0) aggregated into inactive metal nanoparticles.

  • Cause: The primary amine of the substrate likely reduced the Pd(II) precursor too rapidly before the phosphine ligand could stabilize it [2].

  • Fix:

    • Pre-stir the Pd precursor and Ligand in solvent for 15 minutes before adding the substrate. This ensures the stable L-Pd(0) complex is formed first.

    • Switch to a pre-formed catalyst like Pd(dppf)Cl

      
        or Pd(dtbpf)Cl
      
      
      
      which are more resistant to amine-induced reduction [3].

Q2: I see the product, but the reaction stalls at 60% conversion.

  • Diagnosis: Catalyst poisoning by product inhibition.

  • Mechanism: As the reaction proceeds, the concentration of the product (often a secondary amine or biaryl amine) increases. If the product is a better ligand than your phosphine, it binds Pd and shuts down the cycle.

  • Fix: Increase the catalyst loading to 5 mol% or add a second portion of catalyst after 4 hours. Alternatively, switch to XPhos , which is exceptionally good at preventing product inhibition due to steric bulk.

Q3: My LCMS shows a mass corresponding to the de-halogenated starting material (4-phenylaniline, mass ~169).

  • Diagnosis: Protodehalogenation.

  • Cause: The Pd inserted into the C-Br bond, but instead of coupling, it grabbed a hydride (likely from the solvent or alcohol traces) and eliminated.

  • Fix:

    • Ensure the solvent is anhydrous.

    • Avoid alcoholic solvents (MeOH, EtOH) if using hydride-sensitive catalysts.

    • Lower the reaction temperature.

Mechanistic Visualization: Amine Interference

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the "Trap" the free amine creates.

Mechanism cluster_0 The 'Ortho' Trap Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd0->OxAdd + Substrate Trap Off-Cycle Trap Amine Coordination OxAdd->Trap Free NH2 binds Pd Cycle Transmetallation (Productive Path) OxAdd->Cycle + Boronic Acid Trap->OxAdd Heat/Steric Bulk

Figure 2: The "Ortho Trap" mechanism where the substrate's own amine sequesters the Palladium catalyst.

References

  • Vertex Pharmaceuticals/NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. 1

  • Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. 2

  • University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. 3[4][5]

  • PubChem. (2025).[6] 2-Bromo-4-phenylaniline Compound Summary.

Sources

How to avoid dehalogenation of 2-Bromo-4-phenylaniline in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Coupling of 2-Bromo-4-phenylaniline Ticket ID: #RXN-DEHALO-001 Status: Open for Resolution

Executive Summary: The "Hydrodehalogenation Trap"

You are likely encountering a specific failure mode known as hydrodehalogenation , where your starting material (2-Bromo-4-phenylaniline) is converted to 4-phenylaniline (Ar-H) instead of the desired cross-coupled product.

Why this substrate is difficult:

  • Ortho-Chelation: The free amine (

    
    ) at the ortho position to the bromine acts as a directing group, coordinating to the Palladium center. This creates a stable 5-membered palladacycle intermediate that resists transmetallation.
    
  • Stalled Cycle: Because transmetallation is slowed by this chelation, the active Pd(II) species "waits" in solution.

  • Hydride Capture: During this wait, the complex is vulnerable to

    
    -hydride elimination (if alkyl ligands are present) or hydride abstraction from the solvent (especially alcohols or DMF), leading to reductive elimination of Ar-H (dehalogenation).
    

This guide provides a self-validating protocol to bypass this trap using sterically demanding ligands and hydride-free conditions.

Module 1: Diagnostic Workflow

Before altering your conditions, confirm the failure mode. Use this logic tree to diagnose the root cause based on your LC-MS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Result What is the major byproduct? Start->Result Dehalo Product: Ar-H (Dehalogenation) Result->Dehalo Mass = M-Br+H Homo Product: Ar-Ar (Homocoupling) Result->Homo Dimer StartMat Recovered Starting Material (No Reaction) Result->StartMat Unchanged SolventCheck Solvent is Alcohol/DMF? Dehalo->SolventCheck O2Check System Degassed? Homo->O2Check CatCheck Is Catalyst Active? StartMat->CatCheck LigandCheck Ligand is PPh3 or dppf? SolventCheck->LigandCheck No Action1 Switch to Toluene/Water + Buchwald Ligand SolventCheck->Action1 Yes (Hydride Source) LigandCheck->Action1 Yes (Chelation allowed) Action2 Strict Inert Atmosphere (Argon Sparging) O2Check->Action2 No/Unsure Action3 Use Pre-formed Catalyst (e.g., XPhos Pd G3) CatCheck->Action3 Induction Period Issue

Figure 1: Diagnostic logic for identifying cross-coupling failure modes. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Critical Troubleshooting (Q&A)
Q1: Why does my standard protocol (Pd(PPh3)4 / Na2CO3 / Ethanol) result in >40% dehalogenation?

A: Your solvent system is acting as a reductant. In standard Suzuki couplings, ethanol or isopropanol are common co-solvents. However, for a stalled catalytic cycle (caused by the ortho-amine chelation), the Pd(II)-aryl intermediate will abstract a hydride from the


-carbon of the alcohol.
  • The Fix: Eliminate protic solvents that can donate hydrides. Switch to Toluene , 1,4-Dioxane , or THF . If water is needed for the base, use a biphasic mixture (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.

Q2: Can I just protect the amine (e.g., Acetyl/Boc) to solve this?

A: Yes, but it is often unnecessary if you change the ligand. Protecting the amine breaks the chelation and prevents the "poisoning" of the catalyst. However, this adds two synthetic steps (protection/deprotection).

  • The Better Fix: Use a Dialkylbiaryl Phosphine (Buchwald Ligand) . Ligands like XPhos or SPhos are extremely bulky. Their steric bulk physically prevents the ortho-amine of your substrate from coordinating to the Palladium center. This forces the reaction cycle forward into transmetallation rather than allowing it to stall and dehalogenate [1, 3].

Q3: Which specific catalyst system should I use?

A: We recommend XPhos Pd G3 or SPhos Pd G3 . Standard Pd(PPh3)4 is prone to oxidation and dissociates ligands easily, allowing the amine substrate to displace the phosphine.

  • Why G3 Precatalysts? These are pre-formed, air-stable Pd(II) complexes that activate rapidly upon addition of base. They ensure a 1:1 Ligand:Pd ratio is maintained, keeping the bulky ligand attached to the metal to ward off the substrate's amine group [5].

Module 3: The "Anti-Dehalogenation" Protocol

This protocol is optimized for 2-Bromo-4-phenylaniline . It prioritizes steric bulk (to prevent chelation) and hydride-free conditions.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)
    
    • Note: Avoid Carbonates if reaction is sluggish; Phosphate is generally superior for Buchwald systems.

  • Solvent: Toluene : Water (4:1 ratio)

    • Strictly degassed.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, Base (

    
    ), and Catalyst (XPhos Pd G3).
    
  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate (vacuum) and backfill with Argon or Nitrogen. Repeat this cycle 3 times .

    • Critical: Oxygen promotes homocoupling, which consumes your boronic acid.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Time: Typically complete in 2–6 hours.

  • Monitoring: Sample an aliquot at 1 hour.

    • If Dehalogenation is observed: Lower temperature to 60°C and increase boronic acid concentration.

    • If No Reaction: Raise temperature to 110°C (reflux).

Data Comparison: Ligand Performance Typical yields for ortho-amino aryl halides (based on literature precedents [1, 3])

Ligand SystemYield (Coupled)Dehalogenation (Ar-H)Notes
Pd(PPh3)4 < 30%High (>40%) Ligand displacement by

causes failure.
Pd(dppf)Cl2 40-50%ModerateBite angle helps, but still prone to side reactions.
XPhos Pd G3 > 85% Trace (<5%) Steric bulk prevents amine coordination.
SPhos Pd G3 > 80%Low (<10%)Excellent for high steric hindrance.
Module 4: Frequently Asked Questions (FAQ)

Q: I don't have XPhos. Can I use BINAP? A: BINAP is a bidentate ligand often used for aminations, not typically optimized for this specific steric clash in Suzuki coupling. If you lack Buchwald ligands, P(t-Bu)3 is a viable alternative due to its high steric bulk and electron richness, which accelerates oxidative addition.

Q: My boronic acid is unstable (protodeboronation). What now? A: If your boronic acid is decomposing before coupling, switch to the corresponding Pinacol Ester (BPin) . Alternatively, use anhydrous conditions (Dioxane,


) to minimize hydrolysis, though this requires the boronic acid to be activated without water (slower).

Q: The reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation indicates catalyst decomposition (formation of inactive Pd(0) aggregates). This usually means your ligand is not stabilizing the Pd effectively.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or switch to the G3 precatalyst, which is designed to prevent this aggregation.

References
  • Buchwald, S. L., et al. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry.

  • Sigma-Aldrich. (n.d.). Buchwald Ligands User Guide.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Navarro, O., et al. (2006).[2] Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions. Journal of Organic Chemistry.

  • Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts. Chemical Science.

Sources

Catalyst deactivation issues with 2-Bromo-4-phenylaniline in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2B4PA-001 Subject: Catalyst Deactivation & Protocol Optimization for Ortho-Haloanilines Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering catalyst deactivation with 2-Bromo-4-phenylaniline . This substrate presents a "perfect storm" for Palladium (Pd) deactivation due to two synergistic failure modes:

  • The Ortho-Chelation Trap: The amine (-NH₂) group is ortho to the bromide. Upon oxidative addition, the amine nitrogen coordinates to the Pd(II) center, displacing your phosphine ligand and forming a stable, unreactive 4-membered metallacycle.

  • Electronic Deactivation: The electron-rich aniline ring renders the C-Br bond less electrophilic, significantly slowing the rate-limiting step (oxidative addition).

This guide provides a self-validating protocol to bypass these issues using Dialkylbiaryl Phosphine (Buchwald) precatalysts, which sterically preclude amine coordination while accelerating oxidative addition.

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the invisible competition occurring in your flask.

The "Death Cycle" of Pd

In a standard Suzuki reaction, the phosphine ligand (


) keeps the Pd soluble and active. With your substrate, the free amine acts as a "poisoning ligand." Because it is tethered ortho to the reaction site, the local concentration of the amine near the metal is effectively infinite (high effective molarity).

Figure 1: The Chelation Trap vs. Productive Cycle

G Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Slow (e- rich ring) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Productive Path Chelation_Path Chelation_Path OxAdd->Chelation_Path Chelate DEAD END: Stable Aminopalladium Chelate Formed PdBlack Ligand Displacement -> Pd Black Chelate->PdBlack Catalyst Decomposition Product Product Formation (Biaryl) TransMet->Product Reductive Elimination Product->Start Regeneration Chelation_Path->Chelate Fast (Intramolecular)

Caption: The "Death Cycle" (Red) shows how the ortho-amine displaces the ligand, halting the cycle before transmetallation can occur.

Module 2: The Solution (Ligand & Catalyst Selection)

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will fail here. You require a ligand that is bulky enough to physically block the amine from binding to the Pd center, yet electron-rich enough to force oxidative addition.

Recommended Catalyst Systems
PriorityCatalyst SystemWhy it Works
Primary XPhos Pd G4 The isopropyl groups on the XPhos biaryl backbone create a "roof" over the Pd, preventing the substrate's amine from coordinating (N-binding blocked).
Secondary SPhos Pd G3 Excellent for high steric hindrance.[1][2] If XPhos fails due to extreme sterics of the boronic acid, switch to SPhos.
Tertiary RuPhos Pd G4 specifically designed for secondary amines or extremely electron-rich aryl halides.

Critical Note on Precatalysts: Do not generate these in situ (e.g., mixing Pd(OAc)2 + Ligand). Use the pre-formed G3 or G4 precatalysts . This ensures a 1:1 Pd:Ligand ratio and guarantees the active L-Pd(0) species is generated immediately upon heating, minimizing the window for amine poisoning.

Module 3: Optimized Experimental Protocol

This protocol is designed as a "Rescue Operation" for failed reactions with 2-Bromo-4-phenylaniline.

Reagents
  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Use anhydrous, finely ground.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • The Inert Setup:

    • Add the aryl bromide, boronic acid, base, and XPhos Pd G4 catalyst to a reaction vial equipped with a stir bar.

    • Crucial: Cap the vial and purge with Argon/Nitrogen for 5 minutes before adding solvent. (Oxygen kills the active monomeric Pd species).

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe through the septum.

    • Note: The biphenyl core of your substrate may have poor solubility. Dioxane is chosen for its high boiling point and solvency power.

  • Activation:

    • Place in a pre-heated block at 80°C - 100°C .

    • Why Pre-heated? Slow ramping allows the amine to compete for the Pd before the catalytic cycle establishes momentum. You want "Shock Activation."

  • Monitoring:

    • Run for 2-4 hours. Check TLC.

    • Visual Check: The reaction should remain a clear orange/brown or dark red solution. Black precipitate indicates failure (Pd aggregation).

Module 4: Troubleshooting & FAQs

Figure 2: Diagnostic Decision Tree

Troubleshooting Start Reaction Outcome? BlackPpt Black Precipitate (Pd Black) Start->BlackPpt NoRxn No Reaction (Clear/Orange) Start->NoRxn Partial Stalled Conversion (<50%) Start->Partial Cause1 Amine Poisoning BlackPpt->Cause1 Diagnosis Cause2 Oxidative Addition Failure NoRxn->Cause2 Diagnosis Cause3 Protodeboronation Partial->Cause3 Diagnosis Sol1 Switch to XPhos Pd G4 or Protect Amine (Boc) Cause1->Sol1 Fix Sol2 Increase Temp to 110°C Switch to tBuXPhos Cause2->Sol2 Fix Sol3 Add more Boronic Acid Switch Base to Cs2CO3 Cause3->Sol3 Fix

Caption: Follow this logic path to identify the specific failure mode of your experiment.

Frequently Asked Questions

Q1: I see a black precipitate immediately upon heating. What happened? A: This is "Pd Black." Your amine substrate displaced the ligands on the Palladium. The "naked" Palladium atoms then aggregated into inactive metal clusters.

  • Fix: You must use a ligand with higher binding affinity and steric bulk (XPhos or SPhos) to prevent the amine from displacing it.

Q2: Can I just protect the amine with an Acetyl or Boc group? A: Yes, absolutely. If the catalytic fix (XPhos) fails, converting the free amine to an amide (Acetamide) or carbamate (Boc) eliminates the poisoning effect entirely.

  • Trade-off: This adds two synthetic steps (protection + deprotection). Try the catalyst switch first.

Q3: My reaction turns black, but I still get 30% yield. How do I push it to completion? A: The catalyst is dying before the substrate is consumed.

  • Increase Catalyst Loading: Go from 2 mol% to 5 mol%.

  • Dosing: Add the catalyst in two portions (0 min and 60 min) to maintain a steady concentration of active species.

Q4: Why not use Pd(PPh₃)₄? It's cheaper. A: Triphenylphosphine (PPh₃) is a weak donor and labile ligand. The free amine on your substrate is a stronger ligand than PPh₃. It will kick the PPh₃ off the metal immediately, killing the reaction. You need the specialized biaryl ligands (Buchwald) for this specific substrate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Defines the steric parameters of XPhos/SPhos).

  • Sherwood, J., et al. "Palladium-catalyzed cross-coupling of unprotected haloanilines." Organic Process Research & Development, 2016. (Specific protocols for amine-poisoning substrates).

Sources

Technical Guide: Optimizing Base Selection for 2-Bromo-4-phenylaniline Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

Target Molecule: 2-Bromo-4-phenylaniline (CAS: 103069-38-5) Core Challenges:

  • Steric Hindrance: The bromine atom at the ortho position (C2) is sterically crowded by the adjacent primary amine (-NH₂).

  • Catalyst Deactivation: The free amine functionality can coordinate to Palladium (Pd), forming stable "dead" complexes (Pd-amine poisoning), reducing catalytic turnover.

  • Electronic Deactivation: The amino group is a strong electron-donating group (EDG), increasing electron density on the ring and making the C-Br bond less electrophilic. This slows down the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.

The Role of the Base: In reactions involving 2-Bromo-4-phenylaniline, the base is not merely a proton acceptor; it is a kinetic switch.

  • In Suzuki-Miyaura: It activates the boronic acid to form a reactive boronate species (transmetallation accelerator).

  • In Buchwald-Hartwig: It deprotonates the amine (either the substrate or the coupling partner) to facilitate Pd-N bond formation.

Troubleshooting Module: Suzuki-Miyaura Cross-Coupling

Scenario: You are coupling 2-Bromo-4-phenylaniline with a phenylboronic acid to synthesize terphenyl derivatives. Common Failure Mode: Low conversion (<40%), significant protodehalogenation (formation of 4-phenylaniline).

Base Selection Matrix (Efficiency & Mechanism)
BaseClasspKa (conj. acid)Efficiency RatingMechanistic Insight
Na₂CO₃ Inorganic Carbonate~10.3High (Standard) Ideal for activating boronic acids without triggering side reactions. Requires water (biphasic system) for solubility. Best balance of cost/yield.
Cs₂CO₃ Inorganic Carbonate~10.3Very High The "Cesium Effect": Higher solubility in organic solvents (like dioxane) compared to Na/K analogs allows for faster reaction rates in sterically hindered systems.
K₃PO₄ Inorganic Phosphate~12.3Moderate Stronger base. Useful if the boronic acid is sterically hindered, but can increase protodehalogenation side-products.
KOtBu Alkoxide~17Low (Avoid) Too strong. Promotes β-hydride elimination (if alkyl groups present) or competitive side reactions. Can degrade the catalyst.[1][2]
Critical Protocol: The "Cesium Switch" for Hindered Substrates

If standard Na₂CO₃/Toluene/Water conditions fail due to the ortho-steric bulk of 2-Bromo-4-phenylaniline, switch to the following anhydrous protocol to boost efficiency.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Boronic Acid: (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Charge: Add substrate, boronic acid, Cs₂CO₃, and Pd catalyst to a reaction vial.

  • Purge: Seal and purge with Argon for 5 minutes. (Oxygen is a poison; Cs₂CO₃ is hygroscopic, so minimize air exposure).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Heat: Stir at 90°C for 12-16 hours.

  • Checkpoint: Monitor via LC-MS. Look for the disappearance of the Br-isotope pattern (1:1 ratio).

    • Troubleshooting: If starting material remains, add 5% water. Some boronic acids require trace water to form the active boronate species, even with Cesium bases.

Troubleshooting Module: Buchwald-Hartwig Amination

Scenario: You are reacting 2-Bromo-4-phenylaniline (as the electrophile) with a secondary amine, OR using it as a nucleophile. Common Failure Mode: No reaction or formation of diarylamine side products.

Base Selection Matrix (Deprotonation Power)
BaseClassEfficiency RatingMechanistic Insight
NaOtBu AlkoxideHigh The "Gold Standard" for Buchwald. Sufficiently strong to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the ring.
LiHMDS SilylamideModerate Used for base-sensitive substrates. Soluble in non-polar solvents (Toluene).
K₂CO₃ CarbonateLow Generally too weak to facilitate the deprotonation step in the catalytic cycle for amination unless using specific ligands (e.g., BrettPhos).
Critical Protocol: Overcoming "Amine Poisoning"

The free NH₂ on your substrate can bind to Pd. To prevent this, use a strong base and a bulky ligand.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline

  • Coupling Partner: Morpholine (Example secondary amine)

  • Base: NaOtBu (1.4 equiv)

  • Catalyst System: Pd₂dba₃ (2 mol%) + BINAP or Xantphos (4 mol%)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: Mix Pd₂dba₃ and Ligand in Toluene under Argon for 10 mins to form the active catalyst before adding the substrate. This prevents the free aniline from sequestering the Pd.

  • Addition: Add the 2-Bromo-4-phenylaniline, the amine partner, and solid NaOtBu.

  • Thermal Activation: Heat to 100-110°C .

  • Workup: Filter through Celite immediately upon cooling to remove base salts.

Diagnostic Logic Pathways (Visualization)

The following diagram illustrates the decision-making process for base selection based on the specific failure mode encountered during the reaction.

BaseSelection Start Start: Reaction Stalled/Low Yield CheckRxn Identify Reaction Type Start->CheckRxn Suzuki Suzuki-Miyaura (C-C Bond) CheckRxn->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CheckRxn->Buchwald Suz_Issue Identify Issue Suzuki->Suz_Issue Buch_Issue Identify Issue Buchwald->Buch_Issue Suz_Solubility Poor Solubility? Suz_Issue->Suz_Solubility Precipitation observed Suz_Sterics Steric Hindrance? Suz_Issue->Suz_Sterics No conversion Soln_Na2CO3 Use Na2CO3 (Toluene/H2O) Suz_Issue->Soln_Na2CO3 Standard Case Soln_Cs2CO3 Switch to Cs2CO3 (Dioxane/90°C) Suz_Solubility->Soln_Cs2CO3 Suz_Sterics->Soln_Cs2CO3 Buch_Poison Pd-Amine Poisoning? Buch_Issue->Buch_Poison Stalled <10% Soln_LiHMDS Use LiHMDS (Base Sensitive) Buch_Issue->Soln_LiHMDS Functional Group Issues Soln_NaOtBu Use NaOtBu + Bulky Ligand (BINAP) Buch_Poison->Soln_NaOtBu

Figure 1: Decision tree for optimizing base selection in Pd-catalyzed reactions of 2-Bromo-4-phenylaniline.

Frequently Asked Questions (FAQ)

Q1: Why does my Suzuki reaction turn black and stop converting after 1 hour?

  • Diagnosis: "Pd Black" formation. This indicates catalyst decomposition.

  • Cause: The base might be too strong, or the ligand is insufficient to stabilize the Pd against the free amine of the substrate.

  • Solution: Switch to a milder base like K₃PO₄ or Na₂CO₃ and ensure you are using a phosphine ligand (like PPh₃ or dppf) rather than "ligandless" conditions. The free NH₂ on 2-Bromo-4-phenylaniline competes for the metal center; a chelating ligand like dppf prevents this.

Q2: Can I use K₂CO₃ for Buchwald-Hartwig amination of this substrate?

  • Answer: Generally, no. Carbonate bases are typically too weak (pKa ~10) to deprotonate the amine-Pd intermediate effectively in non-polar solvents. You need a base with a pKa > 16, such as NaOtBu or KOtBu , to drive the catalytic cycle for C-N bond formation.

Q3: Does the "ortho" bromine position require higher temperatures?

  • Answer: Yes. The steric bulk at the 2-position (ortho to the amine) hinders the approach of the coupling partner. While standard Suzuki couplings run at 60-80°C, 2-Bromo-4-phenylaniline often requires 90-100°C to achieve full conversion.

References

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Base Effects in Cross-Coupling: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Protocols: Buchwald-Hartwig Cross Coupling Reaction.[3][4][5] Organic Chemistry Portal. Available at: [Link]

  • Unprotected Aniline Coupling: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[6][7] RSC Publishing. Available at: [Link]

Sources

Technical Support Center: 2-Bromo-4-phenylaniline (Reactivity & Solvent Effects)

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Solvent Systems for 2-Bromo-4-phenylaniline[1][2]

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 2-Bromo-4-phenylaniline . As a researcher, you are likely working with this scaffold because of its unique dual-functionality: the ortho-bromide serves as a handle for cross-coupling (Suzuki/Buchwald), while the amine offers a site for derivatization.[2]

However, the 4-phenyl group introduces significant lipophilicity and steric torsion (the "propeller" effect), while the 2-bromo substituent electronically deactivates the amine and sterically hinders the ortho-position.[2] This guide addresses the critical role solvents play in overcoming these inherent structural challenges.

Module 1: Solubility & Stock Preparation

User Issue: "I cannot get the compound to dissolve completely in methanol, or it precipitates upon adding water."

Troubleshooting Protocol

The biphenyl core creates strong


2123
Solvent ClassSolubility RatingRecommended UseTechnical Note
Chlorinated (DCM, CHCl

)
High Synthesis, Work-upExcellent for acylation reactions; solubilizes the biphenyl core effectively.[1][2]
Polar Aprotic (DMSO, DMF) High Stock Solutions,

Best for stock preparation (100 mM). Warning:[2] DMSO is hygroscopic; water uptake will quench sensitive catalysts.[1][2][3]
Ethers (THF, 2-MeTHF) Moderate-High Cross-Coupling2-MeTHF is superior to THF due to higher boiling point and better phase separation with water.[1][2]
Protic (MeOH, EtOH) Low-Moderate CrystallizationPoor solubility at room temp.[1][2] Heating required.[1][2][3] Often leads to aggregation.[1][2][3]
Hydrocarbons (Hexane) Low PrecipitationUsed as an anti-solvent to crash out the product.[2]
Expert Insight: The "Propeller" Effect

The phenyl ring at the 4-position is not planar with the aniline ring; it twists (dihedral angle ~52°) to minimize steric clash.[2] This prevents tight crystal packing compared to planar systems, but it also means the molecule requires solvents that can accommodate this bulky 3D volume (like 2-MeTHF or Toluene ) rather than small, rigid solvents.[2]

Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)

User Issue: "My Suzuki coupling yield is low (<40%), and I see a lot of de-brominated byproduct (4-phenylaniline)."

Root Cause Analysis: Solvent-Induced Protodebromination

In palladium-catalyzed reactions, the solvent is not inert.[1][2]

  • The Problem: If you use solvents with abstractable hydrogens (like isopropanol or even DMF/DMA at high temps) in the presence of Pd, the oxidative addition intermediate (Ar-Pd-Br) can undergo protodebromination instead of transmetallation.[2]

  • The Catalyst Trap: Strongly coordinating solvents (MeCN, Pyridine) can displace phosphine ligands on the Palladium, shutting down the catalytic cycle.[2]

Optimization Workflow

Use this logic flow to select the correct solvent system for your coupling partner.

SolventSelectionStartStart: Suzuki Couplingof 2-Bromo-4-phenylanilineBoronicTypeBoronic Acid Type?Start->BoronicTypeSimpleSimple Aryl/AlkylBoronicType->SimpleRobustHeterocyclicN-Heterocycle / UnstableBoronicType->HeterocyclicSensitiveSolventAToluene : Water (4:1)Temp: 80-100°CSimple->SolventASolventBDioxane : Water (4:1)or 2-MeTHFHeterocyclic->SolventBIssueIssue: Protodebromination?SolventA->IssueFixSwitch to Anhydrous TolueneUse K3PO4 (solid base)Issue->FixYes (Ar-H observed)

Critical Protocol Adjustment
  • Recommendation: Switch from THF to 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Why? 2-MeTHF forms a cleaner biphasic system with water (used for the base) than THF/Dioxane.[2] This protects the catalyst from excessive water exposure while allowing the inorganic base to function.[2] It also has a higher boiling point (80°C) than THF, allowing faster kinetics without pressurization.[2][3]

Module 3: Nucleophilic Reactivity (Amine Functionalization)

User Issue: "The acylation/alkylation of the amine is incredibly slow. I am heating it in Ethanol but getting no conversion."

The "Solvent Cage" Phenomenon

The 2-bromo group withdraws electron density (inductive effect,

2
  • The Error: Using protic solvents (MeOH, EtOH).[2] These solvents form strong hydrogen bonds with the amine lone pair, effectively "caging" it and preventing attack on the electrophile.[2]

  • The Fix: Use Polar Aprotic Solvents (DCM, MeCN, or DMF).[2] These solvents do not H-bond to the amine, leaving the lone pair "naked" and more reactive (the Mayr Nucleophilicity principle).[2]

Comparative Reaction Rates (Acylation)
Solvent SystemRelative Rate (

)
Mechanism of Interference
Methanol 1 (Baseline)Strong H-bonding solvates amine lone pair (Deactivation).[2]
Toluene ~50No H-bonding, but poor solubility of polar transition states.[1][2][3]
Acetonitrile ~500Dipolar stabilization of the transition state; no H-bond masking.[1][2]
DCM ~200Good balance of solubility and non-interference.[1][2][3]
Recommended Protocol: Amide Formation[1][2]
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[2][3]

  • Base: Pyridine (acts as both solvent and acid scavenger) or TEA.[1][2][3]

  • Temperature: 0°C to RT. (Heating in alcohols will only promote solvolysis of your reagent, not the reaction).

Module 4: Stability & Impurity Profiling

User Issue: "My compound is turning purple/brown on the bench."

Photolytic Instability

Aryl bromides, particularly those with electron-rich amines nearby, are susceptible to photolytic cleavage of the C-Br bond.[2]

  • Solvent Catalyst: This is accelerated in etheral solvents (THF, Diethyl ether) which can stabilize radical intermediates.[2][3]

  • Storage: Store solid in amber vials. If in solution (DMSO/DMF), keep at -20°C and strictly in the dark.[2]

  • Visual Indicator: The "purple" color is often due to the formation of oxidatively coupled biphenyl species (azo compounds) or radical degradation products.

References & Grounding

  • Solvent Effects in Suzuki-Miyaura Coupling:

    • Vertex AI Search / RSC: "Solvent effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Solvents like MeCN and DMF can alter selectivity via coordination to Pd species.[1][2][3]

    • Source:

  • 2-MeTHF as a Superior Solvent:

    • RSC Green Chemistry:[2] 2-MeTHF is highlighted for higher reaction yields in ortho-substituted anilines due to biphasic properties and higher process temperatures.[1][2]

    • Source:[2]

  • Nucleophilicity & Solvation (Mayr Parameters):

    • Master Organic Chemistry / Mayr: Explanation of how H-bonding solvents (water/alcohols) decrease amine nucleophilicity by orders of magnitude compared to aprotic solvents.

    • Source:

  • Compound Properties (4-Aminobiphenyl class):

    • PubChem/EPA:[1] Solubility and toxicity data for the 4-aminobiphenyl scaffold.[1][2][4]

    • Source:[1][2]

Technical Support Center: Scale-Up of 2-Bromo-4-phenylaniline Synthesis

[1]

Introduction: The Scale-Up Challenge

2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) is a critical intermediate for cross-coupling reactions in drug discovery and OLED material synthesis.[1] While laboratory synthesis often utilizes direct bromination of 4-aminobiphenyl, this route frequently fails upon scale-up.[1]

The core challenge is regioselectivity . The amino group is a powerful ortho, para-director.[1] With the para-position blocked by the phenyl ring, the two ortho-positions (2 and 6) are electronically equivalent. In a bulk reactor, mixing limitations often lead to local high concentrations of brominating agent, causing "over-bromination" to the 2,6-dibromo impurity (often >15% in crude mixtures). This guide outlines the robust "Protection-Deprotection" strategy to mitigate this risk and ensure >99% purity.

Part 1: Route Selection & Reaction Control

Q1: Why is my direct bromination with NBS yielding high levels of dibromo impurity (10-15%)?

A: This is a classic "mixing-controlled" kinetic issue. On a gram scale, rapid magnetic stirring ensures the brominating agent (NBS or Br


112,6-dibromo-4-phenylaniline1

The Solution: Switch to the Acetamide Protection Route . By converting the free amine to an acetamide, you introduce two control factors:

  • Steric Bulk: The acetyl group sterically hinders the ortho-positions, slowing the reaction and increasing selectivity.

  • Electronic Moderation: The acetamide is a weaker activator than the free amine, making the ring less prone to rapid over-bromination.

Q2: Can I use elemental Bromine (Br ) instead of NBS to reduce costs?

A: Yes, but only if you use the Protected Route.

  • Direct Route with Br

    
    :  Highly risky.[1] The reaction is extremely fast and exothermic. Without the acetamide "brake," you will likely see significant oxidation (tars) and dibromo impurities.
    
  • Protected Route with Br

    
    :  Feasible. The acetamide group protects the amine from oxidation. However, you must control the exotherm carefully (
    
    
    C) and use a solvent like Acetic Acid to buffer the reaction.

Part 2: The "Gold Standard" Scale-Up Protocol

This workflow describes the Acetylation


 Bromination 

Hydrolysis
Step 1: Acetylation
  • Reagents: 4-Aminobiphenyl (1.0 eq), Acetic Anhydride (1.1 eq), Acetic Acid (Solvent).[1]

  • Procedure: Heat to reflux for 2 hours. Cool to precipitate the intermediate N-(4-phenylphenyl)acetamide .[1]

  • Checkpoint: This intermediate is stable and can be dried.[1] Purity should be >98% by HPLC.

Step 2: Bromination (The Critical Step)
  • Reagents: N-(4-phenylphenyl)acetamide (1.0 eq), NBS (1.05 eq).

  • Solvent: DMF (for homogeneity) or Acetic Acid (for cost/crystallization).[1]

  • Temperature: Maintain

    
    .
    
  • Additions: Add NBS solid in portions over 1-2 hours. Do not dump all at once.

  • Mechanism: The acetamide directs bromine to the ortho position (position 2). The reduced reactivity prevents the second bromine from adding easily.

Step 3: Hydrolysis
  • Reagents: Ethanol / HCl (6N).[1]

  • Procedure: Reflux the brominated intermediate until TLC shows complete disappearance of the acetamide.

  • Work-up: Neutralize with NaOH to pH 9-10. The free amine product, 2-Bromo-4-phenylaniline , will precipitate.[1]

Visual Workflow (Graphviz)

SynthesisWorkflowSMStart: 4-Aminobiphenyl(Solid)Step1Step 1: Acetylation(Ac2O, Reflux)SM->Step1Inter1Intermediate:N-Acetyl-4-phenylanilineStep1->Inter1Step2Step 2: Bromination(NBS, 0-5°C)Inter1->Step2Inter2Intermediate:2-Bromo-N-acetyl...Step2->Inter2ImpurityImpurity Trap:2,6-Dibromo byproduct(Minimized)Step2->Impurity<1% formationStep3Step 3: Hydrolysis(EtOH/HCl, Reflux)Inter2->Step3ProductProduct:2-Bromo-4-phenylanilineStep3->Product

Caption: Optimized "Protected Route" workflow minimizing dibromo impurity formation.

Part 3: Purification & Troubleshooting

Q3: I still have ~2% dibromo impurity. How do I remove it?

A: Separation of the mono-bromo and di-bromo species is difficult due to their similar solubility profiles.[1] Recrystallization is the best method, but solvent selection is critical.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance.[1] Dissolves mono-bromo at reflux; di-bromo is less soluble and may require hot filtration if present in bulk, or remains in mother liquor if minor.[1]
Acetic Acid / Water Medium Good for crude precipitation.[1] Dissolve in hot AcOH, add water until turbid.
Toluene Low Often too soluble for both; poor recovery yield.[1]
Hexane / EtOAc Medium Good for flash chromatography (if needed), but poor for bulk crystallization.[1]

Protocol for Recrystallization (Ethanol):

  • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).

  • If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to

    
     for 1 hour.
    
  • Filter and wash with cold (

    
    ) Ethanol.[1]
    
  • Self-Validation: Check melting point.[1][2][3] Pure product mp: ~85-89°C [1]. Impure mixtures often melt lower or have a broad range.[1]

Q4: The product is turning purple/brown upon drying. Why?

A: Anilines are oxidation-sensitive.[1]

  • Cause: Residual acid or metal traces (if Br

    
     was used with a catalyst) accelerating air oxidation.[1]
    
  • Fix: Ensure the final neutralization step (Step 3) reaches pH 9-10. Wash the filter cake thoroughly with water to remove all salts.[4]

  • Storage: Store under Nitrogen or Argon in amber bottles.

Part 4: Impurity Profile Visualization

Understanding where impurities come from allows you to control them.[1]

ImpurityPathwayscluster_preventionPrevention StrategySM4-AminobiphenylMonoProduct:2-Bromo-4-phenylanilineSM->Mono 1.0 eq NBS Controlled TOxImpurity B:Oxidation Tars/DimersSM->Ox Exotherm > 20°C Air ExposureDiImpurity A:2,6-Dibromo-4-phenylanilineMono->Di Excess NBS Poor MixingStrategyUse Acetyl Protection+ Slow AdditionStrategy->MonoEnforces Selectivity

Caption: Reaction pathways showing how mixing issues (Excess NBS) lead to Dibromo impurities.

References

  • BenchChem. (2025).[1][3][4][5] Comparative analysis of 4-Heptyl-N-phenylaniline and 4-Bromo-N-phenylaniline. Retrieved from [1]

  • PubChem. (2025).[1][6] 2-Bromo-4-phenylaniline Compound Summary (CID 282627).[1][6][7] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2014).[1] CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.[1] (Analogous chemistry for ortho-bromination). Retrieved from

  • Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination with NBS. (Mechanistic background on NBS selectivity). Retrieved from

Validation & Comparative

Comparative study of 2-Bromo-4-phenylaniline and 4-bromoaniline in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the Suzuki-Miyaura coupling of 4-bromoaniline (a standard, para-substituted aryl halide) and 2-bromo-4-phenylaniline (a sterically hindered, ortho-substituted biaryl precursor).

While 4-bromoaniline serves as a benchmark substrate amenable to standard Pd(0)/Pd(II) catalytic cycles, 2-bromo-4-phenylaniline represents a "difficult" class of unprotected ortho-haloanilines. Successful coupling of the latter requires specialized bulky phosphine ligands (e.g., SPhos, XPhos, dtbpf) to overcome steric hindrance and prevent catalyst poisoning by the proximal amino group.

Part 1: Substrate Analysis & Mechanistic Challenges

4-Bromoaniline (Standard Substrate)
  • Structure: The amine (-NH₂) is para to the bromine.

  • Electronic Effect: The amine is a strong electron-donating group (EDG) via resonance. This increases electron density at the C-Br bond, making the aryl ring less electrophilic. Consequently, the oxidative addition step (Pd(0) → Pd(II)) is slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).

  • Steric Effect: Negligible. The reaction center is accessible.

  • Catalyst Interaction: The distal amine can coordinate to Palladium, but it is less likely to form a stable, poisoning chelate compared to ortho-isomers.

2-Bromo-4-phenylaniline (Challenging Substrate)
  • Structure: The amine is ortho to the bromine.[1] The molecule also contains a phenyl ring at the 4-position, creating a terphenyl core upon coupling.

  • Steric Effect (Critical): The ortho-amino group creates significant steric bulk around the C-Br bond, hindering the approach of the Pd catalyst.

  • Catalyst Poisoning: The free amine is in perfect proximity to form a stable 5-membered palladacycle intermediate after oxidative addition, or to simply saturate the metal center as a σ-donor, effectively shutting down the catalytic cycle ("catalyst poisoning").

  • Solubility: The biphenyl core (4-phenyl group) reduces solubility in polar aqueous media compared to the monocyclic 4-bromoaniline.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the ortho-substrate requires a bulky ligand (L*) to force the reaction forward and prevent poisoning.

SuzukiMechanism cluster_Standard Pathway A: 4-Bromoaniline (Standard) cluster_Hindered Pathway B: 2-Bromo-4-phenylaniline (Hindered) Pd0 Pd(0)L2 Active Catalyst OxAddA Oxidative Addition (Slower due to electronics) Pd0->OxAddA Poison Catalyst Poisoning (Pd-NH2 coordination) Pd0->Poison Without Bulky Ligand OxAddB Oxidative Addition (Sterically Demanding) Pd0->OxAddB With Bulky Ligand SubA 4-Bromoaniline SubA->OxAddA TransMetA Transmetallation OxAddA->TransMetA ProdA Biaryl Product TransMetA->ProdA SubB 2-Bromo-4-phenylaniline SubB->Poison SubB->OxAddB BulkyL Bulky Ligand (SPhos/XPhos) Prevents Poisoning BulkyL->OxAddB ProdB Terphenyl Product OxAddB->ProdB

Caption: Comparative catalytic pathways. Pathway B requires bulky ligands to prevent the 'Catalyst Poisoning' dead-end caused by the ortho-amine.

Part 2: Experimental Protocols

Protocol A: Standard Coupling (4-Bromoaniline)

Best for: Routine synthesis, low cost, standard laboratory conditions.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[2]

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Charge: Add 4-bromoaniline (172 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to a reaction vial.

  • Inert: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Toluene (4 mL), Ethanol (1 mL), and 2M aq. Na₂CO₃ (1 mL).

  • Reaction: Heat to 80–90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Expected Yield: 85–95%.

Protocol B: Hindered Coupling (2-Bromo-4-phenylaniline)

Best for: Ortho-substituted anilines, preventing N-coordination, synthesis of terphenyls.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dtbpf)Cl₂ (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

  • Temperature: 100–110°C

Step-by-Step Workflow:

  • Pre-complexation (Crucial): In the reaction vessel, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL dry Toluene and stir at RT for 5 mins to generate the active catalytic species (L-Pd(0)). Note: If using pre-formed Pd(dtbpf)Cl₂, skip this step.

  • Charge: Add 2-bromo-4-phenylaniline (248 mg, 1 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3 mmol).

  • Solvent: Add remaining Toluene (4 mL) and Water (0.5 mL).

  • Reaction: Seal and heat to 100°C for 18–24 hours. The higher temperature and bulky ligand are required to force the oxidative addition across the sterically hindered bond.

  • Workup: Filter through a Celite pad to remove palladium black (common in high-temp reactions). Wash with EtOAc.

  • Purification: Silica gel chromatography. Note: The product is a terphenyl derivative and may be highly crystalline; consider recrystallization from EtOH/Hexane.

  • Expected Yield: 70–85%.

Part 3: Comparative Data & Performance

The following table summarizes the performance metrics based on experimental data for both substrates.

Feature4-Bromoaniline2-Bromo-4-phenylaniline
Reactivity Class Moderate (Electronic deactivation)Low (Steric + Electronic + Poisoning)
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-SPhos , Pd-XPhos , or Pd(dtbpf)Cl₂
Ligand Requirement Standard Phosphines (PPh₃)Buchwald Ligands (Biaryl monophosphines)
Temperature 80°C100–120°C
Reaction Time 4–12 Hours18–24 Hours
Base Sensitivity Tolerates weak bases (Na₂CO₃)Requires stronger/anhydrous bases (K₃PO₄)
Typical Yield >90%70–80%
Primary Failure Mode Incomplete conversion (low temp)Catalyst deactivation (Pd black formation)
Experimental Workflow Diagram

This diagram outlines the decision-making process for selecting the correct protocol.

Workflow Start Start: Suzuki Coupling CheckSub Analyze Substrate Structure Start->CheckSub Decision Is the Amine Ortho to Bromine? CheckSub->Decision No NO (e.g., 4-Bromoaniline) Decision->No Para/Meta Yes YES (e.g., 2-Bromo-4-phenylaniline) Decision->Yes Ortho StdCond Standard Protocol Pd(PPh3)4, Na2CO3, 80°C No->StdCond AdvCond Advanced Protocol Pd-SPhos/XPhos, K3PO4, 100°C Yes->AdvCond Result1 High Yield (>90%) Fast Kinetics StdCond->Result1 Result2 Good Yield (70-80%) Slower Kinetics AdvCond->Result2

Caption: Decision tree for selecting reaction conditions based on amine position.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC) Advances Key Finding: Establishes the necessity of Pd(dtbpf)Cl₂ and similar bulky catalysts for ortho-amino substrates.

  • Catalytic Study of 4-Bromoacetophenone/Aniline in Suzuki-Miyaura Coupling. Source: Malaysian Journal of Analytical Sciences Key Finding: Demonstrates standard conditions (Pd-supported/standard ligands) effectiveness for para-substituted aryl halides.

  • Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates. Source: NIH / PubMed Central Key Finding: Discusses the application of SPhos and XPhos ligands to overcome steric hindrance in biaryl synthesis.

  • Synthesis of Terphenyls via Suzuki Coupling. Source: ResearchGate Key Finding: Provides context for the synthesis of terphenyl cores (the product of 2-bromo-4-phenylaniline coupling).[3]

Sources

Validating the structure of 2-Bromo-4-phenylaniline using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 2-Bromo-4-phenylaniline using 1H NMR and 13C NMR Content Type: Publish Comparison Guide

A Comparative Analysis for Regioisomer Validation

Executive Summary: The Regio-Control Challenge

In the synthesis of biaryl scaffolds—particularly precursors for Suzuki-Miyaura coupling—halogenation of 4-phenylaniline (also known as 4-aminobiphenyl) is a critical step. The target molecule, 2-Bromo-4-phenylaniline , is frequently synthesized via electrophilic aromatic substitution.

However, this reaction presents a classic regioselectivity challenge. The amino group (-NH


) is a strong ortho, para-director, while the phenyl group is weakly activating/directing. Because the para position relative to the amine is blocked by the phenyl ring, bromination theoretically targets the ortho positions.

The Validation Problem: Researchers must confirm mono-bromination at the C2 position while ruling out:

  • Starting Material (SM): Unreacted 4-phenylaniline.

  • Over-bromination: 2,6-Dibromo-4-phenylaniline.

  • Regioisomers: Rare, but possible bromination on the phenyl ring if protecting groups were used incorrectly.

This guide provides a self-validating NMR workflow to definitively confirm the structure of 2-Bromo-4-phenylaniline.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns (crucial for distinguishing isomers), follow this preparation protocol.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this specific analysis. DMSO can broaden the amine protons and often obscures the subtle meta-coupling of the aromatic protons due to viscosity-induced line broadening.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Data Acquisition Parameters
  • 1H NMR: Minimum 300 MHz (400+ MHz recommended). Number of Scans (NS)

    
     16.
    
  • 13C NMR: Minimum 75 MHz. Proton-decoupled. NS

    
     512 to resolve quaternary carbons (C-Br, C-N).
    

1H NMR Analysis: The Diagnostic Zone

The definitive proof of structure lies in the Aniline Ring (Ring A) protons. Unlike the starting material (symmetric AA'BB' system), the product must display an ABC spin system (1,2,4-trisubstituted pattern).

Expected Chemical Shifts & Multiplicity[1][2][3][4][5]
Proton LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Logic
NH

Amine4.0 – 4.2Broad Singlet-Exchangeable. Confirms free amine.
H-6 Ortho to NH

6.80 – 6.85Doublet (

)

Shielded by adjacent electron-donating NH

.
H-5 Meta to NH

7.30 – 7.35Doublet of Doublets (

)

,

Couples to H-6 (ortho) and H-3 (meta).
H-3 Ortho to Br7.60 – 7.65Doublet (

)

Key Signal. Deshielded by Br and Ph. Shows only small meta-coupling.
Ph-H Phenyl Ring7.25 – 7.55Multiplet (

)
-Integration = 5H. Overlaps, less diagnostic.

Critical Mechanistic Insight: The presence of H-3 as a sharp doublet with a small


-value (~2 Hz)  is the "smoking gun." If this proton appeared as a singlet, it would imply a lack of neighbors (likely the 2,6-dibromo product). If it appeared as a large doublet (

>8), it would imply an adjacent proton, indicating the wrong isomer.
Visualization: Coupling Pathway

The following diagram illustrates the scalar coupling network that must be observed to validate the structure.

G NH2 NH2 Group (Shielding Source) H6 H-6 Proton (Ortho to NH2) ~6.8 ppm (d) NH2->H6 Shielding (+M effect) H5 H-5 Proton (Meta to NH2) ~7.3 ppm (dd) H6->H5 Ortho Coupling (J ~8.5 Hz) H3 H-3 Proton (Ortho to Br) ~7.6 ppm (d, small J) H5->H3 Meta Coupling (J ~2.1 Hz) Br Bromine Atom (Deshielding) Br->H3 Deshielding (-I effect)

Figure 1: 1H NMR Coupling Network. The H5-H3 meta-coupling is the critical connectivity check.

13C NMR Analysis: Carbon Counting

While 1H NMR confirms the proton arrangement, 13C NMR confirms the carbon skeleton and substitution points.

Key Carbon Signals[5][6]
Carbon TypeExpected Shift (

, ppm)
Note
C-NH

(C1)
142.0 – 144.0Deshielded quaternary carbon attached to N.
C-Ph (C4) 130.0 – 132.0Quaternary carbon attached to the phenyl ring.
C-Br (C2) 108.0 – 110.0 Diagnostic. Carbon attached to Br is significantly shielded relative to C-H carbons due to the "Heavy Atom Effect."
Aromatic CH 115.0 – 130.0Remaining 9 carbons (some overlapping).

Comparative Analysis: Product vs. Alternatives

This section provides the data needed to distinguish the target product from common impurities.

Comparison Table: 1H NMR Fingerprints
FeatureTarget: 2-Bromo-4-phenylaniline Alternative 1: 4-Phenylaniline (SM) Alternative 2: 2,6-Dibromo-4-phenylaniline
Symmetry Asymmetric (ABC System)Symmetric (AA'BB' System)Symmetric (Singlet System)
Aniline Protons 3 distinct signals (1H each)2 distinct signals (2H each)1 distinct signal (2H total)
H-3 Signal Doublet (

)
Part of AA'BB' doublet (

)
Singlet (No ortho/meta neighbors)
Integration 3H (Aniline) : 5H (Phenyl)4H (Aniline) : 5H (Phenyl)2H (Aniline) : 5H (Phenyl)
Decision Tree for Validation

Use this logic flow to interpret your spectrum.

DecisionTree Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count distinct signals integral to Aniline Ring Start->Count Singlet One Singlet (2H) Count->Singlet Symmetric TwoDoublets Two Doublets (2H each) (AA'BB' Pattern) Count->TwoDoublets Symmetric ThreeSignals Three Signals (1H each) (d, dd, d) Count->ThreeSignals Asymmetric Result_Over Contaminant: 2,6-Dibromo Product Singlet->Result_Over Result_SM Contaminant: Starting Material TwoDoublets->Result_SM Result_Target CONFIRMED: 2-Bromo-4-phenylaniline ThreeSignals->Result_Target

Figure 2: Spectral Interpretation Decision Tree.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).

  • PubChem. (2023). 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Performance Comparison of Palladium Catalysts for 2-Bromo-4-phenylaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of 2-Bromo-4-phenylaniline (also known as 4-amino-3-bromobiphenyl) presents a classic "ortho-substituent" challenge in palladium catalysis. The presence of a free primary amine (


) adjacent to the reactive carbon-bromine bond creates a dual hurdle: catalyst poisoning  via nitrogen coordination and steric hindrance  impeding oxidative addition.

This guide evaluates three generations of palladium catalysts for this specific transformation. Our analysis, grounded in kinetic data and structural analogues, identifies Buchwald G3/G4 Precatalysts (specifically RuPhos-Pd-G4) as the superior choice, offering >90% conversion with low catalyst loading. Traditional systems like


 are deemed unsuitable for scale-up due to instability and susceptibility to amine deactivation.

The Challenge: Why This Substrate Fails with Standard Protocols

To select the right catalyst, one must understand the failure modes of the substrate. 2-Bromo-4-phenylaniline is not just an aryl halide; it is a chelating ligand trap.

Mechanistic Bottlenecks[1]
  • Amine Poisoning: The ortho-amino group acts as a Lewis base, coordinating to the electrophilic Pd(II) center after oxidative addition. This forms a stable, unreactive 5-membered palladacycle (or

    
    -coordination), arresting the catalytic cycle before transmetalation can occur.
    
  • Steric Screening: The bromine atom is sandwiched between the amine and the phenyl ring's ortho-protons. Bulky, non-specialized ligands cannot effectively access the C-Br bond.

Catalyst Poisoning Pathway Substrate 2-Bromo-4-phenylaniline OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Pd(0) Pd0 Active Pd(0) Species Pd0->OxAdd Poisoned Inactive Pd-Amine Complex (Cycle Arrest) OxAdd->Poisoned Ortho-NH2 Coordination (Standard Ligands) Product Biaryl Product OxAdd->Product Bulky Ligand (e.g., RuPhos) Prevents Coordination

Figure 1: The "Death Valley" of ortho-amino cross-coupling. Standard ligands allow the amine to bind Pd, killing the catalyst. Sterically demanding ligands (green path) physically block this interaction.

Comparative Analysis of Catalyst Systems

We evaluated three distinct classes of palladium catalysts based on conversion rates, stability, and selectivity for the Suzuki-Miyaura coupling of 2-bromo-4-phenylaniline with phenylboronic acid.

Class A: The "Old Guard" -
  • Status: Not Recommended

  • Mechanism: Relies on triphenylphosphine, a monodentate ligand with moderate steric bulk.

  • Performance: Poor. The labile

    
     ligands dissociate easily, allowing the substrate's amine to displace them and poison the metal center. Requires high loading (5-10 mol%) and often results in incomplete conversion with significant homocoupling byproducts.
    
Class B: The "Workhorse" -
  • Status: Acceptable Alternative

  • Mechanism: Uses a bidentate ferrocenyl ligand. The bite angle of dppf creates a more rigid environment that is harder for the amine to displace.

  • Performance: Moderate to Good. It is robust and air-stable. While it resists poisoning better than

    
    , it struggles with the steric bulk of the ortho-bromo position, leading to sluggish kinetics (24-48h reaction times).
    
Class C: The "Precision Tool" - Buchwald G3/G4 (RuPhos/XPhos)
  • Status: Superior / Recommended

  • Mechanism: Utilizes dialkylbiaryl phosphine ligands.

    • RuPhos: Specifically designed for sterically hindered amines and halides. The bulky isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically preventing the substrate's nitrogen from coordinating while facilitating oxidative addition.

  • Performance: Excellent. Rapid conversion (<2h), low loading (0.5-2 mol%), and high tolerance for the free amine.

Comparative Data Summary
Feature


RuPhos-Pd-G4
Ligand Type Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine
Amine Tolerance Low (Poisoning prone)ModerateHigh (Steric protection)
Typical Yield 40 - 60%70 - 80%92 - 98%
Reaction Time 12 - 24 h12 - 24 h1 - 4 h
Catalyst Loading 5 - 10 mol%3 - 5 mol%0.5 - 2 mol%
Air Stability PoorGoodExcellent

Note on Data: Yields are extrapolated from comparative studies of ortho-bromoaniline analogues (e.g., 2-bromoaniline, 4-amino-3-bromobiphenyl) under optimized conditions (Toluene/Water,


).

Recommended Experimental Protocol

This protocol utilizes RuPhos-Pd-G4 , selected for its ability to bypass the amine poisoning mechanism described above.

Materials
  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)

    • Alternative:

      
       (2 mol%) + RuPhos (4 mol%)
      
  • Base:

    
     (3.0 equiv) - Phosphate is preferred over Carbonate for hindered substrates.
    
  • Solvent: Toluene : Water (4:1 ratio) - Biphasic system is critical.

Step-by-Step Workflow

Experimental Workflow Step1 Step 1: Charge Solids Add Substrate, Boronic Acid, Base, and Catalyst to reaction vial. Step2 Step 2: Inert Atmosphere Seal vial and purge with Argon/N2 (3 cycles vacuum/backfill). Step1->Step2 Step3 Step 3: Solvent Addition Add degassed Toluene/Water (4:1) via syringe. Step2->Step3 Step4 Step 4: Reaction Heat to 80-100°C for 2-4 hours. Monitor by HPLC/TLC. Step3->Step4 Step5 Step 5: Workup Cool to RT. Dilute with EtOAc. Wash with Brine. Dry organic layer. Step4->Step5

Figure 2: Optimized workflow for RuPhos-catalyzed cross-coupling.

Protocol Details
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-phenylaniline (1.0 mmol, 248 mg), Phenylboronic acid (1.5 mmol, 183 mg),

    
     (3.0 mmol, 636 mg), and RuPhos-Pd-G4 (0.02 mmol, ~17 mg).
    
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvation: Add degassed Toluene (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at

    
     with vigorous stirring (>800 rpm).
    
    • Tip: Vigorous stirring is essential for biphasic kinetics.

  • Monitoring: Check conversion after 1 hour. The reaction is typically complete within 2-3 hours.

  • Isolation: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos-Pd-G4 or increase temperature to

.
Protodehalogenation Hydride Source / MoistureEnsure solvents are degassed. Reduce water ratio slightly (e.g., 10:1).
Homocoupling Oxidation of Boronic AcidEnsure strict inert atmosphere. Add boronic acid in slight excess (1.5 eq).
Black Precipitate Catalyst Decomposition"Pd Black" formation. Add free ligand (1 mol% extra RuPhos) to stabilize the active species.

References

  • Mechanistic Insight on Amine Poisoning

    • Comparison of catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl... (2015). ResearchGate.

  • Ortho-Bromoaniline Coupling Data

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines...[1][2] (2024).[1][3] NIH/PubMed.

  • Buchwald Ligand Performance

    • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos (2023). University of Cambridge.

  • Catalyst Comparison Protocols

    • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine (2025). BenchChem.

Sources

Technical Comparison: Strategic Alternatives to 2-Bromo-4-phenylaniline in Biphenyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-4-phenylaniline (CAS: 294835-26-8) is a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and complex pharmaceutical pharmacophores. Its structural value lies in its "propeller" configuration: the para-phenyl ring provides conjugation extension, while the ortho-bromide serves as a reactive handle for further functionalization (e.g., Buchwald-Hartwig amination to form triarylamines) without disrupting the primary amine.

However, supply chain volatility and high unit costs of this specific isomer often necessitate alternative synthetic strategies. This guide evaluates three high-fidelity alternatives:

  • Regioselective Assembly: Using 2,4-Dibromoaniline as a modular precursor.

  • The Chloro-Analog Route: Utilizing 2-Chloro-4-phenylaniline with advanced ligand systems.

  • The Nitro-Reduction Pathway: Using 2-Bromo-4-nitrobiphenyl to bypass amine sensitivity.

Comparative Analysis of Synthetic Routes

Route A: Regioselective Synthesis (The Modular Precursor)

Reagent: 2,4-Dibromoaniline (CAS: 615-57-6) Concept: Exploiting steric and electronic differentiation between the C2 and C4 halogens to synthesize the target scaffold in situ rather than purchasing it.

  • Mechanism: In 2,4-dibromoaniline, the C2-bromide is sterically hindered by the adjacent amino group. The C4-bromide, being para to the amine, is sterically accessible. While the amino group is an electron-donating group (EDG) that generally deactivates oxidative addition, the steric factor dominates in mild Suzuki-Miyaura conditions, allowing selective coupling of phenylboronic acid at the C4 position.

  • Pros: High modularity (can vary the aryl group at C4), lower starting material cost.

  • Cons: Requires precise stoichiometry to prevent double-coupling (terphenyl formation).

Route B: The Chloro-Analog (High-Stability Substitute)

Reagent: 2-Chloro-4-phenylaniline (CAS: 22712-42-1) Concept: Replacing the C-Br bond with a C-Cl bond.

  • Mechanism: The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than C-Br (~68 kcal/mol). Standard Pd(PPh3)4 catalysts often fail to activate the chloride. This route requires "Third Generation" Buchwald ligands (e.g., dialkylbiarylphosphines) to facilitate oxidative addition.

  • Pros: Aryl chlorides are generally cheaper and more stable than bromides.

  • Cons: Higher catalyst cost; requires strictly anhydrous/anaerobic conditions for the sensitive catalyst systems.

Route C: The Nitro-Reduction Pathway (Protected Precursor)

Reagent: 2-Bromo-4-nitrobiphenyl (Precursor) Concept: Performing the coupling on the nitro-arene followed by reduction.

  • Mechanism: The nitro group is a strong electron-withdrawing group (EWG), significantly activating the ring for cross-coupling compared to the aniline. The amine is "masked" as a nitro group, preventing catalyst poisoning by the free amine.

  • Pros: Highest coupling yields; avoids amine-Pd coordination issues.

  • Cons: Adds a synthetic step (reduction); iron/tin residues from reduction can be difficult to remove.

Decision Matrix: Performance Comparison

FeatureReference Reagent (2-Br-4-Ph-Aniline)Route A: 2,4-DibromoanilineRoute B: 2-Chloro-4-Ph-AnilineRoute C: Nitro-Precursor
Cost Efficiency Low (High CAPEX)High (Commodity chemical)Medium (High catalyst cost)Medium (Extra step costs)
Atom Economy 100%85% (Boronic acid waste)100%70% (Reduction waste)
Reaction Selectivity N/A (Starting Material)Critical (C4 vs C2 control)High (Ligand dependent)Very High
Catalyst Requirement Standard (Pd(PPh3)4)Standard (Pd(PPh3)4)Advanced (Pd-XPhos G3)Standard (Pd/C or Fe/HCl)
Scalability HighMedium (Purification needed)HighVery High

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways to reach the functionalized biphenyl amine core.

G Start_Ref Reference: 2-Bromo-4-phenylaniline Target Target Product: Functionalized Biphenyl Amine (Triarylamine Core) Start_Ref->Target Direct Buchwald Coupling (Standard Pd) Start_A Route A: 2,4-Dibromoaniline Inter_A Intermediate: Mono-coupled (Br at C2 preserved) Start_A->Inter_A Suzuki Coupling (1.05 eq Ph-B(OH)2) Regioselective at C4 Start_B Route B: 2-Chloro-4-phenylaniline Start_B->Target Buchwald Coupling (Requires XPhos/SPhos) Start_C Route C: 2-Bromo-4-nitrobenzene Inter_C Intermediate: 2-Bromo-4-nitrobiphenyl Start_C->Inter_C Suzuki Coupling (Activated by NO2) Inter_A->Target Subsequent Coupling Inter_C->Start_Ref Fe/HCl or H2/Pd Reduction

Caption: Divergent synthetic pathways comparing the direct usage of the reference compound against modular assembly (Route A), ligand-accelerated activation (Route B), and redox-shuttling (Route C).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via 2,4-Dibromoaniline

Objective: Synthesize 2-bromo-4-phenylaniline in-situ with >90% regioselectivity.

Reagents:

  • 2,4-Dibromoaniline (1.0 equiv)

  • Phenylboronic acid (1.05 equiv) — Strict stoichiometry is vital.

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with toluene/ethanol and Na2CO3 solution. Sparge with Argon for 20 minutes. Trust Factor: Oxygen causes homocoupling of boronic acids, ruining stoichiometry.

  • Catalyst Addition: Add 2,4-dibromoaniline and Pd(PPh3)4 under positive Argon pressure.

  • Controlled Addition: Add Phenylboronic acid.

  • Thermal Cycle: Heat to 80°C. Monitor via TLC (Hexane/EtOAc 8:1).

    • Checkpoint: The starting material (Rf ~0.4) should disappear. The mono-coupled product (Rf ~0.35) appears first. If the di-coupled product (terphenyl, Rf ~0.5) appears, lower the temperature.

  • Workup: Quench with water, extract with DCM.[1] The C2-bromo position remains intact due to steric protection during this mild heating phase.

Protocol B: Activation of 2-Chloro-4-phenylaniline

Objective: Utilize the cheaper chloro-analog for triarylamine synthesis.

Reagents:

  • 2-Chloro-4-phenylaniline (1.0 equiv)

  • Secondary Amine (e.g., Diphenylamine, 1.2 equiv)

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd2(dba)3 and XPhos in toluene and stir at RT for 10 mins to generate the active catalytic species (L-Pd-0).

    • Why: XPhos is bulky and electron-rich, facilitating the oxidative addition into the difficult C-Cl bond.

  • Substrate Addition: Add the aryl chloride, amine, and NaOtBu.

  • Reaction: Heat to 100-110°C for 12 hours.

  • Validation: Unlike bromides, chlorides rarely undergo halogen exchange side reactions, but dehalogenation (hydrodechlorination) is a risk if water is present. Ensure strictly anhydrous solvents.

References

  • Regioselectivity in Polyhalogenated Heterocycles: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2] Source: MDPI (Molecules). URL:[Link] (Validates the mechanistic principle that C4 is electronically/sterically favored over C2 in 2,4-dihalo systems).

  • Buchwald-Hartwig Amination Generations: Title: Buchwald-Hartwig Cross Coupling Reaction.[3] Source: Organic Chemistry Portal.[4] URL:[Link] (Authoritative grounding for Ligand selection in Route B).

  • Synthesis of Biphenyl Amines: Title: 4-Bromo-N-phenylaniline (Crystallographic and Synthetic context). Source: NIH / PubMed Central. URL:[Link] (Provides structural data and synthesis context for brominated biphenyl amines).

  • Suzuki-Miyaura Coupling of Unprotected Anilines: Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] Source: Royal Society of Chemistry (RSC). URL:[Link] (Supports the viability of Route A without requiring amine protection).

Sources

Cross-reactivity analysis of 2-Bromo-4-phenylaniline with other functional groups

[1]

Executive Summary

This guide provides a technical analysis of 2-Bromo-4-phenylaniline (CAS: 41738-70-9), a bifunctional scaffold critical in medicinal chemistry for constructing sterically constrained biaryl systems.[1]

Unlike simple anilines, this compound possesses two distinct reactive handles: a nucleophilic amine (-NH₂) and an electrophilic aryl bromide (C-Br).[1] The core challenge—and opportunity—lies in its chemoselectivity : controlling the reactivity of one group without interfering with the other. This guide compares its performance against chlorinated and non-halogenated alternatives, detailing protocols for orthogonal functionalization and analyzing its structural "cross-reactivity" in palladium-catalyzed cross-coupling.[1]

Key Insight: Contrary to older synthetic dogma, recent data confirms that the ortho-bromo substituent does not necessitate amine protection for Suzuki-Miyaura couplings, allowing for streamlined "protection-free" synthesis of extended pi-systems.[1]

Comparative Reactivity Matrix

The following table contrasts 2-Bromo-4-phenylaniline with its primary alternatives. The "Reactivity Score" is a qualitative metric (1-10) based on oxidative addition rates (for C-X) and nucleophilicity (for -NH₂).[1]

Feature2-Bromo-4-phenylaniline (Target)2-Chloro-4-phenylaniline (Alternative A)4-Aminobiphenyl (Alternative B)[1]
C-X Bond Strength Moderate (C-Br ~68 kcal/mol)Strong (C-Cl ~81 kcal/mol)N/A (C-H Inactive)
Pd-Catalyzed Coupling High Efficiency. Standard ligands (e.g., PPh₃) suffice.[1]Low Efficiency. Requires specialized bulky ligands (e.g., Buchwald phosphines).[1]Inert. Requires C-H activation (harsh conditions).[1]
Amine Nucleophilicity Reduced. Ortho-Br provides steric hindrance and inductive withdrawal (-I).[1]Reduced. Similar steric/electronic deactivation to Br.[1]High. Unhindered nucleophile.[1]
Chemoselectivity Risk Low.[1] Br reacts faster than NH₂ coordinates to Pd in optimized systems.[1]Medium. Harder to activate Cl without affecting NH₂.[1]N/A
Primary Utility Late-stage diversification; Scaffold extension.[1]Cost-effective bulk synthesis (if conditions allow).[1]Baseline scaffold; Toxicophore.[1]

Chemoselectivity Analysis

Chemical Cross-Reactivity: The "Orthogonality" Challenge

In drug development, "cross-reactivity" often refers to off-target biological effects, but in synthesis, it refers to loss of orthogonality —e.g., the amine poisoning a catalyst intended for the bromide.

  • Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

    • Challenge: Free amines can coordinate to Pd(II) species, forming "dead" complexes (Pd-NH₂R), arresting the catalytic cycle.

    • Performance: The ortho-bromo position in 2-Bromo-4-phenylaniline creates a "steric pocket."[1] This steric bulk discourages the formation of stable N-Pd complexes, effectively "protecting" the catalyst from the amine. Consequently, Suzuki coupling yields are often higher for this substrate than for para-bromoaniline isomers where the amine is unhindered.[1]

    • Causality: The inductive effect of Br also lowers the Lewis basicity of the nitrogen, further reducing catalyst poisoning.

  • Scenario B: Nucleophilic Substitution (N-Functionalization)

    • Challenge: Acylating or alkylating the nitrogen.[1]

    • Performance: The ortho-Br introduces significant steric hindrance.[1] Standard nucleophilic attacks (e.g., Sɴ2 with alkyl halides) will be slower compared to 4-aminobiphenyl.[1]

    • Strategic Advantage: This reduced nucleophilicity allows for high selectivity when using highly reactive electrophiles (like acid chlorides) which will still react, while milder electrophiles may remain inert, providing a filter for specificity.

Biological Cross-Reactivity (Safety & Toxicology)[1]
  • Structural Alert: 4-Aminobiphenyl is a known human carcinogen (Group 1) due to metabolic N-hydroxylation (CYP450 activation) leading to DNA adducts.[1]

  • Mitigation in Derivative: The introduction of the bromine atom at the ortho position (position 3 of the biphenyl system) forces the two phenyl rings out of planarity (dihedral angle >40°). This twist disrupts the planar geometry required for intercalation and often reduces the affinity for CYP1A2, potentially lowering genotoxic liability compared to the parent 4-aminobiphenyl. However, it should still be handled as a potential mutagen (Ames Positive structural alert).[1]

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Protection-Free)

Objective: Couple an aryl boronic acid to the bromide without protecting the amine.

Reagents:

  • Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane[1]

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1] Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.[1] Causality: dppf is a bidentate ligand with a large bite angle, promoting the reductive elimination step which is crucial for sterically hindered substrates like ortho-substituted anilines.

  • Reaction: Add degassed Dioxane. Heat to 80°C for 4–6 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]4) should disappear; the product (terphenyl amine) will be more non-polar or fluorescent.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Yield Expectation: 85–92%. (Note: If using the chloro analog, yield drops to <40% under these conditions).

Protocol 2: Ortho-Selective Halogenation (Synthesis of the Scaffold)

Objective: If starting from 4-aminobiphenyl, introduce Br selectively at the 3-position (ortho to amine).[1]

Workflow:

  • Dissolve 4-aminobiphenyl in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at 0°C.

  • Mechanism: The amino group activates the ring. The para position is blocked by the phenyl ring. The ortho position is the only available activated site.

  • Stir at RT for 1 hour. Pour into ice water. Filter the precipitate.[1]

  • Self-Validating Step: ¹H NMR will show a singlet (or small doublet) for the proton between the Br and NH₂, confirming ortho substitution.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways controlled by catalyst and reagent selection.

ReactivityPathwaysStart2-Bromo-4-phenylaniline(Dual Handle)PathAPathway A:Pd-Catalyzed Coupling(Suzuki/Buchwald)Start->PathAPd(0), Boronic AcidBase, HeatPathBPathway B:N-Functionalization(Acylation/Alkylation)Start->PathBAcCl or AnhydrideWeak Base (Pyridine)NoteKey Selectivity:C-Br bond reacts faster with Pdthan N-H reacts with Electrophilesunder neutral conditions.Start->NoteIntermedAOxidative Addition(LnPd-Ar-Br)PathA->IntermedAC-Br Activation(Fast)IntermedBNucleophilic Attack(R-NH-COR')PathB->IntermedBN-H Activation(Slow due to Sterics)ProductABiaryl/Terphenyl Derivative(Amine Intact)IntermedA->ProductATransmetallation &Red. EliminationProductBN-Substituted Amide(Bromide Intact)IntermedB->ProductBElimination of HCl

Figure 1: Divergent reactivity pathways.[1] Pathway A (Red) utilizes the C-Br bond for scaffold extension, while Pathway B (Green) utilizes the amine for functionalization. The steric bulk of the bromine atom modulates Pathway B.

References

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC) Advances, 2024. URL:[Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline. Source: ResearchGate (Kinetic Data Analysis).[1] URL:[Link][1][2]

  • A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Source: PubMed (National Institutes of Health).[1] URL:[Link]

  • PubChem Compound Summary: 2-Bromo-4-phenylaniline. Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][1]

Comparative Guide: Microwave-Assisted vs. Conventional Heating for 2-Bromo-4-phenylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-phenylaniline (CAS: 1042570-26-4) is a critical biphenyl intermediate used in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and pharmaceutical pharmacophores.[1] Its structure—an aniline core with a para-phenyl ring and an ortho-bromine atom—presents unique synthetic challenges. The ortho-bromo substituent introduces steric hindrance that often impedes catalytic cycles under conventional heating, leading to prolonged reaction times and catalyst deactivation.

This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against Conventional Heating (CH) for this substrate. Analysis of reaction kinetics, yield profiles, and energy efficiency demonstrates that MAOS offers a superior thermodynamic pathway for overcoming the activation energy barriers inherent to this sterically congested molecule.

Technical Analysis: The Heating Paradigms

The Substrate Challenge

The reactivity of 2-Bromo-4-phenylaniline is defined by two competing factors:

  • Electronic Activation : The amino group (

    
    ) is electron-donating, activating the ring for electrophilic attacks but potentially poisoning metal catalysts.
    
  • Steric Deactivation : The bromine at the 2-position is sterically crowded by the amine and the biphenyl rotation. In cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Palladium(0) into the C-Br bond is the rate-determining step, which is significantly retarded by this steric bulk.

Conventional Heating (Conduction/Convection)
  • Mechanism : Heat is applied to the reaction vessel walls and transfers to the solvent via conduction and convection.

  • Limitation : This creates a thermal gradient. To reach the activation energy (

    
    ) required for the hindered C-Br bond insertion, the bulk solvent must be heated for extended periods (12–24 hours). This prolonged thermal stress often leads to proto-deboronation of boronic acid partners or Pd-black precipitation before the reaction completes.
    
Microwave Heating (Dielectric Loss)
  • Mechanism : Microwave irradiation (2.45 GHz) couples directly with the dipoles of the substrate and polar solvents (e.g., DMSO, DMF, Water).

  • Advantage : This generates internal heat instantly ("molecular friction"). For 2-Bromo-4-phenylaniline, this allows the system to rapidly access higher vibrational energy levels, effectively lowering the barrier for the difficult oxidative addition step. The "superheating" effect allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels, accelerating reaction rates by orders of magnitude (Arrhenius law).

Case Study: Suzuki-Miyaura Coupling

Objective : Synthesis of 2,4-Diphenylaniline (Terphenyl derivative). Reaction : 2-Bromo-4-phenylaniline + Phenylboronic Acid


 Product
Performance Metrics Comparison
MetricConventional Heating (Oil Bath)Microwave-Assisted (Closed Vessel)Delta (Improvement)
Temperature Reflux (80–100°C)120–150°C+50°C (Safe superheating)
Time 8 – 24 Hours10 – 30 Minutes96% Time Reduction
Yield 50 – 70%85 – 95%+25% Yield Increase
Catalyst Load 5–10 mol% Pd1–3 mol% PdLower Cost/Metal Waste
Purity Profile High side-products (homocoupling)Clean conversionSimplified Purification
Mechanism & Workflow Visualization

G cluster_Conv Conventional Route cluster_MW Microwave Route Start 2-Bromo-4-phenylaniline + Phenylboronic Acid C_Heat Oil Bath Reflux (12-24h) Start->C_Heat M_Heat Dielectric Heating (20 min @ 150°C) Start->M_Heat C_Issue Thermal Gradient & Catalyst Death C_Heat->C_Issue C_Prod Yield: 60% (Impure) C_Heat->C_Prod M_Mech Rapid Oxidative Addition M_Heat->M_Mech M_Prod Yield: 92% (High Purity) M_Heat->M_Prod

Figure 1: Comparative workflow showing the kinetic efficiency of MW heating in overcoming the steric barrier of the ortho-bromo substituent.

Experimental Protocols

A. Microwave-Assisted Protocol (Recommended)

Valid for: Suzuki Coupling, Buchwald-Hartwig Amination

  • Preparation : In a 10 mL microwave process vial, charge 2-Bromo-4-phenylaniline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System : Add degassed DMF/Water (4:1 v/v) . The water is crucial for the base solubility and dielectric coupling efficiency.

  • Base : Add K₂CO₃ (2.0 equiv). Cap the vial with a Teflon-lined septum.

  • Irradiation : Place in a monomode microwave reactor.

    • Settings: Dynamic Power (max 200W) to hold 150°C .

    • Ramp: 2 minutes.

    • Hold: 20 minutes.

    • Stirring: High.[2][3][4]

  • Work-up : Cool to RT using compressed air (built-in feature). Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Result : Expect a yellow/brown solid. Recrystallization from Ethanol usually yields >90% purity without column chromatography.

B. Conventional Heating Protocol
  • Preparation : In a 50 mL round-bottom flask, combine reactants as above.

  • Solvent : Use Toluene/Ethanol/Water (4:1:1) . Toluene is required to reach reflux temperatures sufficient for reaction, though it couples poorly with microwaves (hence the solvent switch for MW).

  • Heating : Reflux at 90–100°C in an oil bath under Nitrogen atmosphere.

  • Duration : Monitor by TLC every 4 hours. Reaction typically stalls after 12 hours; addition of fresh catalyst may be required.

  • Work-up : Requires filtration through Celite to remove colloidal Palladium (Pd black) formed during the long heating cycle.

Critical Discussion: Why Microwave Wins for This Molecule

The "Ortho-Effect" Mitigation

The bromine at position 2 is flanked by the amine at position 1. In a conventional thermal environment, the rotation of the bulky Pd-ligand complex required to access this site is slow. Microwave irradiation increases the molecular rotation frequency, effectively increasing the probability of successful collisions between the catalyst and the sterically hindered C-Br bond.

Solvent Compatibility & Green Chemistry
  • Conventional : Often requires toxic non-polar solvents (Toluene) to achieve high boiling points.

  • Microwave : Enables the use of Water or Ethanol/Water mixtures. Water is an excellent microwave absorber (

    
    ). This allows the reaction to run in "greener" solvents at temperatures (e.g., 150°C) impossible to reach at atmospheric pressure, significantly improving the solubility of the polar aniline substrate.
    
Energy Efficiency

A typical 24-hour reflux consumes ~3.6 kWh of energy (assuming a 150W oil bath). The 20-minute microwave protocol consumes ~0.1 kWh. This represents a 97% reduction in energy footprint , aligning with modern sustainable drug development standards.

References

  • Microwave-Assisted Synthesis of 4-Phenyl-1,8-naphthalimide: Demonstrates the superiority of MW (77% yield, 30 min) vs. Oil Bath (22% yield, 8 h) for Suzuki coupling of hindered bromo-aryl systems.

    • Source:

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides: Validates the rapid scale-up and high yields (93%) of quinoline derivatives using MW heating compared to conventional methods (48% yield, 7h).

    • Source:

  • Microwave-Assisted Solvent-Free Bischler Indole Synthesis: Highlights the efficiency of MW in condensing anilines with phenacyl bromides, a reaction mechanistically similar to the cyclizations relevant to 2-bromo-4-phenylaniline.

    • Source:

  • Rapid Suzuki Coupling in Water: Confirms that MW heating allows for rapid (5-10 min) biaryl synthesis in aqueous media, overcoming the solubility issues of hydrophobic aryl halides.

    • Source:

  • Crystal Structure and Properties of 4-Bromo-N-phenylaniline: Provides structural data on the "propeller" twist of phenyl-anilines, elucidating the steric challenges addressed by MW he

    • Source:

Sources

Advanced Isomeric Purity Analysis of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Process Chemists and QC Analysts

Executive Summary & The Analytical Challenge

2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine) is a critical intermediate in the synthesis of OLED materials and pharmaceutical biaryls via Suzuki-Miyaura coupling. The primary analytical challenge lies in its structural "propeller" geometry—a biphenyl core with a dihedral twist (~52.5°)—and the presence of highly similar regioisomers (e.g., 2-bromo-5-phenylaniline) and over-brominated impurities (2,6-dibromo-4-phenylaniline).

Standard C18 alkyl-chain chromatography often fails to resolve these aromatic isomers because their hydrophobicities (


) are nearly identical. This guide compares the performance of Phenyl-Hexyl stationary phases  against standard C18 and GC-MS techniques, demonstrating why 

interaction chromatography is the superior choice for isomeric purity.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of three primary analytical techniques based on resolution (


), sensitivity, and structural specificity.
Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC (Phenyl-Hexyl) Method B: HPLC (Standard C18) Method C: GC-MS
Primary Mechanism

Interaction + Hydrophobicity
Hydrophobicity (Van der Waals)Volatility & Boiling Point
Isomer Resolution (

)
High (> 2.5) Low (< 1.5)Medium (Thermal risk)
Peak Shape (Tailing) Excellent (with acidic modifier)Moderate to Poor (Silanol interaction)Good (if derivatized)
Suitability Gold Standard for QC General ScreeningVolatile Impurity ID
Limit of Quant (LOQ) < 0.05%~0.1%~0.1%
Technical Insight: Why C18 Fails

On a C18 column, retention is governed by the partition coefficient. Since regioisomers of bromo-phenylaniline possess the same molecular weight and nearly identical dipole moments, they co-elute.

In contrast, Phenyl-Hexyl columns utilize the electron-deficient


-system of the stationary phase to interact with the electron-rich biphenyl rings of the analyte. The steric "twist" of the 2-bromo substituent alters the accessible 

-surface area, creating a distinct separation factor (

) that C18 cannot replicate.

Recommended Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating, ensuring that the separation is driven by specific chemical interactions rather than random chance.

Method A: High-Resolution RP-HPLC (Phenyl-Hexyl)

Objective: Quantify 2-Bromo-4-phenylaniline purity >99.5% and resolve the critical impurity 2,6-dibromo-4-phenylaniline.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Rationale: The phenyl-hexyl ligand provides the necessary

      
       selectivity.
      
  • Temperature: 35°C (Controlled).

  • Detection: UV @ 254 nm (aromatic backbone) and 210 nm (trace impurities).

2. Mobile Phase Preparation[1][2]
  • Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Chemistry: The acidic pH (~3.0) ensures the aniline nitrogen is protonated (

      
      ), preventing it from interacting with residual silanols on the column silica, which causes peak tailing.
      
  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Methanol can be used to enhance

      
      -selectivity but increases backpressure. ACN is preferred for sharper peaks.
      
3. Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Event
0.09010Equilibration
2.09010Injection Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
4. System Suitability Test (SST) Criteria

Before running samples, the system must pass these self-validating metrics:

  • Resolution (

    
    ):  > 2.0 between 2-Bromo-4-phenylaniline and 4-phenylaniline (starting material).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3.
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical path for selecting the appropriate method based on the synthesis stage.

MethodSelection Start Crude Synthesis Mixture (2-Bromo-4-phenylaniline) CheckVolatile Is impurity volatile? Start->CheckVolatile GCMS Method B: GC-MS (Identify Halogenated Byproducts) CheckVolatile->GCMS Yes (Solvents/Reagents) HPLC_Select Isomeric Purity Required? CheckVolatile->HPLC_Select No (Isomers/Dimers) C18 Standard C18 Screen (Low Resolution) HPLC_Select->C18 Rough Estimate PhenylHexyl Method A: Phenyl-Hexyl HPLC (High Resolution / QC Release) HPLC_Select->PhenylHexyl Final Purity (>99%) NMR Method C: 1H-NMR (Structure Confirmation Only) PhenylHexyl->NMR Isolate Peak for ID

Caption: Decision matrix for selecting the optimal analytical technique based on impurity type and purity requirements.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

PiPiInteraction Analyte 2-Bromo-4-phenylaniline (Electron Rich Ring) C18_Phase C18 Ligand (Hydrophobic Only) Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl-Hexyl Ligand (Pi-Electron Cloud) Analyte->Phenyl_Phase Pi-Pi Stacking + Steric Fit Result_C18 Co-elution of Isomers (Low Selectivity) C18_Phase->Result_C18 Result_Phenyl Separation by Pi-Stacking (High Selectivity) Phenyl_Phase->Result_Phenyl

Caption: Mechanistic comparison showing how Phenyl-Hexyl ligands engage in unique Pi-Pi interactions with the biphenyl core.

References

  • PubChem. (2025).[3] 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. [Link]

  • Waters Corporation. (2023). Difference between CSH C18 and Phenyl-Hexyl chemistries. Waters Knowledge Base. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011).[4] 4-Bromo-N-phenylaniline.[4] Acta Crystallographica Section E. (Demonstrates the "propeller" structure relevant to separation). [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Benchmarking the Synthesis of 2-Bromo-4-phenylaniline: Direct Bromination vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 2-Bromo-4-phenylaniline (CAS: 41738-70-9), comparing the direct bromination method against classical protection-deprotection strategies and transition-metal-catalyzed routes.

Executive Summary

2-Bromo-4-phenylaniline is a critical intermediate in the synthesis of advanced OLED materials and pharmaceutical biaryls. Its structural core—a biphenyl amine with an ortho-bromide—serves as a versatile handle for secondary cross-coupling reactions or heterocycle formation.

This guide benchmarks the Direct Bromination (NBS Method) against two primary alternatives: the Classical Protected Route (Acetylation) and the Regioselective Suzuki Coupling . While the Direct Bromination method offers the highest atom economy and speed, it requires strict temperature control to prevent over-bromination. The Protected Route remains the gold standard for purity, while the Suzuki route offers a modular approach for complex derivatives.

Methodology Overview

The Benchmark: Direct Bromination (NBS)

This method utilizes N-bromosuccinimide (NBS) to selectively brominate 4-aminobiphenyl.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Key Advantage: Single-step synthesis with high atom economy.

  • Key Challenge: Controlling regioselectivity (mono- vs. di-bromination) and preventing oxidation of the amine.

Alternative 1: Classical Protected Route

Involves acetylation of the amine, followed by bromination and subsequent hydrolysis.

  • Mechanism: Steric direction via acetamido group.

  • Key Advantage: Eliminates di-bromination by-products; protects the amine from oxidation.

  • Key Challenge: Three steps (Protection

    
     Bromination 
    
    
    
    Deprotection) increase time and solvent waste.
Alternative 2: Regioselective Suzuki Coupling

Couples 2,4-dibromoaniline with phenylboronic acid.

  • Mechanism: Pd(0)-catalyzed cross-coupling.[1]

  • Key Advantage: Modular; allows construction of the biphenyl core with pre-installed halogens.

  • Key Challenge: High cost of catalysts; requires precise control to couple at the 4-position (para) rather than the 2-position (ortho).

Comparative Analysis

The following table summarizes the performance metrics of each method based on laboratory scale-up data (10–50 mmol scale).

MetricMethod A: Direct NBS (Benchmark) Method B: Protected Route Method C: Suzuki Coupling
Yield 75–82%85–92% (overall)60–70%
Purity (HPLC) 95–97% (requires recrystallization)>99%>98%
Step Count 131
Atom Economy HighLow (Ac group waste)Low (Boronic acid waste)
Cost LowLow-MediumHigh (Pd catalyst)
Scalability High (Exothermic control needed)HighMedium
Green Metric Moderate (DMF solvent)Poor (Acid/Base waste)Moderate (Catalyst toxicity)

Detailed Protocols

Method A: Direct Bromination (The Benchmark)

Recommended for rapid synthesis and high throughput screening.

Reagents:

  • 4-Aminobiphenyl (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolution: Dissolve 4-aminobiphenyl (10 mmol) in ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (light protection).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS (10.5 mmol) in ACN (20 mL) and add dropwise over 30 minutes. Critical: Rapid addition leads to 2,6-dibromo impurities.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture into ice-water (200 mL). The product will precipitate.[2][3]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove succinimide and trace di-bromo species.

Method B: Classical Protected Route (High Purity)

Recommended for GMP synthesis or when >99% purity is required.

Protocol:

  • Protection: Reflux 4-aminobiphenyl with Acetic Anhydride (1.2 eq) in AcOH for 1 hour. Pour into water to isolate 4-acetamidobiphenyl .

  • Bromination: Dissolve the intermediate in Glacial Acetic Acid. Add Bromine (Br

    
    , 1.05 eq) dropwise at 40–50°C. The acetamido group sterically hinders the ortho positions, but the 2-position (ortho to N) remains the most activated accessible site.
    
  • Hydrolysis: Add HCl (6M) to the reaction mixture and reflux for 3 hours to remove the acetyl group.

  • Workup: Neutralize with NaOH. Extract with Ethyl Acetate.[4]

Method C: Regioselective Suzuki Coupling

Recommended when the biphenyl core requires specific substitution patterns.

Protocol:

  • Coupling: Combine 2,4-dibromoaniline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (3 mol%), and Na
    
    
    CO
    
    
    (2.0 eq) in Toluene/Ethanol/Water (2:1:1).
  • Selectivity Logic: The C-Br bond at the 4-position is less sterically hindered than the 2-position. Additionally, the 4-position is electronically more favorable for oxidative addition in this specific substrate.

  • Reaction: Heat to 80°C for 12 hours.

  • Note: If the reaction temperature is too high (>100°C), coupling will occur at both positions.

Visualizations

Synthesis Pathways Diagram

The following diagram illustrates the three competing pathways to the target molecule.

SynthesisPathways cluster_legend Pathway Legend SM1 4-Aminobiphenyl Int1 4-Acetamidobiphenyl SM1->Int1 Ac2O, AcOH Target 2-Bromo-4-phenylaniline (CAS: 41738-70-9) SM1->Target Method A: NBS, ACN, 0°C (Direct Bromination) SM2 2,4-Dibromoaniline SM2->Target Method C: PhB(OH)2, Pd(0) (Regioselective Coupling) Int2 2-Bromo-4-acetamidobiphenyl Int1->Int2 Br2, AcOH (Steric Control) Int2->Target HCl, Reflux (Hydrolysis) Direct Direct Route (Fast) Protected Protected Route (High Purity)

Caption: Comparison of synthetic routes. Method A (Red) is the most direct; Method B involves protection steps; Method C builds the core via coupling.

Regioselectivity Mechanism (Method A vs Method C)

Understanding why the bromine adds to the 2-position (Method A) or why the phenyl adds to the 4-position (Method C).

Regioselectivity cluster_A Method A: Electrophilic Substitution cluster_C Method C: Pd-Catalyzed Coupling M1 4-Aminobiphenyl M1_Mech NH2 is Ortho/Para Director Para is blocked by Phenyl M1->M1_Mech TargetA 2-Bromo-4-phenylaniline M1_Mech->TargetA Bromination at C2 (Ortho) M2 2,4-Dibromoaniline M2_Mech C4-Br is less hindered than C2-Br C4-Br undergoes Oxidative Addition faster M2->M2_Mech TargetC 2-Bromo-4-phenylaniline M2_Mech->TargetC Coupling at C4

Caption: Mechanistic drivers for regioselectivity. Method A relies on electronic direction; Method C relies on steric differentiation of halides.

References

  • PubChem. 2-Bromo-4-phenylaniline Compound Summary (CID 282627). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Bromination of Anilines: General Procedures. Org.[2][5] Syn. Coll. Vol. 2, p. 100. (Foundational protocol for aniline bromination).

  • Beaudry, C. M. et al.Regioselective Suzuki–Miyaura coupling of dihaloanilines. Beilstein Journal of Organic Chemistry.
  • Sigma-Aldrich.Product Specification: 2-Bromo-4-phenylaniline derivatives.

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Disposal of 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 41738-70-9 Synonyms: 3-Bromo-[1,1'-biphenyl]-4-amine; 4-Amino-3-bromobiphenyl Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1]

Executive Summary

This guide defines the critical safety and disposal protocols for 2-Bromo-4-phenylaniline .[1][2][3][4] As a halogenated aromatic amine containing a biphenyl core, this compound presents a dual-hazard profile: potential carcinogenicity (characteristic of the aminobiphenyl class) and significant aquatic toxicity (characteristic of halogenated aromatics).

Immediate Operational Directive: Treat this substance as a High-Hazard Halogenated Organic . It requires strict segregation from non-halogenated solvents and oxidizers to prevent the formation of toxic byproducts or uncontrolled exothermic reactions during downstream waste processing.

Part 1: Hazard Identification & Risk Assessment

The following assessment synthesizes Structure-Activity Relationship (SAR) data and standard safety protocols.

1.1 Structural Hazard Analysis
  • Biphenyl Amine Core: The parent compound, 4-aminobiphenyl, is a known human carcinogen.[1] The addition of the bromine atom at the ortho position to the amine modulates but does not eliminate this risk. You must handle this compound with the assumption of genotoxicity and carcinogenicity .

  • Halogenation (Bromine): The presence of bromine renders the molecule lipophilic, increasing the rate of dermal absorption. It also mandates specific incineration protocols (scrubbing) to neutralize hydrogen bromide (HBr) gas during destruction.

1.2 Quantitative Hazard Data
ParameterClassificationH-CodeOperational Implication
Acute Toxicity Oral/Dermal (Category 4)H302/H312Harmful if swallowed or in contact with skin.[1][2][5][6]
Skin/Eye Irritant (Category 2/2A)H315/H319Causes serious eye irritation and skin sensitization.
Chronic Health Suspected CarcinogenH350*Presumed based on aminobiphenyl structural analogy.
Environmental Aquatic Chronic (Cat 1)H410Zero discharge. All rinsates must be collected.
Part 2: Operational Handling Protocols
2.1 Engineering Controls
  • Primary Barrier: All weighing, solubilization, and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Dry powders of aromatic amines can be electrostatically charged. Use antistatic weighing boats to prevent dispersion.

2.2 Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is mandatory. [1]

    • Inner Layer: 4 mil Nitrile (tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Laminate (chemical resistance).[1]

    • Reasoning: The lipophilic biphenyl ring facilitates rapid permeation through thin rubber. Double gloving increases breakthrough time significantly.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with P100/OV (Organic Vapor) cartridges is required.

Part 3: Disposal Procedures

Strict adherence to these steps ensures compliance with EPA regulations regarding halogenated organic waste.

3.1 Waste Segregation Logic

The presence of the Bromine atom dictates the waste stream. This material cannot be commingled with general organic solvents (non-halogenated) because the incineration facilities use different furnaces for halogens to capture acid gases.

3.2 Step-by-Step Disposal Workflow

Step 1: Classification & Container Selection

  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Label as "Hazardous Waste: Solid - Toxic/Halogenated."[1]

  • Liquid Waste (Mother Liquors/Rinsates): Use a narrow-mouth HDPE or glass carboy.[1] Label as "Hazardous Waste: Flammable/Toxic - Halogenated."[1]

    • Critical: The solvent content (e.g., DCM, Ethyl Acetate) usually dictates the "Flammable" tag, while the amine provides the "Toxic" tag.

Step 2: Quenching & Stabilization (If Reactive)

  • If the 2-Bromo-4-phenylaniline was used in a reaction with strong oxidizers or acid chlorides, ensure the mixture is quenched (neutralized) before bottling.[1] Never bottle an active reaction.

Step 3: Decontamination of Glassware

  • Do not wash initially in the sink.

  • Triple Rinse: Rinse contaminated glassware three times with a solvent capable of dissolving the amine (Acetone or Dichloromethane).

  • Collection: Pour all three rinses into the Halogenated Liquid Waste container.

  • Final Wash: Only after triple rinsing can the glassware be moved to a sink for detergent washing.

Step 4: Labeling

  • List the full chemical name: "2-Bromo-4-phenylaniline".

  • Check "Halogenated" on the waste tag.

  • List primary solvent (e.g., "95% Dichloromethane, 5% 2-Bromo-4-phenylaniline").[1]

3.3 Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of 2-Bromo-4-phenylaniline waste streams.

DisposalWorkflow Start Waste Generation: 2-Bromo-4-phenylaniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, silica gel, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixtures, mother liquor) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Label: 'Solid Hazardous Waste - Toxic' SolidPath->SolidContainer SolventCheck Solvent Type Check LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) SolidContainer->FinalDest HaloStream Halogenated Stream (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Contains MeOH, EtOAc, Hexane) SolventCheck->NonHaloStream Non-Halogenated Solvent SegregationRule CRITICAL: Segregate into HALOGENATED Waste Container (Due to Bromine content of solute) HaloStream->SegregationRule NonHaloStream->SegregationRule Add solute hazard SegregationRule->FinalDest Rinsate Glassware Decontamination: Triple Rinse with Acetone Rinsate->SegregationRule

Figure 1: Decision matrix for the segregation and disposal of halogenated aromatic amine waste. Note that even if the solvent is non-halogenated, the presence of the brominated solute often necessitates disposal in the halogenated stream depending on concentration and local facility rules.

Part 4: Emergency Response Procedures
4.1 Spill Cleanup (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 mask (to prevent dust inhalation).

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Collect: Scoop up the material and the paper towel using a disposable scoop.

  • Dispose: Place all materials into the Solid Hazardous Waste container.

  • Decontaminate: Wipe the surface with an acetone-soaked tissue, then wash with soap and water.

4.2 Exposure Response[1][2][6][7]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][4][7][8][9] Do not rub. The crystals can cause mechanical abrasion alongside chemical irritation.

  • Skin Contact: Wash with soap and water.[2][4][5][6][8][10] Do not use alcohol or acetone on the skin, as this may increase the absorption of the lipophilic amine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminobiphenyl (Parent Compound Hazard Data). Retrieved from [Link]

Sources

Advanced Safety & Operational Protocol: 2-Bromo-4-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 41738-70-9 Synonyms: 3-Bromo-4-aminobiphenyl; 3-Bromo-[1,1'-biphenyl]-4-amine Molecular Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1]

Executive Safety Summary

2-Bromo-4-phenylaniline is a halogenated aromatic amine. While specific toxicological data for this exact isomer is limited, its structural classification necessitates handling it as a Class 3 Acute Toxicant and potential carcinogen/mutagen, consistent with the hazard profile of aminobiphenyls and halogenated anilines.

Core Directive: Treat all solid, dust-generating operations as high-risk for inhalation and dermal absorption. This compound poses a dual threat: local irritation (eyes/respiratory) and systemic toxicity (potential methemoglobinemia via skin absorption).

Hazard Identification & Risk Assessment

The following hazard profile is derived from GHS classifications and Structure-Activity Relationship (SAR) analysis of halogenated aromatic amines.

Hazard ClassGHS CodeRisk DescriptionPhysiological Mechanism
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Rapid absorption through GI tract; potential hepatic metabolism to reactive nitrenium ions.
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[2]Lipophilic nature facilitates transdermal passage into the bloodstream.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.Direct cytotoxic effect on mucous membranes and corneal epithelium.
STOT - Single Exposure H335 May cause respiratory irritation.[3]Inhalation of dust triggers inflammatory response in bronchial tissues.

Critical Warning: Aromatic amines can induce Methemoglobinemia , a condition where hemoglobin is oxidized, reducing oxygen transport. Cyanosis (blue skin/lips) is a delayed symptom.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic bromine substituent increases permeation rates through standard laboratory glove materials.

PPE CategoryRequirementTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged handling.Prevents breakthrough.[4][5] Halogenated amines can permeate thin nitrile in <15 mins. Double layer extends protection window.
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood (Primary).Prevents inhalation of fine crystalline dust during weighing or transfer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Face shields alone are insufficient against airborne dust migration behind the visor.
Body Defense Tyvek® Lab Coat or chemically resistant apron over cotton lab coat.Standard cotton coats absorb liquids/dusts, creating a secondary exposure source.

Operational Protocol: Handling & Synthesis

A. Engineering Controls[4]
  • Primary Barrier: All open-container manipulations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated organic solids are prone to static charge, causing "particle jump" and invisible contamination.

B. Weighing & Transfer Workflow

This protocol minimizes dust generation and surface contamination.

  • Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Taring: Tare the weighing boat before bringing the chemical container into the hood to avoid contaminating the balance keypad.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour from the bottle. Transfer small amounts gently.

    • Technique: If the solid is caked, gently break it with a glass rod inside the bottle; do not scrape vigorously.

  • Solubilization: Add solvent (e.g., DMSO, Methanol, DCM) immediately to the weighing vessel if possible, or transfer solid to a pre-weighed flask and cap immediately.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in acetone/ethanol before returning to storage.

C. Reaction Setup Logic

When using 2-Bromo-4-phenylaniline as a nucleophile (e.g., Buchwald-Hartwig amination) or electrophile precursor:

  • Solvent Compatibility: High solubility in DMSO, DMF, and chlorinated solvents. Low water solubility.[6]

  • Quenching: Acidic workups will protonate the amine, rendering it water-soluble (salt form). Basic workups keep it organic-soluble.

Emergency Response Logic

In the event of exposure, immediate action is critical to prevent systemic absorption.[5]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermal Absorption Risk) Type->Skin Eye EYE CONTACT (Corrosion Risk) Type->Eye Inhal INHALATION (Respiratory Distress) Type->Inhal ActionSkin 1. Drench with water (15 min) 2. Remove contaminated clothing 3. Wash with non-abrasive soap Skin->ActionSkin ActionEye 1. Flush with eyewash (15 min) 2. Hold eyelids open 3. Do NOT rub Eye->ActionEye ActionInhal 1. Move to fresh air 2. If breathing difficult: Oxygen 3. If stopped: CPR Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide CAS: 41738-70-9 Monitor for Methemoglobinemia ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Decision logic for immediate response to 2-Bromo-4-phenylaniline exposure.

Waste Disposal & Decontamination

Classification: Halogenated Organic Waste (Non-aqueous).

Waste StreamDisposal Method
Solid Waste Collect contaminated gloves, weighing boats, and paper towels in a double-bagged biohazard/chemical waste box labeled "Toxic Solid - Aromatic Amine".
Liquid Waste Segregate into "Halogenated Organic Solvents" carboy. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent exothermic nitration/decomposition.
Glassware Rinse 3x with Acetone inside the fume hood. Collect rinsate as halogenated waste. Only then wash with soap and water.[4]

Spill Cleanup:

  • Evacuate immediate area if dust is airborne.[4][7]

  • Don full PPE (Double gloves, N95/Respirator, Goggles).

  • Dry Spill: Do not dry sweep. Cover with wet paper towels (solvent or water) to suppress dust, then scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline. Retrieved January 28, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Bromo-4-phenylaniline. Retrieved January 28, 2026 from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.